N,N-Dimethylphenethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-11(2)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOFSCODFRHERQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10275-21-5 (hydrochloride) | |
| Record name | N,N-Dimethylphenylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40150114 | |
| Record name | N,N-Dimethylphenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Sweet fishy aroma | |
| Record name | N,N-Dimethylphenethylamine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1602/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water, Soluble (in ethanol) | |
| Record name | N,N-Dimethylphenethylamine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1602/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.898-0.904 | |
| Record name | N,N-Dimethylphenethylamine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1602/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1126-71-2 | |
| Record name | Dimethylphenethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylphenylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylphenethylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dimethylphenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethylphenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIMETHYL-2-PHENETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4C10U12C8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Synthesis of N,N-Dimethylphenethylamine from Phenethylamine via Eschweiler-Clarke Reaction
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylphenethylamine (N,N-DMPEA) is a substituted phenethylamine (B48288) alkaloid of significant interest in pharmacological and neuroscience research.[1][2] It serves as a crucial reference standard for studying trace amine-associated receptors (TAARs), particularly TAAR1, which modulates monoaminergic systems.[1] This guide provides an in-depth technical overview of a reliable and high-yield method for synthesizing this compound from its primary amine precursor, phenethylamine. The primary focus is the Eschweiler-Clarke reaction, a classic and efficient method for the exhaustive methylation of primary amines.[3][4]
Synthesis Pathway Overview
The conversion of phenethylamine to this compound is a reductive amination process. While several synthetic routes exist, including alkylation with methyl halides or reductive amination of phenylacetaldehyde, the Eschweiler-Clarke reaction remains a preferred laboratory method.[5] It offers the distinct advantage of avoiding the formation of quaternary ammonium (B1175870) salts, which can occur with other alkylating agents, thus simplifying purification.[3][6]
The overall reaction is as follows:
C₆H₅CH₂CH₂NH₂ + 2 CH₂O + 2 HCOOH → C₆H₅CH₂CH₂N(CH₃)₂ + 2 CO₂ + 2 H₂O
This one-pot reaction uses an excess of formaldehyde (B43269) as the methylating agent and formic acid as the reducing agent.[4][7]
Reaction Mechanism
The Eschweiler-Clarke reaction proceeds through a two-stage methylation process. The mechanism is outlined below:
-
First Methylation:
-
Iminium Ion Formation: The primary amine (phenethylamine) performs a nucleophilic attack on formaldehyde, forming a hemiaminal intermediate. This intermediate readily dehydrates to form a Schiff base, which is protonated to an electrophilic iminium ion.[4][6]
-
Hydride Reduction: Formic acid serves as a hydride donor. The formate (B1220265) ion transfers a hydride to the iminium ion, reducing it to the secondary amine, N-methylphenethylamine. This step is irreversible due to the concurrent release of carbon dioxide gas.[3][8]
-
-
Second Methylation:
-
Tertiary Amine Formation: The resulting N-methylphenethylamine, being a secondary amine, undergoes the same reaction sequence again.[7] It reacts with a second molecule of formaldehyde to form a new iminium ion.
-
Final Reduction: A second molecule of formic acid reduces this iminium ion to the final tertiary amine product, this compound.[6] The reaction ceases at the tertiary amine stage because the product lacks a proton on the nitrogen, making the formation of another iminium ion impossible.[3]
-
Quantitative Data Summary
The following tables summarize the quantitative parameters for the synthesis, based on the established protocol from Organic Syntheses.[5]
Table 1: Reagent Specifications
| Reagent | Formula | Molar Mass ( g/mol ) | Moles | Amount Used | Role |
|---|---|---|---|---|---|
| β-Phenylethylamine | C₈H₁₁N | 121.18 | 0.2 | 24.2 g | Substrate |
| Formic Acid (90%) | HCOOH | 46.03 | ~1.0 | 51.2 g | Reducing Agent / Solvent |
| Formaldehyde (37% aq.) | CH₂O | 30.03 | ~0.6 | 45 mL | Methylating Agent |
| Hydrochloric Acid (4 N) | HCl | 36.46 | - | 100 mL | Workup (Acidification) |
| Sodium Hydroxide (B78521) (18 N) | NaOH | 40.00 | - | 50 mL | Workup (Basification) |
| Benzene (B151609) | C₆H₆ | 78.11 | - | 2 x 30 mL | Extraction Solvent |
| Potassium Carbonate | K₂CO₃ | 138.21 | - | 10 g | Drying Agent |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
|---|---|
| Reaction Temperature | 95–100 °C |
| Reaction Time | 8 hours |
| Product Boiling Point | 97–98 °C @ 22 mmHg |
| Theoretical Yield | 29.85 g |
| Actual Yield | 22.0–24.7 g |
| Percent Yield | 74–83% |
Experimental Protocol
This protocol is adapted from the peer-reviewed procedure published in Organic Syntheses, Coll. Vol. 3, p. 723 (1955).[5][9]
5.1 Materials and Equipment
-
500 mL round-bottomed flask
-
Reflux condenser
-
Oil bath with heating and stirring capabilities
-
Separatory funnel
-
Apparatus for distillation under reduced pressure (e.g., Claisen flask)
-
Standard laboratory glassware
5.2 Procedure
-
Initial Reaction Setup: In a 500 mL round-bottomed flask, add 51.2 g (1.0 mole) of 90% formic acid. Cool the flask in running water.[5]
-
Addition of Amine: Slowly add 24.2 g (0.2 mole) of β-phenylethylamine to the cooled formic acid.[5]
-
Addition of Formaldehyde: To the resulting clear solution, add 45 mL (0.6 mole) of 37% formaldehyde solution and a boiling stone.[5]
-
Heating and Reflux: Attach a reflux condenser and place the flask in an oil bath preheated to 90–100 °C. A vigorous evolution of carbon dioxide will commence within 2-3 minutes.[9]
-
Reaction Control: Once gas evolution begins, remove the flask from the heat until the reaction subsides (approximately 15–20 minutes). Then, return the flask to the oil bath and maintain the temperature at 95–100 °C for 8 hours.[5]
-
Workup - Acidification: After 8 hours, cool the solution. Add 100 mL of 4 N hydrochloric acid and evaporate the solution to dryness using a rotary evaporator or water bath under reduced pressure.[9]
-
Workup - Basification and Extraction: Dissolve the resulting pale yellow residue in 60–75 mL of water. Liberate the free base by adding 50 mL of 18 N sodium hydroxide solution. The organic product will form an upper layer.[5]
-
Separation: Transfer the mixture to a separatory funnel and separate the upper organic phase. Extract the lower aqueous phase with two 30 mL portions of benzene.[5]
-
Drying: Combine the initial organic layer with the benzene extracts and dry the solution over 10 g of anhydrous granular potassium carbonate.[5]
-
Purification: Filter the dried solution into a 125 mL Claisen flask. First, distill off the benzene under slightly reduced pressure. Then, lower the pressure further and collect the product, this compound, which distills at 97–98 °C / 22 mmHg. The final product is a colorless liquid.[5][9]
Conclusion
The Eschweiler-Clarke reaction provides a robust and high-yield pathway for the synthesis of this compound from phenethylamine. The procedure detailed herein, validated by its inclusion in Organic Syntheses, is straightforward, avoids the formation of quaternary byproducts, and results in a high-purity product after a standard workup and vacuum distillation. This makes it an ideal method for laboratory-scale production for research and development purposes.
References
- 1. This compound | High-Purity Research Chemical [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. orgsyn.org [orgsyn.org]
N,N-Dimethylphenethylamine chemical properties and structure
An In-depth Technical Guide to N,N-Dimethylphenethylamine: Chemical Properties and Structure
Introduction
This compound (N,N-DMPEA) is a substituted phenethylamine (B48288) alkaloid with the molecular formula C₁₀H₁₅N.[1] Structurally, it is a phenethylamine with two methyl groups attached to the nitrogen atom.[2] This compound is found in trace amounts in various plants and marine organisms.[1] In research and development, N,N-DMPEA is of significant interest for its role as a reference standard in the study of trace amine-associated receptor (TAAR) systems, particularly TAAR1.[2] It is also utilized in the synthesis of other organic compounds and has been investigated for its potential neuromodulatory effects.[2][3] This guide provides a comprehensive overview of its chemical properties, structure, experimental protocols, and biological signaling pathways.
Chemical Properties and Structure
The chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.
| Property | Value |
| IUPAC Name | N,N-dimethyl-2-phenylethanamine[4] |
| Synonyms | N,N-Dimethyl-2-phenylethylamine, N,N-DMPEA, Dimethylphenethylamine[4] |
| Molecular Formula | C₁₀H₁₅N[5] |
| Molecular Weight | 149.23 g/mol [5][6] |
| CAS Number | 1126-71-2[5] |
| Appearance | Colorless to yellow liquid with a sweet, fishy aroma[4] |
| Boiling Point | 207-212 °C[7] |
| Density | 0.89 g/mL at 25 °C[7] |
| Refractive Index | n20/D 1.502[7] |
| Solubility | Soluble in water and ethanol[4] |
| InChI Key | TXOFSCODFRHERQ-UHFFFAOYSA-N[6][8] |
| SMILES | CN(C)CCc1ccccc1[6][7] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 2-Phenylethyl bromide with dimethylamine (B145610) hydrochloride.[8] Another reported method is the reaction of phenethylamine with formaldehyde (B43269) and formic acid.[3][5]
Protocol: Synthesis from 2-Phenylethyl bromide and Dimethylamine Hydrochloride [8]
-
Reaction Setup: In a suitable reaction vessel, combine 2-Phenylethyl bromide (0.01 mol) and dimethylamine hydrochloride (0.02 mol).
-
Stirring: Stir the mixture at room temperature for 24 hours.
-
Reflux: Add potassium carbonate (0.06 mol) in methanol (B129727) and reflux the mixture for 1 hour.
-
Filtration: After cooling, filter the insoluble materials from the solution.
-
Evaporation and Distillation: Evaporate the solvent from the filtrate and distill the residue to obtain N,N-dimethyl-2-phenylethylamine.
-
Salt Formation (Optional): To form the hydrochloride salt, dissolve the product in a suitable solvent and treat with hydrochloric acid. The resulting this compound hydrochloride can be recrystallized from ethanol. The melting point of the hydrochloride salt is 163-164°C.
-
Structure Confirmation: The structure of the synthesized compound should be confirmed using analytical techniques such as proton NMR, chemical ionization mass spectrometry, and elemental analysis.
Analytical Methodology
The identification and quantification of this compound in various matrices are typically performed using chromatographic techniques coupled with mass spectrometry.[2] These methods provide high sensitivity and selectivity.
Protocol: General Analytical Workflow using UHPLC-MS/MS
-
Sample Preparation:
-
For dietary supplements, extract the sample with a suitable organic solvent, followed by centrifugation and filtration to remove solid debris.
-
For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary to remove interfering substances.
-
-
Chromatographic Separation:
-
Utilize a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous solution with a small amount of formic acid (for better ionization) and an organic solvent such as acetonitrile (B52724) or methanol.
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole (QQQ) mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Optimize the precursor ion and product ions for N,N-DMPEA.
-
-
Quantification:
-
Prepare a calibration curve using certified reference standards of N,N-DMPEA.
-
Quantify the analyte in the samples by comparing its peak area to the calibration curve.
-
Visualizations
Synthesis Workflow of this compound
Caption: Synthesis workflow for this compound.
Analytical Workflow for this compound
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound | High-Purity Research Chemical [benchchem.com]
- 3. This compound | 1126-71-2 [chemicalbook.com]
- 4. N,N-Dimethylphenylethylamine | C10H15N | CID 25125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 1126-71-2 [m.chemicalbook.com]
- 6. GSRS [precision.fda.gov]
- 7. This compound 98 1126-71-2 [sigmaaldrich.com]
- 8. Synthesis routes of this compound [benchchem.com]
N,N-Dimethylphenethylamine: An In-depth Technical Guide on a Trace Amine in the Human Brain
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylphenethylamine (N,N-DMPEA) is a substituted phenethylamine (B48288) and an endogenous trace amine found in the mammalian nervous system. Structurally related to classic monoamine neurotransmitters, N,N-DMPEA is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that modulates monoaminergic systems.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of N,N-DMPEA's role as a trace amine in the human brain. It details its biosynthesis, metabolism, and interaction with TAAR1, including its signaling pathways and downstream effects. This document also includes detailed experimental protocols for the study of N,N-DMPEA and summarizes the available quantitative pharmacological data.
Introduction
Trace amines are a class of endogenous compounds that are structurally and metabolically related to classical monoamine neurotransmitters but are present in much lower concentrations in the mammalian brain.[4][5] Despite their low abundance, they play significant roles as neuromodulators, primarily through their interaction with Trace Amine-Associated Receptors (TAARs).[4][5] this compound (N,N-DMPEA) is a member of this family, and its primary pharmacological action is mediated through the activation of TAAR1.[1][2][3] Understanding the neurobiology of N,N-DMPEA is of growing interest due to the therapeutic potential of targeting the TAAR1 system for a variety of neuropsychiatric disorders.
Biosynthesis and Metabolism
Putative Biosynthesis of this compound
While the precise biosynthetic pathway of N,N-DMPEA in the human brain has not been definitively elucidated, it is hypothesized to be synthesized from the precursor phenethylamine (PEA). Phenethylamine itself is produced from the amino acid L-phenylalanine via decarboxylation by the enzyme aromatic L-amino acid decarboxylase (AADC).[6] The subsequent N-methylation of phenethylamine to N-methylphenethylamine and then to N,N-DMPEA is likely catalyzed by a methyltransferase enzyme.
One candidate enzyme is Indolethylamine-N-methyltransferase (INMT), which is known to methylate various indoleamines and has been shown to have a broad substrate specificity that includes phenylethylamines, albeit with lower affinity compared to its primary substrates.[7] Another potential enzyme is Phenylethanolamine N-methyltransferase (PNMT), which is primarily known for converting norepinephrine (B1679862) to epinephrine (B1671497) but has also been shown to N-methylate phenethylamine.[8][9] Human brain preparations have been shown to N-methylate phenylethylamine.[10][11]
Metabolism
The primary route of metabolism for N,N-DMPEA is through oxidative deamination catalyzed by Monoamine Oxidase (MAO), with a particular selectivity for the MAO-B isoform.[8] N,N-DMPEA acts as a substrate for MAO-B rather than an inhibitor.[2][8] The metabolism of N,N-DMPEA is a critical factor in its low endogenous concentrations and rapid turnover in the brain.
Quantitative Data
A significant challenge in the study of trace amines is their quantification in biological tissues due to their very low concentrations and rapid metabolism.[4][5] To date, there is no publicly available data quantifying the endogenous concentrations of N,N-DMPEA in the human brain. However, in vitro pharmacological data for its interaction with TAAR1 has been determined.
| Parameter | Species | Value | Reference |
| EC50 for TAAR1 Activation | Human | 21 µM |
Pharmacology at TAAR1
N,N-DMPEA is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[1][2][3] TAAR1 is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[10]
TAAR1 Signaling Pathways
Activation of TAAR1 by N,N-DMPEA initiates a cascade of intracellular signaling events. The canonical pathway involves the Gαs-mediated production of cAMP, which in turn activates Protein Kinase A (PKA).[10] PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[1][10]
In addition to the canonical Gαs pathway, there is evidence for G protein-independent signaling through β-arrestin 2.[1][4] This pathway can lead to the activation of the extracellular signal-regulated kinase (ERK) and Akt/GSK3β signaling cascades.[1][4][12] The activation of these pathways can influence a wide range of cellular processes, including gene expression, neuronal excitability, and synaptic plasticity.
References
- 1. Phenylethanolamine N-methyltransferase activity is decreased in Alzheimer's disease brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psypost.org [psypost.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Trace amine - Wikipedia [en.wikipedia.org]
- 5. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenethylamine - Wikipedia [en.wikipedia.org]
- 7. Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease: Biological Functions, Disease Associations, Inhibitors, and Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylethanolamine N-methyltransferase and other enzymes of catecholamine metabolism in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Phenylethylamine Metabolism by Postmortem Human Brain and Liver Preparations | Semantic Scholar [semanticscholar.org]
- 12. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
The Pharmacological Profile of N,N-Dimethylphenethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylphenethylamine (N,N-DMPEA) is a substituted phenethylamine (B48288) and an alkaloid that has been identified in various plant species.[1] Structurally, it is a positional isomer of methamphetamine.[1] While it is used as a flavoring agent in the food industry, there is growing interest within the scientific community regarding its pharmacological activities, particularly its interactions with key neurochemical pathways.[1] This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of N,N-DMPEA, focusing on its receptor interactions, enzymatic metabolism, and pharmacokinetic properties. The information is presented to support further research and drug development efforts centered on this compound.
Pharmacodynamics: Receptor and Transporter Interactions
The primary pharmacological actions of N,N-DMPEA are mediated through its interactions with specific G protein-coupled receptors and its role as a substrate for monoamine oxidase.
Trace Amine-Associated Receptor 1 (TAAR1)
N,N-DMPEA is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[2] This receptor is a key modulator of monoaminergic systems, influencing the activity of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506).[2] The activation of TAAR1 by N,N-DMPEA is a critical aspect of its neurochemical profile.[2]
dot
Caption: TAAR1 signaling cascade upon activation by N,N-DMPEA.
Activation of TAAR1 by an agonist like N,N-DMPEA typically leads to the stimulation of adenylyl cyclase via a Gs protein, resulting in an increase in intracellular cyclic AMP (cAMP).[3][4] This elevation in cAMP can then activate protein kinase A (PKA), which in turn can phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB) and extracellular signal-regulated kinase (ERK).[3][4][5] This signaling cascade can influence gene expression and cellular function.[3]
Serotonin Receptors
There is evidence to suggest that N,N-DMPEA acts as a ligand at the 5-HT1A receptor in rats.[1] However, in vitro binding studies have indicated a low affinity, with an inhibition constant (Ki) greater than 3000 nM.[5] Generally, N,N-dimethylation of phenethylamines tends to decrease their affinity for serotonin receptors.[6]
Adrenergic and Dopaminergic Receptors
Recent in vitro studies have investigated the activity of N,N-DMPEA at human adrenergic receptors. The available data from these functional assays are presented in the table below. Specific binding affinity data (Ki values) for N,N-DMPEA at a broad range of adrenergic and dopaminergic receptor subtypes are not currently available in the published literature.
Monoamine Transporters
The interaction of N,N-DMPEA with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) is an area of active investigation. While it is structurally related to compounds known to interact with these transporters, specific IC50 values for N,N-DMPEA are not yet well-documented in the literature.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the pharmacological activity of N,N-DMPEA.
Table 1: Functional Activity of N,N-DMPEA at Human TAAR1 and Adrenergic Receptors
| Receptor | Assay Type | Parameter | Value | Reference |
| Human TAAR1 | cAMP Assay | EC50 | 21 µM | [7] |
| Emax | 64% | [7] | ||
| Human Adrenergic α1A | Ca2+ Flux | EC50 | >300 µM | [7] |
| Human Adrenergic α1B | Ca2+ Flux | EC50 | >300 µM | [7] |
| Human Adrenergic α1D | Ca2+ Flux | EC50 | >300 µM | [7] |
| Human Adrenergic α2A | Ca2+ Flux | EC50 | >300 µM | [7] |
| Human Adrenergic β1 | cAMP Assay | EC50 | >300 µM | [8] |
| Human Adrenergic β2 | cAMP Assay | EC50 | >300 µM | [8] |
Table 2: Receptor Binding Affinity of N,N-DMPEA
| Receptor | Species | Parameter | Value | Reference |
| 5-HT1A | Rat | Ki | >3000 nM | [5] |
Metabolism
N,N-DMPEA is a selective substrate for Monoamine Oxidase-B (MAO-B), an enzyme primarily responsible for the oxidative deamination of monoamines.[9] In vitro studies using mouse brain mitochondria have shown that the deamination of N,N-DMPEA is more sensitive to inhibition by the specific MAO-B inhibitor l-deprenyl compared to the MAO-A inhibitor clorgyline.[9] The metabolism of N,N-DMPEA by MAO-B results in the formation of the corresponding aldehyde, which is further metabolized.
dot
Caption: Metabolic pathway of N,N-DMPEA via MAO-B.
Table 3: Enzymatic Parameters for N,N-DMPEA
| Enzyme | Parameter | Value | Reference |
| MAO-B | Km | Not Reported | |
| Vmax | Not Reported |
Pharmacokinetics
Pharmacokinetic studies of N,N-DMPEA have been conducted in animal models and humans, primarily utilizing a Carbon-11 labeled version of the compound ([11C]DMPEA) for positron emission tomography (PET) imaging.[10]
Absorption and Distribution: Following intravenous injection in mice, [11C]DMPEA demonstrates rapid and high uptake into the brain, with peak concentrations reached within one minute.[10] In humans, PET studies show an initial rapid uptake of radioactivity in the brain, followed by a gradual increase over 60 minutes, with high accumulation in the basal ganglia and thalamus.[10] This indicates that N,N-DMPEA can cross the blood-brain barrier.
Metabolism and Elimination: The primary route of metabolism is through MAO-B. The rate of metabolism in the brain has been utilized as a method for in vivo measurement of MAO-B activity.[10]
Table 4: Pharmacokinetic Parameters of N,N-DMPEA
| Species | Route of Administration | Tmax (brain) | Key Findings | Reference |
| Mouse | Intravenous | ~1 min | Rapid and high brain uptake | [10] |
| Human | Intravenous | Gradual increase over 60 min | High accumulation in basal ganglia and thalamus | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the pharmacological characterization of N,N-DMPEA.
In Vitro MAO-B Substrate Assay (Fluorometric Method)
Objective: To determine if N,N-DMPEA is a substrate for MAO-B and to quantify its kinetic parameters (Km and Vmax).
Materials:
-
Recombinant human MAO-B enzyme
-
This compound
-
MAO-B substrate (e.g., benzylamine (B48309) as a control)
-
Amplex® Red reagent (or similar fluorogenic probe)
-
Horseradish peroxidase (HRP)
-
MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of N,N-DMPEA in a suitable solvent (e.g., DMSO) and create serial dilutions in MAO assay buffer to achieve a range of final concentrations.
-
Prepare a working solution of recombinant human MAO-B in assay buffer.
-
Prepare a detection reagent mixture containing Amplex® Red and HRP in assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the MAO-B enzyme solution.
-
Initiate the reaction by adding the various concentrations of N,N-DMPEA or control substrate.
-
Immediately add the detection reagent mixture.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex® Red) at multiple time points.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each substrate concentration.
-
Plot the reaction velocity (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
TAAR1 Functional Assay (cAMP Assay)
Objective: To determine the functional activity (EC50 and Emax) of N,N-DMPEA at the TAAR1 receptor.
Materials:
-
HEK293 cells stably expressing human TAAR1
-
Cell culture medium and reagents
-
This compound
-
A known TAAR1 agonist (e.g., β-phenethylamine) as a positive control
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
96-well cell culture plates
-
Luminometer or appropriate plate reader
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-hTAAR1 cells under standard conditions.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of N,N-DMPEA and the positive control in assay buffer.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a concentration-response curve by plotting the cAMP concentration against the log of the N,N-DMPEA concentration.
-
Fit the data to a sigmoidal dose-response equation to determine the EC50 and Emax values.
-
In Vitro Blood-Brain Barrier Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
Objective: To assess the passive permeability of N,N-DMPEA across an artificial blood-brain barrier.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Brain lipid extract
-
Dodecane or other suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Known high and low permeability control compounds
-
96-well UV-transparent plates
-
UV/Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Preparation:
-
Coat the filter membrane of the donor plate with the brain lipid solution.
-
-
Compound Preparation:
-
Prepare solutions of N,N-DMPEA and control compounds in PBS.
-
-
Assay Assembly:
-
Fill the acceptor plate wells with PBS.
-
Add the compound solutions to the donor plate wells.
-
Place the donor plate on top of the acceptor plate.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, determine the concentration of N,N-DMPEA in both the donor and acceptor wells using a suitable analytical method (e.g., UV spectroscopy or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.
-
Logical Workflow for Pharmacological Characterization
dot
Caption: A logical workflow for the pharmacological characterization of N,N-DMPEA.
Conclusion
This compound exhibits a distinct pharmacological profile characterized by its agonist activity at TAAR1 and its role as a selective substrate for MAO-B. Its ability to cross the blood-brain barrier suggests potential for central nervous system effects. However, a comprehensive understanding of its interaction with a broader range of CNS receptors and transporters requires further investigation. The methodologies and data presented in this guide provide a framework for future research aimed at fully elucidating the therapeutic and toxicological potential of N,N-DMPEA and its derivatives. The lack of extensive quantitative data highlights critical gaps in the current knowledge and underscores the need for continued research in this area.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | High-Purity Research Chemical [benchchem.com]
- 3. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 5. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Radioactive N,N-dimethylphenylethylamine: a selective radiotracer for in vivo measurement of monoamine oxidase-B activity in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of [11C]N,N-dimethylphenylethylamine in mice and humans: potential for measurement of brain MAO-B activity - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N-Dimethylphenethylamine (N,N-DMPEA) at Trace Amine-Associated Receptor 1 (TAAR1): A Technical Overview of its Mechanism of Action
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanism of action of N,N-Dimethylphenethylamine (N,N-DMPEA) on the Trace Amine-Associated Receptor 1 (TAAR1). N,N-DMPEA is a phenethylamine (B48288) analogue that has been identified as an agonist at TAAR1, a G protein-coupled receptor (GPCR) implicated in a wide range of neurological and psychiatric disorders.[1][2][3] Understanding the interaction of compounds like N,N-DMPEA with TAAR1 is crucial for the development of novel therapeutics targeting the monoaminergic systems.
This compound: A TAAR1 Agonist
This compound is a substituted phenethylamine that has been shown to activate TAAR1.[1][2] As a TAAR1 agonist, N,N-DMPEA mimics the action of endogenous trace amines, such as β-phenylethylamine, leading to the initiation of downstream intracellular signaling cascades.[4][5] The primary mechanism of TAAR1 activation involves the coupling to the Gαs subunit of the heterotrimeric G protein, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[4][6][7]
Quantitative Pharmacological Profile
The potency and efficacy of N,N-DMPEA at human TAAR1 have been quantified in vitro. These parameters are essential for characterizing the compound's activity and for comparative analysis with other TAAR1 ligands. The available data from a functional assay measuring cAMP accumulation are summarized below.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | human TAAR1 | cAMP Accumulation | EC50 | 21 µM | [2] |
| Emax | 64% | [2] |
EC50 (Half-maximal effective concentration): The concentration of N,N-DMPEA that elicits 50% of its maximal response. Emax (Maximum effect): The maximum response produced by N,N-DMPEA, expressed as a percentage of the response to the endogenous full agonist phenethylamine.[2]
Signaling Pathways of TAAR1 Activation
Activation of TAAR1 by an agonist such as N,N-DMPEA initiates a cascade of intracellular events. While the canonical pathway involves Gαs-mediated cAMP production, TAAR1 signaling is multifaceted and can engage other pathways that contribute to its overall physiological effects.[6][8][9]
Canonical Gαs/cAMP Pathway
The primary and most well-characterized signaling pathway for TAAR1 is its coupling to the stimulatory G protein, Gαs.[4][6][7] Upon agonist binding, TAAR1 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαs subunit. The activated Gαs-GTP complex then stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[4][6] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[7][9]
Canonical Gαs/cAMP signaling pathway activated by N,N-DMPEA at TAAR1.
Non-Canonical Signaling Pathways
Beyond the Gαs pathway, TAAR1 can also signal through other mechanisms, leading to a diverse range of cellular responses. These non-canonical pathways can be cell-type specific and may be influenced by the presence of interacting proteins, such as the dopamine (B1211576) D2 receptor.[7][10]
-
β-Arrestin 2: TAAR1 can recruit β-arrestin 2, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades.[8][10]
-
ERK Signaling: Activation of TAAR1 has been shown to induce the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[7][8] The ERK pathway is a key regulator of cell proliferation, differentiation, and survival.
-
AKT/GSK3β Pathway: In the context of TAAR1-D2 receptor heterodimers, TAAR1 activation can modulate the AKT/GSK3β signaling pathway, which is implicated in mood disorders and schizophrenia.[9][10]
-
Gα13/RhoA Pathway: Some studies have shown that intracellular TAAR1 can couple to Gα13, leading to the activation of the small GTPase RhoA, which is involved in regulating the trafficking of monoamine transporters.[11][12]
Overview of non-canonical signaling pathways associated with TAAR1.
Experimental Protocols: cAMP Accumulation Assay
Functional characterization of N,N-DMPEA's agonistic activity at TAAR1 is commonly performed using a cAMP accumulation assay. This assay directly measures the functional consequence of Gαs activation.
Methodology
-
Cell Culture and Transfection:
-
HEK293 (Human Embryonic Kidney 293) or CHO (Chinese Hamster Ovary) cells are cultured in appropriate media.
-
Cells are transiently or stably transfected with a plasmid encoding human TAAR1.[13]
-
-
Assay Procedure:
-
Transfected cells are seeded into 96- or 384-well plates and allowed to adhere.
-
The growth medium is removed, and cells are washed with an assay buffer.
-
Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of newly synthesized cAMP.
-
N,N-DMPEA is added to the wells in a range of concentrations. A known TAAR1 agonist (e.g., phenethylamine) is used as a positive control.
-
The plate is incubated at room temperature or 37°C for a specified period to allow for cAMP production.
-
-
Detection and Data Analysis:
-
Following incubation, cell lysis buffer is added.
-
The intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or a BRET (Bioluminescence Resonance Energy Transfer)-based biosensor.[7][13]
-
The raw data (e.g., fluorescence or luminescence signal) is converted to cAMP concentrations.
-
A concentration-response curve is generated by plotting the cAMP concentration against the logarithm of the N,N-DMPEA concentration.
-
The EC50 and Emax values are determined by fitting the data to a four-parameter logistic equation using non-linear regression analysis.
-
Workflow for a typical cAMP accumulation assay to assess N,N-DMPEA activity.
Conclusion
This compound acts as an agonist at the human TAAR1 receptor, primarily initiating the Gαs/cAMP signaling cascade. Its pharmacological profile, characterized by its potency and efficacy, provides a basis for its potential modulatory effects on monoaminergic systems. The complex and pleiotropic nature of TAAR1 signaling, involving multiple downstream pathways, underscores the importance of comprehensive in vitro and in vivo characterization of novel TAAR1 ligands. Further research is warranted to fully elucidate the therapeutic potential of N,N-DMPEA and similar compounds in the context of neuropsychiatric and metabolic disorders where TAAR1 is a promising therapeutic target.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TAAR1 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 8. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. scienceopen.com [scienceopen.com]
- 13. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomy of N,N-Dimethylphenethylamine: An In-Depth Technical Guide to its In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
N,N-Dimethylphenethylamine (N,N-DMPEA) is a substituted phenethylamine (B48288) and a structural isomer of methamphetamine, found both as a naturally occurring alkaloid in certain plant species and as a synthetic compound.[1] Its presence in dietary and pre-workout supplements, often touted for stimulant effects, has brought its pharmacological and toxicological profiles under scrutiny.[1][2] This technical guide provides a comprehensive analysis of the current scientific understanding of N,N-DMPEA, contrasting its molecular interactions in controlled laboratory settings (in vitro) with its systemic effects in living organisms (in vivo).
Core Pharmacodynamics: A Tale of Two Primary Targets
The primary mechanism of action for N,N-DMPEA is believed to be its agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1).[1][3] TAAR1 is a G-protein coupled receptor that plays a crucial modulatory role in monoaminergic systems, influencing the release and reuptake of key neurotransmitters such as dopamine, norepinephrine, and serotonin (B10506).[3] Additionally, there is evidence to suggest that N,N-DMPEA interacts with the serotonin 1A (5-HT1A) receptor, particularly in rats, although its affinity for this receptor appears to be low.[1][3]
In Vitro Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on N,N-DMPEA and related compounds, providing a comparative overview of its receptor affinity, functional activity, and enzymatic interactions.
Table 1: Receptor Binding Affinities and Functional Activity of this compound and Analogs
| Compound | Receptor/Transporter | Species | Assay Type | Value | Unit | Reference |
| This compound | TAAR1 | Human | Functional (cAMP) | EC₅₀ = 21 | µM | [4][5] |
| TAAR1 | Human | Functional (cAMP) | Eₘₐₓ = 64 | % | [4][5] | |
| 5-HT1A | Rat | Binding Affinity | Kᵢ > 3000 | nM | [3] | |
| Adrenergic α₁B | Human | Functional | Weak Agonist | - | [6] | |
| Adrenergic α₁D | Human | Functional | Weak Agonist | - | [6] | |
| N,α-Diethylphenethylamine | MAO-A | Human | Inhibition | Kᵢ = 251 | µM | [7][8] |
| MAO-B | Human | Inhibition | Kᵢ = 159 | µM | [7][8] | |
| Amphetamine | MAO-A | Human | Inhibition | Kᵢ = 5.3 | µM | [7][8] |
| Methamphetamine | MAO-A | Human | Inhibition | Kᵢ = 17.2 | µM | [7][8] |
Note: Lower Kᵢ and EC₅₀ values indicate higher affinity and potency, respectively. Eₘₐₓ represents the maximal efficacy relative to a reference agonist.
In Vivo Data: Behavioral and Physiological Effects
Direct in vivo quantitative data for N,N-DMPEA is limited. Much of the understanding of its potential effects is extrapolated from studies on structurally related phenethylamines and from anecdotal reports.
Table 2: Summary of In Vivo Observations for this compound and Related Compounds
| Compound | Species | Administration Route | Dosage | Observed Effects | Reference |
| This compound | Human | Oral (in supplement) | Not specified | A case of hemorrhagic stroke has been reported in a woman who consumed a supplement containing N,N-DMPEA among other ingredients. | [2] |
| N,N-Dimethyltryptamine (DMT) | Rat | Intraperitoneal | 10 mg/kg | Induced a behavioral syndrome including hyperactivity, prostration, and hindlimb abduction. | [9][10][11] |
| 3,4-Dimethylphenethylamine | Rat | Not specified | Not specified | Produced body tremors and salivation. | [12] |
| 25I-NBOMe (a phenethylamine derivative) | Rat | Intravenous | 1.0 and 3.0 mg/kg | Prolonged the QTc interval in electrocardiogram (ECG) measurements. | [13] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in DOT language.
Signaling Pathway of this compound at TAAR1
Caption: Agonist activation of TAAR1 by N,N-DMPEA leading to modulation of monoamine systems.
General Experimental Workflow for In Vitro Characterization
Caption: A generalized workflow for the in vitro characterization of N,N-DMPEA.
Detailed Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize compounds like N,N-DMPEA. These are generalized and would require optimization for specific laboratory conditions.
Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potential (Kᵢ) of N,N-DMPEA on MAO-A and MAO-B activity.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes.
-
Kynuramine (MAO substrate).
-
N,N-DMPEA stock solution.
-
Phosphate (B84403) buffer (pH 7.4).
-
96-well microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of N,N-DMPEA in phosphate buffer.
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.
-
Add the different concentrations of N,N-DMPEA to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, kynuramine.
-
Incubate the plate at 37°C for a set duration (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader (excitation ~310 nm, emission ~400 nm).
-
Calculate the percentage of inhibition for each concentration of N,N-DMPEA.
-
Determine the IC₅₀ value from the dose-response curve and calculate the Kᵢ using the Cheng-Prusoff equation.[7][8]
Protocol 2: TAAR1 Functional Assay (cAMP Accumulation)
Objective: To determine the functional agonistic activity (EC₅₀ and Eₘₐₓ) of N,N-DMPEA at the human TAAR1 receptor.
Materials:
-
HEK293 cells stably transfected with the human TAAR1 receptor.
-
Cell culture medium (e.g., DMEM).
-
N,N-DMPEA stock solution.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
96-well cell culture plate.
Procedure:
-
Seed the TAAR1-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of N,N-DMPEA in assay buffer. Also, prepare a solution of a known full agonist (e.g., phenethylamine) for comparison.
-
Remove the culture medium and add the different concentrations of N,N-DMPEA or the reference agonist to the cells.
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader, spectrophotometer).
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of N,N-DMPEA.
-
Calculate the EC₅₀ and Eₘₐₓ values from the curve. The Eₘₐₓ is typically expressed as a percentage of the maximal response induced by the reference full agonist.[4][5]
Protocol 3: In Vivo Administration via Oral Gavage (Rodent Model)
Objective: To administer a precise dose of N,N-DMPEA orally to a rodent for subsequent behavioral or physiological assessment.
Materials:
-
N,N-DMPEA solution in a suitable vehicle (e.g., water, saline, 0.5% carboxymethylcellulose).
-
Animal scale for accurate body weight measurement.
-
Oral gavage needles (appropriate size for the animal).
-
Syringes (1-3 mL).
Procedure:
-
Accurately weigh the animal to calculate the exact volume of the N,N-DMPEA solution to be administered based on the desired mg/kg dose.
-
Draw the calculated volume into a syringe fitted with a gavage needle.
-
Properly restrain the animal (e.g., rat or mouse) to ensure its head and body are in a straight line, which facilitates the passage of the needle into the esophagus.
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Advance the needle smoothly and without force until it reaches the stomach. The appropriate depth can be pre-measured against the outside of the animal.
-
Administer the solution slowly to prevent regurgitation.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals for the duration of the experiment.[14]
Conclusion and Future Directions
The available evidence indicates that this compound is a TAAR1 agonist with weak or negligible activity at other screened receptors in vitro. Its interaction with monoamine oxidases appears to be that of a substrate rather than a potent inhibitor. The in vivo effects are less clear, with a significant lack of controlled studies on its pharmacokinetics, behavioral effects, and cardiovascular safety in animal models and humans. The reported case of a stroke associated with a supplement containing N,N-DMPEA underscores the urgent need for more rigorous safety and toxicology studies.
For researchers and drug development professionals, N,N-DMPEA presents an interesting lead compound for modulating the monoaminergic system via TAAR1. However, its potential for off-target effects and toxicity, particularly at higher doses, necessitates a cautious and thorough preclinical evaluation. Future research should focus on obtaining robust in vivo data, including dose-response relationships for both therapeutic and adverse effects, as well as a comprehensive pharmacokinetic and metabolic profile. Such data are critical for accurately assessing the therapeutic potential and risks associated with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (N: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. This compound | High-Purity Research Chemical [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of N,N-dimethyltryptamine (DMT) on rat behaviors relevant to anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioural changes induced by N,N-dimethyl-tryptamine in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioural changes induced by N,N-dimethyl-tryptamine in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3,4-Dimethylphenethylamine - Wikipedia [en.wikipedia.org]
- 13. 25I-NBOMe, a phenethylamine derivative, induces adverse cardiovascular effects in rodents: possible involvement of p21 (CDC42/RAC)-activated kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
N,N-Dimethylphenethylamine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylphenethylamine (N,N-DMPEA) is a substituted phenethylamine (B48288) alkaloid with growing interest in the fields of neuroscience and pharmacology. This technical guide provides a comprehensive overview of N,N-DMPEA, including its chemical properties, synthesis, pharmacological profile, and analytical methodologies. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related disciplines.
Chemical and Physical Properties
This compound is a tertiary amine and a positional isomer of methamphetamine.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1126-71-2 | [1] |
| Molecular Formula | C₁₀H₁₅N | [1] |
| Molecular Weight | 149.237 g/mol | [1] |
| IUPAC Name | N,N-Dimethyl-2-phenylethan-1-amine | [1] |
| Appearance | Colorless to yellow liquid | PubChem |
| Aroma | Sweet, fishy | [1] |
| Boiling Point | 207-212 °C | Sigma-Aldrich |
| Density | 0.89 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.502 | Sigma-Aldrich |
Synthesis of this compound
The synthesis of N,N-DMPEA can be achieved through several established organic chemistry reactions. Two common methods are nucleophilic substitution and reductive amination.
2.1. Nucleophilic Substitution
A straightforward method for synthesizing N,N-DMPEA involves the reaction of a phenylethyl halide, such as 2-phenylethyl bromide, with dimethylamine (B145610).
-
Reaction: 2-Phenylethyl bromide is reacted with dimethylamine hydrochloride in the presence of a base like potassium carbonate in a suitable solvent such as methanol.
-
Conditions: The mixture is typically stirred at room temperature for an extended period (e.g., 24 hours) and then refluxed for a shorter duration (e.g., 1 hour).
-
Work-up: Insoluble materials are removed by filtration, and the solvent is evaporated. The resulting N,N-dimethyl-2-phenylethylamine can be purified by distillation.
2.2. Reductive Amination (Eschweiler–Clarke Reaction)
The Eschweiler–Clarke reaction is a specific type of reductive amination that can be used to synthesize N,N-DMPEA from phenethylamine.
-
Reaction: Phenethylamine is treated with an excess of formic acid and formaldehyde.
-
Mechanism: Formaldehyde first reacts with phenethylamine to form an iminium ion. This intermediate is then reduced by formic acid, resulting in the methylation of the nitrogen atom. The process is repeated to add a second methyl group, yielding the tertiary amine, N,N-DMPEA.
Pharmacology and Mechanism of Action
N,N-DMPEA's pharmacological activity is primarily attributed to its interaction with trace amine-associated receptor 1 (TAAR1) and, to a lesser extent, the serotonin (B10506) 5-HT1A receptor.
3.1. Trace Amine-Associated Receptor 1 (TAAR1) Agonism
N,N-DMPEA is an agonist at the TAAR1 receptor, a G protein-coupled receptor (GPCR) that modulates monoaminergic systems. TAAR1 activation can influence the release and reuptake of key neurotransmitters like dopamine (B1211576) and serotonin. The canonical signaling pathway for TAAR1 involves its coupling to a Gαs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
Below is a diagram illustrating the TAAR1 signaling pathway.
Caption: TAAR1 Signaling Pathway
3.2. Serotonin 5-HT1A Receptor Ligand Activity
Evidence also suggests that N,N-DMPEA acts as a ligand at the 5-HT1A receptor in rats.[1] The 5-HT1A receptor is a GPCR that primarily couples to inhibitory Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This action can lead to neuronal hyperpolarization and reduced neuronal excitability.
Below is a diagram illustrating the 5-HT1A receptor signaling pathway.
Caption: 5-HT1A Receptor Signaling Pathway
Experimental Protocols
4.1. Radioligand Binding Assay for 5-HT1A Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT1A receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.
-
Radioligand: [³H]8-hydroxy-DPAT.
-
Non-specific binding control: 10 µM Serotonin.
-
Test compound (e.g., N,N-DMPEA).
-
96-well microplates, glass fiber filters, filtration apparatus, scintillation cocktail, and a liquid scintillation counter.
-
-
Procedure:
-
Prepare a suspension of cell membranes in the assay buffer.
-
In a 96-well plate, add the assay buffer (for total binding) or the non-specific binding control.
-
Add various concentrations of the test compound.
-
Add the radioligand to all wells.
-
Initiate the binding reaction by adding the membrane suspension.
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound from a competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
4.2. TAAR1 Functional Assay: cAMP Accumulation
This protocol measures the ability of a test compound to stimulate cAMP production through TAAR1 activation.
-
Materials:
-
HEK293 cells stably expressing the human TAAR1 receptor.
-
Assay buffer.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Test compound (e.g., N,N-DMPEA).
-
Positive control (e.g., a known TAAR1 agonist).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Seed the TAAR1-expressing cells in a 96-well plate and allow them to attach overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a PDE inhibitor to prevent cAMP degradation.
-
Add varying concentrations of the test compound and the positive control.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
4.3. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of N,N-DMPEA in a sample matrix.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC column suitable for amine analysis (e.g., 50% phenyl - 50% methyl polysiloxane).
-
-
Sample Preparation:
-
For urine samples, perform a liquid-liquid extraction. Adjust the sample pH to basic (e.g., with 5.0 N NaOH) and extract with an organic solvent like hexane.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 280°C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at 100°C, ramp to 200°C.
-
MS Ionization Mode: Electron Impact (EI) at 70 eV.
-
-
Data Analysis:
-
Identify N,N-DMPEA by comparing its retention time and mass spectrum to that of a certified reference standard.
-
Safety and Regulatory Information
N,N-DMPEA has been found to be safe for use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1] However, in the United States, it may be considered a Schedule II substance as a positional isomer of methamphetamine.[1]
Conclusion
This compound is a compound of significant interest due to its pharmacological activity at TAAR1 and 5-HT1A receptors. This guide provides a foundational understanding of its chemical properties, synthesis, mechanism of action, and analytical detection. The detailed experimental protocols serve as a starting point for researchers to investigate the therapeutic potential and further characterize the pharmacology of this and related compounds. As with any psychoactive substance, further research is necessary to fully elucidate its physiological effects and safety profile for potential clinical applications.
References
Natural Sources of N,N-Dimethylphenethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylphenethylamine (N,N-DMPEA) is a naturally occurring trace amine found in various plant and animal species. This technical guide provides a comprehensive overview of the known natural sources of N,N-DMPEA, quantitative data on its concentration in these sources, detailed experimental protocols for its extraction and analysis, and a putative biosynthetic pathway. This document is intended for researchers, scientists, and drug development professionals interested in the natural occurrence and properties of this compound.
Introduction
This compound (N,N-DMPEA) is a substituted phenethylamine (B48288) alkaloid.[1] It is recognized as a flavoring agent in the food industry and has also been investigated for its potential stimulant properties, sometimes appearing in dietary supplements.[2][3] Understanding its natural distribution is crucial for quality control, regulatory purposes, and exploring its biosynthesis and physiological roles. This guide synthesizes the current scientific knowledge on the natural sources of N,N-DMPEA.
Natural Occurrence of this compound
N,N-DMPEA has been identified in a limited number of plant and animal species. The primary sources are certain species of Acacia and the orchid Pinalia jarensis. It has also been reported in marine crustaceans.
Plant Sources
The most well-documented plant sources of N,N-DMPEA belong to the genus Acacia. Additionally, an orchid species has been identified as a source.
-
Acacia berlandieri : This shrub, native to North America, has been a focus of phytochemical research due to its rich alkaloid content. Studies have confirmed the presence of N,N-DMPEA along with other phenethylamines.
-
Acacia rigidula : Another Acacia species known to contain a variety of bioactive amines, including N,N-DMPEA.
-
Pinalia jarensis (formerly Eria jarensis) : This orchid species is a known natural source of N,N-DMPEA.[1]
Animal Sources
The presence of N,N-DMPEA in the animal kingdom is less documented than in plants.
-
Krill (Euphausia pacifica) : This species of krill, a small crustacean found in the North Pacific Ocean, has been reported to contain N,N-DMPEA in trace amounts.[4]
Fungal Sources
To date, there are no significant scientific reports identifying this compound in fungal species.
Quantitative Data
The concentration of N,N-DMPEA varies significantly between different natural sources. The following tables summarize the available quantitative data.
Table 1: Quantitative Data of this compound in Plant Sources
| Plant Species | Plant Part | Concentration | Method of Analysis |
| Acacia berlandieri | Leaves | 99.1 - 604.4 µg/g (ppm) | LC-MS/MS |
| Pinalia jarensis | Fresh Plant Material | ~0.5 µg/g (0.5 ppm) | Gas Chromatography-Mass Spectrometry |
Note on Pinalia jarensis data: The concentration was calculated based on a study that isolated 5 mg of N,N-DMPEA from 10 kg of fresh plant material.[5]
Table 2: Quantitative Data of this compound in Animal Sources
| Animal Species | Tissue | Concentration | Method of Analysis |
| Euphausia pacifica (Krill) | Whole Body | Trace Amounts Reported | Not Specified |
Biosynthesis of this compound
The complete biosynthetic pathway of N,N-DMPEA has not been fully elucidated in any organism. However, a putative pathway can be proposed based on the known biosynthesis of its precursor, phenethylamine, and the general mechanisms of amine methylation.
The initial step is the decarboxylation of the amino acid L-phenylalanine to form phenethylamine. This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC) . Subsequently, phenethylamine undergoes two successive N-methylation steps, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor. The enzymes responsible for these methylations are likely N-methyltransferases . While not definitively identified for N,N-DMPEA synthesis, enzymes such as Indolethylamine N-methyltransferase (INMT) and Phenylethanolamine N-methyltransferase (PNMT) are known to methylate phenethylamine and are therefore strong candidates for catalyzing these reactions.[6]
Caption: Putative biosynthetic pathway of this compound from L-Phenylalanine.
Experimental Protocols
This section details a representative protocol for the extraction and quantification of N,N-DMPEA from plant material, specifically adapted from methodologies used for Acacia species.[7]
Extraction and Solid-Phase Extraction (SPE) Cleanup
-
Sample Preparation : Dry the plant material (e.g., leaves) and grind it into a fine powder.
-
Extraction :
-
Weigh 1 gram of the powdered plant material into a suitable container.
-
Add 20 mL of 1% glacial acetic acid in water (1:20 w/v).
-
Agitate the mixture for 1 hour at room temperature.
-
Filter the mixture to separate the extract from the solid plant material.
-
-
Solid-Phase Extraction (SPE) :
-
Condition a high-sulfonated polymeric SPE cartridge by washing it with methanol (B129727) followed by 1% glacial acetic acid.
-
Load the filtered plant extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 1% glacial acetic acid to remove interfering compounds.
-
Elute the retained phenethylamines with a suitable solvent, such as 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.
-
High-Performance Liquid Chromatography (HPLC) Analysis
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile (B52724) and a buffered aqueous phase (e.g., phosphate (B84403) buffer at pH 7).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength of 210 nm.
-
Quantification : Create a calibration curve using certified standards of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Caption: General workflow for the extraction and analysis of N,N-DMPEA from plant material.
Conclusion
This compound is a naturally occurring alkaloid found in specific plant and animal species, most notably in the Acacia genus and the orchid Pinalia jarensis. Quantitative data indicates that its concentration can vary significantly. The biosynthetic pathway likely involves the decarboxylation of L-phenylalanine followed by two N-methylation steps. The provided experimental protocol offers a reliable method for the extraction and quantification of N,N-DMPEA from plant matrices, which can be adapted for other biological samples. Further research is needed to fully elucidate the biosynthetic pathway and to identify and quantify N,N-DMPEA in a wider range of natural sources.
References
- 1. PNMT phenylethanolamine N-methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. supplysidesj.com [supplysidesj.com]
- 3. This compound (N: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Antarctic Krill (Euphausia superba) Oil: A Comprehensive Review of Chemical Composition, Extraction Technologies, Health Benefits, and Current Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 7. Technical note: an improved method for extraction and quantification of toxic phenethylamines from Acacia berlandieri - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N-Dimethylphenethylamine discovery and history in research
An In-Depth Technical Guide to N,N-Dimethylphenethylamine (N,N-DMPEA)
Executive Summary
This compound (N,N-DMPEA) is a substituted phenethylamine (B48288) alkaloid with a growing profile in pharmacological research, primarily due to its activity as an agonist at the trace amine-associated receptor 1 (TAAR1).[1] First isolated from the orchid Pinalia jarensis, it is also found in trace amounts in various other plants and marine organisms.[2][3] While it has been safely utilized as a flavoring agent in the food industry, its inclusion in dietary and bodybuilding supplements has generated controversy due to unsubstantiated performance claims and safety concerns.[3][4] In a research context, N,N-DMPEA serves as a critical tool for investigating the pharmacology of TAAR1 and its role in modulating monoaminergic neurotransmitter systems.[1] This document provides a comprehensive overview of the discovery, synthesis, and research history of N,N-DMPEA, including its pharmacological profile, key experimental protocols, and signaling pathways.
Discovery and Natural Occurrence
This compound is an alkaloid first isolated from the orchid Pinalia jarensis (formerly Eria jarensis).[3] It also occurs naturally in trace amounts in other plant species, such as Vachellia rigidula, and has been identified in marine organisms like krill (Euphausia pacifica).[2] Its presence in nature is minimal, and the quantities found in commercially available supplements suggest a synthetic origin rather than extraction from natural sources.[4]
Chemical Synthesis
The laboratory synthesis of N,N-DMPEA is well-established and can be achieved through several standard organic chemistry reactions. The primary methods involve the N-methylation of a phenethylamine precursor.
Key Synthesis Methodologies
-
Eschweiler–Clarke Reaction : This method involves the reductive amination of phenethylamine using excess formic acid and formaldehyde (B43269).[1][5] The formaldehyde forms an iminium ion with the amine, which is subsequently reduced by formic acid to add a methyl group. The process repeats to yield the tertiary amine, N,N-DMPEA.[1]
-
Nucleophilic Substitution : A direct and established method involves the reaction of a phenylethyl halide, such as 2-Phenylethyl bromide, with dimethylamine (B145610).[1][6] This reaction proceeds via nucleophilic substitution to form the tertiary amine.
-
Radiosynthesis for Imaging Studies : For use in positron emission tomography (PET), Carbon-11-labeled N,N-DMPEA ([11C]DMPEA) has been synthesized.[7] The most common approach is the N-alkylation of N-methylphenylethylamine with [11C]methyl iodide.[1][7]
Detailed Experimental Protocol: Synthesis via Nucleophilic Substitution
The following protocol is adapted from established laboratory procedures for the synthesis of N,N-DMPEA.[6]
Materials:
-
2-Phenylethyl bromide (0.01 mol)
-
Dimethylamine hydrochloride (0.02 mol)
-
Potassium carbonate (0.06 mol)
Procedure:
-
Combine 2-Phenylethyl bromide (0.01 mol) and dimethylamine hydrochloride (0.02 mol) in a suitable reaction vessel.
-
Stir the mixture at room temperature for 24 hours.
-
Add potassium carbonate (0.06 mol) and methanol to the mixture.
-
Reflux the resulting suspension for 1 hour.
-
After reflux, cool the mixture and filter to remove insoluble materials.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Distill the residue to yield pure N,N-dimethyl-2-phenylethylamine.
-
For purification and stable storage, the hydrochloride salt can be formed (m.p. 163-164°C) and recrystallized from ethanol.
-
Confirm the structure of the final product using proton NMR and mass spectrometry.[6]
Pharmacological Profile
N,N-DMPEA's primary pharmacological interest stems from its interaction with G protein-coupled receptors, especially the trace amine-associated receptor 1 (TAAR1).[1]
Mechanism of Action: TAAR1 Agonism
N,N-DMPEA is a potent agonist at the human trace amine-associated receptor 1 (TAAR1).[1][8] TAAR1 is an intracellular GPCR that plays a crucial role in modulating monoaminergic systems.[1][9] Upon activation by agonists like N,N-DMPEA, TAAR1 can influence the release and reuptake of key neurotransmitters such as dopamine, norepinephrine, and serotonin.[1] This modulation is a central aspect of its neurochemical profile and the basis for its use as a research tool to probe these pathways.[1]
Other Receptor Interactions
Beyond TAAR1, N,N-DMPEA exhibits activity at other receptors, although generally with lower potency.
-
Serotonin Receptors : It has been identified as a ligand at the 5-HT1A receptor.[1][3]
-
Adrenergic Receptors : Studies show weak agonist activity at α₁B and α₁D adrenergic receptors.[2]
-
Monoamine Oxidase (MAO) : Some research suggests N,N-DMPEA may act as a substrate for MAO-B, rather than an inhibitor.[3]
Quantitative Pharmacological Data
Recent in vitro studies have quantified the potency and efficacy of N,N-DMPEA at human TAAR1 and various adrenergic receptors. The data below is summarized from research on cell lines overexpressing these human receptors.[8][10]
| Receptor Target | Parameter | Value | Efficacy (Emax) vs. Reference Agonist |
| Trace Amine-Associated Receptor 1 (TAAR1) | EC₅₀ | 2.5 µM | 102% (vs. Phenethylamine) |
| Adrenergic Receptor α1A | EC₅₀ | > 300 µM | No effect observed |
| Adrenergic Receptor α1B | EC₅₀ | 110 µM | 43% (vs. Adrenaline) |
| Adrenergic Receptor α1D | EC₅₀ | > 300 µM | No effect observed |
| Adrenergic Receptor α2A | EC₅₀ | > 300 µM | No effect observed |
| Adrenergic Receptor α2B | EC₅₀ | > 300 µM | No effect observed |
| Adrenergic Receptor β₁ | EC₅₀ | > 300 µM | No effect observed |
| Adrenergic Receptor β₂ | EC₅₀ | > 300 µM | No effect observed |
Table adapted from Pinckaers NET, et al. (2024).[8]
History in Research and Other Applications
Pharmacological Research Tool
The primary research value of N,N-DMPEA is as a selective tool to study the TAAR1 system.[1] Researchers use the compound to:
-
Probe the signaling pathways of trace amines.[1]
-
Investigate structure-activity relationships (SAR) of phenethylamines at TAAR1.[1]
-
Explore the neuromodulatory effects of TAAR1 activation in vitro and in preclinical models.[1]
Detailed Experimental Protocol: In Vitro Receptor Activation Assay
This protocol describes a typical workflow for assessing the potency and efficacy of N,N-DMPEA at a target receptor, based on modern pharmacological methods.[8][10]
Objective: To determine the concentration-response relationship of N,N-DMPEA at a specific human receptor (e.g., TAAR1) expressed in a cell line.
Materials:
-
HEK293T cells stably transfected with the human receptor of interest (e.g., hTAAR1).
-
Cell culture medium and reagents.
-
This compound hydrochloride (>99% purity).
-
Reference agonist (e.g., phenethylamine for TAAR1).
-
Assay buffer.
-
cAMP detection kit (e.g., HTRF-based).
Procedure:
-
Cell Culture: Culture the stably transfected HEK293T cells according to standard protocols until they reach the desired confluence for passaging and seeding.
-
Cell Seeding: Seed the cells into appropriate microplates (e.g., 384-well plates) and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of N,N-DMPEA and the reference agonist. Perform serial dilutions to create a range of concentrations for testing.
-
Assay Performance: a. Remove the culture medium from the cells and add assay buffer. b. Add the various concentrations of N,N-DMPEA or the reference agonist to the wells. Include control wells with only buffer. c. Incubate the plate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Signal Detection: Following incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit, following the manufacturer's instructions.
-
Data Analysis: a. Normalize the data, typically as a percentage of the maximal response induced by the reference agonist. b. Plot the normalized response against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy) values.
Neuroimaging
In 1987, researchers developed [11C]DMPEA as a potential radiotracer for measuring the activity of monoamine oxidase-B (MAO-B) in the brain with PET.[7] Studies in mice and humans showed rapid uptake of the tracer into the brain. The kinetics observed in the human brain, with high accumulation in the basal ganglia and thalamus, suggested its potential for this application, although it has not become a widely used clinical or research tracer.[7]
Use as a Flavoring Agent and in Supplements
N,N-DMPEA is recognized as safe for use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA).[3] It is used in small quantities in foods like cereals, cheeses, and meats for its "sweet, fishy" aroma.[3]
In recent years, it has been marketed in pre-workout and bodybuilding supplements, often under the name Eria jarensis extract, with claims of providing stimulant, focus, and mood-enhancing effects.[2][4] However, there is no robust scientific evidence to support its efficacy for athletic performance or weight loss.[4][11] Regulatory scrutiny has increased due to reports of adverse events, including a stroke, associated with supplements containing N,N-DMPEA, and the frequent presence of other undeclared stimulants in these products.[2][11]
References
- 1. This compound | High-Purity Research Chemical [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. supplysidesj.com [supplysidesj.com]
- 5. This compound | 1126-71-2 [chemicalbook.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. Kinetics of [11C]N,N-dimethylphenylethylamine in mice and humans: potential for measurement of brain MAO-B activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. TAAR1 - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. This compound (N: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of N,N-Dimethylphenethylamine (DMPEA) in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N,N-Dimethylphenethylamine (DMPEA) in human plasma. The protocol employs a straightforward protein precipitation step for sample preparation, ensuring efficiency and high recovery. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution.[1] The detection is performed on a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode, utilizing Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[2] The method was validated according to established guidelines, demonstrating excellent linearity, accuracy, precision, and a low limit of quantification. This protocol is suitable for various applications, including pharmacokinetic studies, clinical toxicology, and forensic analysis.
Introduction this compound (DMPEA) is a substituted phenethylamine (B48288) compound.[3] Phenethylamines are a broad class of substances with diverse physiological effects, acting as central nervous system stimulants, hallucinogens, and entactogens.[3] Given the potential for misuse and the need to understand its pharmacological profile, a reliable and sensitive analytical method is crucial for its accurate quantification in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical testing due to its superior sensitivity, selectivity, and adaptability compared to other techniques like GC-MS.[4][5] This application note provides a detailed protocol for the extraction and quantification of DMPEA in human plasma, designed for researchers in drug development and toxicology.
Experimental Protocols
Materials and Reagents
-
This compound (DMPEA) reference standard (>98% purity)
-
This compound-d6 (DMPEA-d6) internal standard (IS)
-
LC-MS grade Acetonitrile (B52724) (ACN)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Water
-
Formic Acid (99% purity)
-
Ammonium Acetate
-
Human plasma (K2-EDTA)
-
Polyvinylidene fluoride (B91410) (PVDF) syringe filters (0.22 µm)
Standard and Solution Preparation
-
DMPEA Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of DMPEA reference standard in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of DMPEA-d6 in 1 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the DMPEA stock solution with 50:50 (v/v) methanol/water to create calibration standards ranging from 1 ng/mL to 500 ng/mL.
-
IS Working Solution (50 ng/mL): Dilute the IS stock solution with methanol.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of human plasma into the appropriately labeled tubes.
-
For calibration standards and QCs, spike 10 µL of the corresponding working standard solution. For blank and unknown samples, add 10 µL of 50:50 methanol/water.
-
Add 20 µL of the IS Working Solution (50 ng/mL) to all tubes except the blank.
-
Add 300 µL of cold acetonitrile (ACN) to all tubes to precipitate proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).[1]
-
Vortex for 30 seconds and filter through a 0.22 µm PVDF filter before injection into the LC-MS/MS system.[7]
Experimental Workflow Diagram
Caption: Workflow for DMPEA quantification in plasma.
LC-MS/MS Method Parameters
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (5% B) |
| Total Run Time | 5.0 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Parameters
For each analyte, two transitions (a quantifier and a qualifier) are monitored to ensure identity confirmation.[1][2]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Purpose |
| DMPEA | 150.2 | 135.1 | 100 | 15 | Quantifier |
| DMPEA | 150.2 | 91.1 | 100 | 25 | Qualifier |
| DMPEA-d6 (IS) | 156.2 | 141.1 | 100 | 15 | Quantifier |
Results and Data Presentation
The method was validated for linearity, sensitivity, accuracy, and precision. The calibration curve was linear over the concentration range of 1–500 ng/mL, with a correlation coefficient (r²) > 0.995.
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1–500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL (S/N ≥ 3)[8] |
| Limit of Quantification (LOQ) | 1.0 ng/mL (S/N ≥ 10)[8][9] |
| Intra-day Precision (%RSD) | ≤ 8.5% |
| Inter-day Precision (%RSD) | ≤ 11.2% |
| Accuracy (% Recovery) | 92.5% – 107.3%[1] |
| Matrix Effect | Minimal ionization suppression or enhancement observed |
Conclusion The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific tool for the quantification of this compound in human plasma. The simple sample preparation protocol and short chromatographic run time make it suitable for high-throughput analysis.[5] This validated method can be effectively implemented in clinical and forensic laboratories for routine monitoring, pharmacokinetic assessments, and toxicological screening of DMPEA.
References
- 1. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. forensicrti.org [forensicrti.org]
- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
Synthesis and Purification of N,N-Dimethylphenethylamine: Application Notes and Protocols for Researchers
For research use only. Not for human or veterinary use.
Introduction
N,N-Dimethylphenethylamine (DMPEA) is a substituted phenethylamine (B48288) that serves as a valuable tool in neuroscience and pharmacological research. It is an analogue of trace amines and is known to interact with trace amine-associated receptors (TAARs), particularly TAAR1.[1] Its synthesis and purification are fundamental procedures for researchers studying the pharmacology of this compound. This document provides detailed application notes and protocols for the synthesis and purification of this compound for research purposes.
Synthetic Pathways
Several synthetic routes are available for the preparation of this compound. The choice of method may depend on the available starting materials, desired scale, and laboratory equipment. The most common methods include the Eschweiler-Clarke reaction, reductive amination, and direct alkylation of phenethylamine precursors.
Comparison of Synthetic Methods
| Parameter | Eschweiler-Clarke Reaction | Reductive Amination | Direct Alkylation |
| Starting Materials | Phenethylamine, Formic Acid, Formaldehyde (B43269) | Phenethylamine, Formaldehyde, Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) | 2-Phenylethyl bromide, Dimethylamine (B145610) Hydrochloride, Base |
| Typical Yield | 74-83%[2] | Varies depending on reducing agent and conditions | Not specified in reviewed literature |
| Key Advantages | High yield, avoids quaternary ammonium (B1175870) salt formation[3][4] | Milder conditions possible with certain reducing agents | Direct formation of the C-N bond |
| Key Disadvantages | Requires heating, potential for side reactions if not controlled | Can require specialized reducing agents or equipment (e.g., for catalytic hydrogenation) | Potential for over-alkylation, requires a halogenated precursor |
Experimental Protocols: Synthesis
Protocol 1: Synthesis via Eschweiler-Clarke Reaction
This protocol is adapted from a procedure in Organic Syntheses.[2]
Reaction:
Materials:
-
Phenethylamine
-
Formic acid (90%)
-
Formaldehyde solution (37%)
-
Hydrochloric acid (4 N)
-
Sodium hydroxide (B78521) solution (18 N)
-
Anhydrous granular potassium carbonate
Procedure:
-
In a 500-mL round-bottomed flask, cool 51.2 g (1 mole) of 90% formic acid in running tap water.
-
Slowly add 24.2 g (0.2 mole) of phenethylamine to the cooled formic acid.
-
To the resulting clear solution, add 45 mL (0.6 mole) of 37% formaldehyde solution and a boiling stone.
-
Connect a reflux condenser and place the flask in an oil bath preheated to 90–100°C.
-
A vigorous evolution of carbon dioxide will begin. Remove the flask from the bath until the gas evolution subsides (approximately 15–20 minutes).
-
Return the flask to the bath and heat at 95–100°C for 8 hours.
-
After cooling, add 100 mL of 4 N hydrochloric acid and evaporate the solution to dryness under reduced pressure.
-
Dissolve the residue in 60–75 mL of water and liberate the free base by adding 50 mL of 18 N sodium hydroxide solution.
-
Separate the upper organic layer and extract the aqueous layer with two 30-mL portions of benzene.
-
Combine the organic layer and the benzene extracts and dry over 10 g of anhydrous granular potassium carbonate.
-
Distill off the benzene under slightly reduced pressure.
-
The product, this compound, is then distilled under vacuum. The yield of colorless product is typically 22–24.7 g (74–83%).[2]
Protocol 2: Synthesis via N-Alkylation of 2-Phenylethyl Bromide
This method involves the direct alkylation of a phenylethyl halide with dimethylamine.
Reaction:
Materials:
-
2-Phenylethyl bromide
-
Dimethylamine hydrochloride
-
Potassium carbonate
-
Methanol
Procedure:
-
Combine 2-phenylethyl bromide (0.01 mol) and dimethylamine hydrochloride (0.02 mol) in methanol.
-
Add potassium carbonate (0.06 mol) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Reflux the mixture for 1 hour.[5]
-
Filter the insoluble materials and evaporate the solvent from the filtrate.
-
The crude this compound is then purified by distillation.
Purification Protocols
Purification of the synthesized this compound is crucial to remove unreacted starting materials, reagents, and byproducts. The two primary methods are vacuum distillation of the free base and recrystallization of its hydrochloride salt.
Purification Data
| Method | Key Parameters | Expected Outcome |
| Vacuum Distillation | Boiling Point: 97–98°C at 22 mmHg[2] | Colorless, oily liquid of high purity. |
| Recrystallization as HCl salt | Melting Point: 163-164°C[5]; Solvent: Ethanol (B145695) | White crystalline solid of high purity. |
Protocol 3: Purification by Vacuum Distillation
This protocol is suitable for purifying the free base form of this compound.
Materials and Equipment:
-
Crude this compound
-
Vacuum distillation apparatus (Claisen flask, condenser, receiving flask)
-
Vacuum source (e.g., vacuum pump)
-
Heating mantle
-
Cold trap
Procedure:
-
Set up the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Place the crude this compound in the Claisen flask.
-
Connect the apparatus to a vacuum source with a cold trap in between.
-
Gradually apply vacuum to the system.
-
Begin heating the flask gently with a heating mantle.
-
Collect the fraction that distills at the expected boiling point under the applied vacuum (e.g., 97–98°C at 22 mmHg).[2]
-
Discard any initial lower-boiling fractions and stop the distillation before all the material has evaporated to avoid collecting higher-boiling impurities.
Protocol 4: Purification by Recrystallization of the Hydrochloride Salt
This method is effective for obtaining a highly pure, solid form of the compound.
Materials:
-
Crude this compound
-
Ethanol
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent)
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like ethanol.
-
Slowly add a stoichiometric amount of hydrochloric acid to the solution while stirring. The hydrochloride salt will precipitate.
-
Gently heat the mixture to dissolve the salt completely.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the crystals under vacuum. The expected melting point of the pure this compound hydrochloride is 163-164°C.[5]
Visualized Workflows and Pathways
Synthesis Pathways
Caption: Synthetic routes to this compound.
Purification Workflow
Caption: Workflow for the purification of this compound.
References
- 1. NP-MRD: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (NP0078620) [np-mrd.org]
- 2. N,N-Dimethylphenylethylamine | C10H15N | CID 25125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis routes of this compound [benchchem.com]
Application Notes and Protocols: N,N-Dimethylphenethylamine (N,N-DMPEA) as a Ligand for Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylphenethylamine (N,N-DMPEA) is a substituted phenethylamine (B48288) that has garnered interest in neuroscience and pharmacology due to its activity as a ligand for specific G protein-coupled receptors (GPCRs). Primarily recognized as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1), N,N-DMPEA serves as a valuable tool for researchers studying the physiological roles of trace amines and their receptors.[1] This document provides detailed application notes and protocols for utilizing N,N-DMPEA in receptor binding and functional assays, with a focus on its interaction with TAAR1, as well as its reported activity at other monoaminergic receptors.
Receptor Binding and Functional Activity Profile of N,N-DMPEA
N,N-DMPEA's primary pharmacological activity is mediated through its interaction with TAAR1, a receptor implicated in the modulation of monoaminergic systems.[1] Additionally, it has been reported to interact with other receptors, albeit with lower affinity. The following tables summarize the available quantitative data on the binding affinity and functional potency of N,N-DMPEA at various human and rat receptors.
Table 1: Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ) of N,N-DMPEA at Human TAAR1
| Receptor | Assay Type | Species | EC₅₀ (µM) | Eₘₐₓ (%) | Reference |
| TAAR1 | cAMP Functional Assay | Human | 21 | 64 | [2] |
Table 2: Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ) of N,N-DMPEA at Human Adrenergic Receptors
| Receptor Subtype | EC₅₀ (µM) | Eₘₐₓ (% of Adrenaline) | Reference |
| α₁ₐ | >300 | - | [2] |
| α₁ₑ | >300 | - | [2] |
| α₁D | >300 | - | [2] |
| α₂ₐ | >300 | - | [2] |
| α₂ₑ | >300 | - | [2] |
| β₁ | >300 | - | [2] |
| β₂ | >300 | - | [2] |
Table 3: Reported Activity of N,N-DMPEA at Other Receptors
| Receptor | Species | Reported Activity | Quantitative Data (Ki) | Reference |
| 5-HT₁ₐ | Rat | Ligand | Not available in the searched literature | [1] |
Signaling Pathways
Activation of TAAR1 by agonists such as N,N-DMPEA initiates downstream signaling cascades primarily through the coupling to Gαs and Gαq proteins. The canonical Gαs pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The Gαq pathway activation results in the stimulation of phospholipase C, which in turn leads to the mobilization of intracellular calcium.
Caption: TAAR1 Signaling Pathways.
Experimental Protocols
The following protocols provide detailed methodologies for conducting receptor binding and functional assays to characterize the interaction of N,N-DMPEA with its target receptors.
Protocol 1: Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of N,N-DMPEA for a target receptor by measuring its ability to compete with a known radiolabeled ligand.
Caption: Radioligand Binding Assay Workflow.
Materials:
-
Cell membranes expressing the target receptor (e.g., TAAR1, 5-HT₁ₐ)
-
Radiolabeled ligand with known affinity for the target receptor (e.g., [³H]-p-Tyramine for TAAR1, [³H]-8-OH-DPAT for 5-HT₁ₐ)
-
This compound (N,N-DMPEA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
96-well microplates
-
Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine for amine ligands)
-
Scintillation fluid
-
Scintillation counter
-
Multi-channel pipettes
Procedure:
-
Preparation of Reagents:
-
Thaw the receptor membrane preparation on ice and dilute to the desired concentration in Assay Buffer (typically 10-50 µg protein per well).
-
Prepare serial dilutions of N,N-DMPEA in Assay Buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.
-
Prepare the radioligand solution in Assay Buffer at a concentration close to its Kd value.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of radioligand solution, and 100 µL of the diluted receptor membrane preparation to triplicate wells.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM p-Tyramine for TAAR1), 50 µL of radioligand solution, and 100 µL of the diluted receptor membrane preparation to triplicate wells.
-
Competition Binding: Add 50 µL of each N,N-DMPEA dilution, 50 µL of radioligand solution, and 100 µL of the diluted receptor membrane preparation to triplicate wells.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials, add an appropriate volume of scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average NSB counts from the total binding and competition binding counts.
-
Plot the percentage of specific binding against the logarithm of the N,N-DMPEA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of N,N-DMPEA that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This protocol measures the ability of N,N-DMPEA to stimulate or inhibit the production of cyclic AMP (cAMP) via a Gαs- or Gαi-coupled receptor, respectively.
Caption: cAMP Functional Assay Workflow.
Materials:
-
Host cell line (e.g., HEK293, CHO) stably or transiently expressing the target receptor (e.g., TAAR1).
-
Cell culture medium and supplements.
-
This compound (N,N-DMPEA).
-
Forskolin (for studying Gαi-coupled receptors).
-
IBMX (a phosphodiesterase inhibitor, optional but recommended).
-
Assay buffer (e.g., HBSS).
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).
-
96-well or 384-well microplates.
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Cell Culture and Plating:
-
Culture the cells expressing the target receptor under appropriate conditions.
-
Seed the cells into 96-well or 384-well plates at a suitable density and allow them to adhere overnight.
-
-
Assay Preparation:
-
Prepare serial dilutions of N,N-DMPEA in assay buffer.
-
If using, prepare a solution of IBMX in assay buffer.
-
-
Cell Stimulation:
-
Wash the cells with assay buffer.
-
Add the N,N-DMPEA dilutions to the cells.
-
For Gαi-coupled receptors, co-stimulate with a fixed concentration of forskolin.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the instructions of the chosen cAMP detection kit.
-
Perform the cAMP detection assay following the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Calculate the concentration of cAMP in each well.
-
Plot the cAMP concentration against the logarithm of the N,N-DMPEA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) value.
-
Protocol 3: Calcium Mobilization Assay
This protocol is used to measure the ability of N,N-DMPEA to induce an increase in intracellular calcium levels, typically mediated by a Gαq-coupled receptor.
Materials:
-
Host cell line (e.g., CHO, HEK293) co-expressing the target receptor (e.g., TAAR1) and a promiscuous G-protein like Gα16, or a cell line endogenously expressing a Gαq-coupled receptor.
-
Cell culture medium and supplements.
-
This compound (N,N-DMPEA).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Probenecid (to prevent dye leakage).
-
96-well or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Culture and Plating:
-
Culture the cells under appropriate conditions.
-
Seed the cells into black-walled, clear-bottom microplates and allow them to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution in assay buffer containing probenecid, according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Assay Execution:
-
Prepare serial dilutions of N,N-DMPEA in assay buffer.
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity over time.
-
Establish a baseline fluorescence reading.
-
Inject the N,N-DMPEA dilutions into the wells and continue to monitor the fluorescence signal.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of N,N-DMPEA.
-
Plot the peak response against the logarithm of the N,N-DMPEA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the function of TAAR1 and its role in modulating monoaminergic systems. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize N,N-DMPEA in receptor binding and functional assays. Further characterization of its binding affinity at various receptors will continue to enhance our understanding of its complete pharmacological profile.
References
Application Notes and Protocols for N,N-Dimethylphenethylamine (N,N-DMPEA) in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylphenethylamine (N,N-DMPEA) is a substituted phenethylamine (B48288) and a known agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1][2] Its structural similarity to other psychoactive phenethylamines suggests potential effects on rodent behavior. This document provides detailed application notes and experimental protocols for investigating the behavioral effects of N,N-DMPEA in rodent models, with a focus on locomotor activity and conditioned place preference.
Disclaimer: There is a notable scarcity of published in vivo behavioral data specifically for N,N-DMPEA in rodent models. The following protocols and expected outcomes are based on the known pharmacology of N,N-DMPEA as a TAAR1 agonist and data from studies on other TAAR1 agonists and related phenethylamine compounds. Researchers should consider these as guidelines for initial study design and conduct thorough dose-response investigations.
Pharmacological Profile of N,N-DMPEA
N,N-DMPEA's primary mechanism of action is as an agonist at the TAAR1 receptor.[1] TAAR1 is a G-protein coupled receptor that modulates the activity of dopaminergic, serotonergic, and noradrenergic systems. In addition to its activity at TAAR1, there is evidence to suggest that N,N-DMPEA may also interact with adrenergic receptors and act as a substrate for Monoamine Oxidase-B (MAO-B).[1]
Signaling Pathway of N,N-DMPEA
Caption: Predicted signaling pathway of N,N-DMPEA.
Experimental Protocols
Locomotor Activity Assay (Open Field Test)
This protocol is designed to assess the effects of N,N-DMPEA on spontaneous locomotor activity and exploratory behavior in mice.
Experimental Workflow:
Caption: Workflow for the locomotor activity assay.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm)
-
Video tracking software
-
N,N-DMPEA
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for administration
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes before the experiment.
-
Drug Preparation: Dissolve N,N-DMPEA in the chosen vehicle to the desired concentrations. A range of doses should be tested to determine a dose-response curve.
-
Administration: Administer N,N-DMPEA or vehicle via intraperitoneal (i.p.) injection.
-
Testing: Place the mouse in the center of the open field arena and start the video recording immediately. The duration of the test is typically 30-60 minutes.
-
Data Collection: The video tracking software will record parameters such as total distance traveled, horizontal and vertical activity, and time spent in the center versus the periphery of the arena.
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal.
Data Presentation (Hypothetical Data for a TAAR1 Agonist):
| Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Rearing Frequency | Time in Center (s) |
| Vehicle | 1500 ± 150 | 40 ± 5 | 30 ± 4 |
| 1 | 1450 ± 160 | 38 ± 6 | 32 ± 5 |
| 3 | 1200 ± 140 | 30 ± 4 | 28 ± 3 |
| 10 | 800 ± 100 | 15 ± 3 | 25 ± 4 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Conditioned Place Preference (CPP)
This protocol is used to evaluate the rewarding or aversive properties of N,N-DMPEA in rats.
Experimental Workflow:
Caption: Workflow for the Conditioned Place Preference paradigm.
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Video camera and analysis software.
-
N,N-DMPEA
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for administration
Procedure:
-
Pre-Test (Day 1): Place each rat in the central compartment and allow free access to all three chambers for 15-20 minutes. Record the time spent in each of the outer chambers to establish baseline preference. Animals showing a strong unconditioned preference for one side may be excluded.
-
Conditioning (Days 2-9): This phase typically lasts for 6-8 days with two sessions per day (one in the morning, one in the afternoon).
-
On alternate days, administer N,N-DMPEA (i.p.) and confine the rat to one of the outer chambers for 30 minutes.
-
On the other days, administer the vehicle and confine the rat to the opposite outer chamber for 30 minutes. The pairing of the drug with the initially non-preferred or preferred chamber should be counterbalanced across animals.
-
-
Post-Test (Day 10): In a drug-free state, place the rat in the central compartment and allow free access to all chambers for 15-20 minutes. Record the time spent in each outer chamber.
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber during the post-test minus the time spent in the same chamber during the pre-test. A significant increase in the preference score indicates a conditioned place preference, suggesting rewarding properties.
Data Presentation (Hypothetical Data for a TAAR1 Agonist):
| Treatment Group | Pre-Test Time in Drug-Paired Chamber (s) | Post-Test Time in Drug-Paired Chamber (s) | Preference Score (s) |
| Vehicle | 300 ± 25 | 310 ± 30 | 10 ± 15 |
| N,N-DMPEA (1 mg/kg) | 295 ± 28 | 380 ± 35 | 85 ± 20 |
| N,N-DMPEA (3 mg/kg) | 305 ± 22 | 450 ± 40 | 145 ± 25 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Conclusion
The protocols outlined in this document provide a framework for the initial behavioral characterization of N,N-DMPEA in rodent models. Given the compound's known activity as a TAAR1 agonist, it is plausible that it may modulate locomotor activity and exhibit rewarding or aversive properties. However, due to the current lack of specific in vivo data for N,N-DMPEA, researchers are strongly encouraged to perform careful dose-response studies to determine its precise behavioral profile. The provided data tables for other TAAR1 agonists should be used as a reference for expected trends rather than absolute values for N,N-DMPEA.
References
Analytical Standards for the Detection of N,N-Dimethylphenethylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylphenethylamine (N,N-DMPEA) is a substituted phenethylamine (B48288) found in certain plants and also synthesized for use as a flavoring agent.[1] It has gained attention in the dietary supplement industry for its purported stimulant effects.[1] As a structural isomer of methamphetamine, its detection and quantification are of significant interest for regulatory bodies, quality control laboratories, and researchers investigating its pharmacological properties.[1] Evidence suggests that N,N-DMPEA acts as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic systems.[1]
This document provides detailed application notes and protocols for the analytical detection of N,N-DMPEA, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). It also includes a summary of quantitative data from related phenethylamine compounds to serve as a reference for method validation and a diagram of the putative TAAR1 signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data for the analysis of phenethylamine compounds using various analytical methods. While specific data for N,N-DMPEA is limited in the public domain, the provided values for structurally similar compounds offer a reasonable expectation of achievable analytical performance.[2]
Table 1: LC-MS/MS Quantitative Parameters for Phenethylamine Analysis
| Analyte/Method | Matrix | Linearity Range | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| N-ethyl-α-ethyl-phenethylamine | Dietary Supplement | 2.5 - 500 ng/mL | 2.5 | 5 | [3][4] |
| 13 Illicit Phenethylamines | Amniotic Fluid | 10 - 400 ng/mL | 3 - 6 | 9 - 20 | [5] |
| Multiple Weight Loss Drugs | Dietary Supplement | 0 - 250 ng/mL | - | ~10 ng/g | [6] |
Table 2: GC-MS Quantitative Parameters for Related Compounds
| Analyte/Method | Matrix | Linearity Range | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Sibutramine | Dietary Supplement | - | 0.181 | 0.5488 | [7] |
Signaling Pathway
N,N-DMPEA is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1] Activation of TAAR1 is known to modulate dopaminergic systems, in part through its interaction with dopamine (B1211576) D2 receptors.[8] The signaling cascade involves G-protein-dependent and independent pathways.
Experimental Protocols
The following are generalized protocols for the detection of N,N-DMPEA in dietary supplements. Method validation, including the assessment of linearity, limit of detection, limit of quantification, accuracy, and precision, is essential before applying these protocols to routine analysis.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a highly sensitive and selective technique for the quantification of N,N-DMPEA in complex matrices like dietary supplements.
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of N,N-DMPEA from a powdered dietary supplement.
-
Materials:
-
Mixed-mode cation exchange SPE cartridges.
-
Methanol (B129727) (HPLC grade).
-
Deionized water.
-
Formic acid.
-
SPE vacuum manifold.
-
Vortex mixer and centrifuge.
-
-
Procedure:
-
Sample Homogenization: Accurately weigh approximately 100 mg of the homogenized dietary supplement powder.
-
Extraction: Add 10 mL of methanol to the sample, vortex for 1 minute, and sonicate for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water. Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute N,N-DMPEA from the cartridge with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 6 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for N,N-DMPEA and an internal standard (e.g., N,N-DMPEA-d6) should be determined and optimized.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like N,N-DMPEA. Derivatization may be necessary to improve chromatographic performance.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Materials:
-
Methanol.
-
Sodium hydroxide solution (1 M).
-
Ethyl acetate.
-
Anhydrous sodium sulfate (B86663).
-
Vortex mixer and centrifuge.
-
-
Procedure:
-
Extraction: Follow steps 1-3 from the LC-MS/MS sample preparation protocol.
-
Basification: Take 1 mL of the methanol extract and add 1 mL of 1 M sodium hydroxide to basify the solution.
-
Liquid-Liquid Extraction: Add 5 mL of ethyl acetate, vortex for 2 minutes, and centrifuge for 5 minutes.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Drying: Pass the organic layer through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporation and Reconstitution: Evaporate the solvent to a final volume of 1 mL for GC-MS analysis.
-
2. GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (splitless).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Conclusion
The analytical methods outlined in this document provide a robust framework for the detection and quantification of this compound in various matrices, particularly dietary supplements. The provided quantitative data for related compounds serves as a valuable reference for method development and validation. Furthermore, the elucidation of the TAAR1 signaling pathway offers insights into the potential pharmacological effects of N,N-DMPEA. Researchers, scientists, and drug development professionals are encouraged to adapt and validate these protocols to suit their specific analytical needs and instrumentation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method Validation for the Analysis of Multiple Weight Loss Drugs in Dietary Supplement Materials by LC-MS/MS | Journal of Regulatory Science [regsci-ojs-tamu.tdl.org]
- 7. zenodo.org [zenodo.org]
- 8. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjarr.com [wjarr.com]
Protocol for Studying N,N-Dimethylphenethylamine in Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylphenethylamine (N,N-DMPEA) is a substituted phenethylamine (B48288) found in various plants and used as a flavoring agent.[1] It is also gaining attention in the fields of neuroscience and pharmacology due to its structural similarity to other psychoactive phenethylamines and its activity as an agonist at the trace amine-associated receptor 1 (TAAR1) and adrenergic receptors.[1][2] This document provides detailed protocols for the in vitro characterization of N,N-DMPEA in cell culture, including methods for assessing its receptor activation, downstream signaling, and potential cytotoxicity.
Data Presentation
The following tables summarize the reported in vitro activity of N,N-DMPEA at human TAAR1 and adrenergic receptors. This data is essential for designing dose-response experiments.
Table 1: In Vitro Activity of this compound (N,N-DMPEA) at Human TAAR1
| Cell Line | Receptor | Assay Type | Parameter | Value (µM) | Emax (%) | Reference |
| HEK293T | TAAR1 | cAMP Accumulation | EC50 | 21 | 64 |
Table 2: In Vitro Activity of this compound (N,N-DMPEA) at Human Adrenergic Receptors
| Cell Line | Receptor | Assay Type | Parameter | Value (µM) | Emax (%) | Reference |
| chem-1 | ADRα1B | Calcium Flux | EC50 | 5.7 | 19 | |
| chem-1 | ADRα1D | Calcium Flux | EC50 | 8.4 | 7.9 |
Experimental Protocols
General Cell Culture and N,N-DMPEA Preparation
a. Cell Lines:
-
HEK293T (Human Embryonic Kidney): Ideal for transient or stable transfection of TAAR1 or adrenergic receptor constructs to study receptor-specific effects in a well-characterized system.
-
SH-SY5Y (Human Neuroblastoma): A human cell line of neuronal origin that endogenously expresses some adrenergic receptors and can be used to study the effects of N,N-DMPEA in a more neuronally relevant context.
b. General Culture Conditions:
-
Maintain cell lines in their recommended growth medium (e.g., DMEM for HEK293T, DMEM:F12 for SH-SY5Y) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.
c. N,N-DMPEA Stock Solution Preparation:
-
Dissolve this compound hydrochloride in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a high-concentration stock solution (e.g., 10-100 mM).
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
For experiments, thaw an aliquot and dilute it to the desired final concentrations in the appropriate cell culture medium. Ensure the final solvent concentration is minimal and consistent across all treatments.
Receptor Activation and Downstream Signaling Assays
a. TAAR1 and Adrenergic Receptor (Gs/Gi-coupled) Activation: cAMP Accumulation Assay
This protocol is designed to measure the activation of Gs-coupled receptors (like TAAR1 and β-adrenergic receptors) or the inhibition of adenylyl cyclase by Gi-coupled receptors (like α2-adrenergic receptors) through the quantification of intracellular cyclic adenosine (B11128) monophosphate (cAMP).
Materials:
-
HEK293T cells transiently or stably expressing the human TAAR1, β-adrenergic, or α2-adrenergic receptor.
-
cAMP assay kit (e.g., ELISA-based or FRET/BRET-based).
-
N,N-DMPEA.
-
Reference agonists (e.g., phenethylamine for TAAR1, isoproterenol (B85558) for β-adrenergic receptors).
-
Forskolin (B1673556) (for studying Gi-coupled receptor inhibition).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Protocol:
-
Cell Seeding: Seed the transfected HEK293T cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.
-
Compound Treatment:
-
For Gs-coupled receptors (TAAR1, β-adrenergic):
-
Pre-incubate cells with a PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes.
-
Add varying concentrations of N,N-DMPEA (e.g., 0.1 µM to 100 µM) or a reference agonist.
-
-
For Gi-coupled receptors (α2-adrenergic):
-
Pre-incubate cells with a PDE inhibitor.
-
Add varying concentrations of N,N-DMPEA or a reference agonist.
-
After 10-15 minutes, add a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate cAMP production.
-
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of N,N-DMPEA to generate a dose-response curve and determine the EC50 (for Gs) or IC50 (for Gi) and Emax values.
b. Adrenergic Receptor (Gq-coupled) Activation: Calcium Flux Assay
This protocol measures the activation of Gq-coupled receptors (like α1-adrenergic receptors) by detecting the transient increase in intracellular calcium concentration.
Materials:
-
HEK293T or CHO cells transiently or stably expressing the human α1-adrenergic receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
N,N-DMPEA.
-
Reference agonist (e.g., phenylephrine).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
Protocol:
-
Cell Seeding: Seed the transfected cells in a black, clear-bottom 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition and Signal Detection:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a few seconds.
-
Inject varying concentrations of N,N-DMPEA (e.g., 0.1 µM to 100 µM) or a reference agonist into the wells.
-
Immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient calcium peak.
-
-
Data Analysis: Determine the peak fluorescence intensity for each concentration. Plot the peak intensity against the log concentration of N,N-DMPEA to generate a dose-response curve and calculate the EC50 and Emax values.
Cytotoxicity and Neurotoxicity Assays
a. General Cytotoxicity: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
SH-SY5Y or HEK293T cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
N,N-DMPEA.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of N,N-DMPEA (e.g., 1 µM to 1 mM). Include a vehicle control (medium with the same concentration of solvent used for N,N-DMPEA).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against the log concentration of N,N-DMPEA to determine the IC50 value.
b. Neurotoxicity in SH-SY5Y Cells
To assess the specific neurotoxic potential of N,N-DMPEA, the following assays can be performed using the human neuroblastoma SH-SY5Y cell line. For more neuron-like characteristics, SH-SY5Y cells can be differentiated prior to the experiment using methods such as treatment with retinoic acid.
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity. This assay can be performed using commercially available kits following the manufacturer's instructions.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
-
Treat SH-SY5Y cells with varying concentrations of N,N-DMPEA for 24-48 hours.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, apoptotic, necrotic).
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
Application Notes and Protocols: N,N-Dimethylphenethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solubility and preparation of N,N-Dimethylphenethylamine hydrochloride. The included protocols are intended to serve as a guide for laboratory applications.
Physicochemical Properties
This compound hydrochloride is the salt form of the parent compound this compound, a substituted phenethylamine. The hydrochloride salt is typically a crystalline solid.
Solubility Profile
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 30[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30[1] |
| Ethanol (B145695) | 25[1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10[1] |
| Methanol | 1[1] |
| Chloroform | Slightly soluble[2] |
Biological Activity and Signaling Pathway
This compound is recognized for its interaction with trace amine-associated receptors (TAARs), particularly as an agonist of Trace Amine-Associated Receptor 1 (TAAR1). Activation of TAAR1 can modulate the activity of monoamine transporters, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin. This mechanism is a key area of investigation for its potential neurological effects.
Caption: TAAR1 signaling cascade initiated by this compound (N,N-DMPEA).
Experimental Protocols
Protocol for the Preparation of this compound Hydrochloride
This protocol details a common method for the synthesis of this compound and its subsequent conversion to the hydrochloride salt.
Materials:
-
2-Phenylethyl bromide
-
Dimethylamine (B145610) hydrochloride
-
Potassium carbonate
-
Methanol
-
Hydrochloric acid (e.g., concentrated HCl or HCl in a suitable solvent like ethanol)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and equipment for reflux, filtration, and distillation.
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-phenylethyl bromide (1 molar equivalent) and dimethylamine hydrochloride (2 molar equivalents).
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Reflux: Add potassium carbonate (6 molar equivalents) and methanol. Reflux the mixture for 1 hour.
-
Filtration: After cooling, filter the mixture to remove insoluble materials.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure.
-
Distillation: Distill the residue to obtain pure N,N-dimethyl-2-phenylethylamine.
-
Salt Formation: Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., ethanol). Add a stoichiometric amount of hydrochloric acid. The hydrochloride salt should precipitate.
-
Recrystallization: Collect the precipitate and recrystallize from ethanol to obtain purified this compound hydrochloride.
Caption: Workflow for the synthesis of this compound hydrochloride.
Protocol for Determination of Aqueous Solubility
This protocol provides a general method for determining the solubility of a compound in an aqueous medium.
Materials:
-
This compound hydrochloride
-
Distilled or deionized water
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Stock Solutions: Prepare a series of vials. To each vial, add a known, excess amount of this compound hydrochloride (e.g., 20 mg).
-
Addition of Solvent: To each vial, add a precise volume of water (e.g., 1 mL).
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or rotator. Allow the samples to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a known volume of water to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., UV-Vis spectrophotometry, HPLC) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.
Caption: General workflow for determining aqueous solubility.
References
Application Note: Analysis of N,N-Dimethylphenethylamine (N,N-DMPEA) by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
N,N-Dimethylphenethylamine (N,N-DMPEA) is a substituted phenethylamine (B48288) that has applications as a flavoring agent and is also encountered in dietary supplements.[1] Accurate and reliable analytical methods are essential for its identification and quantification in various matrices for quality control, regulatory compliance, and research purposes. Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like N,N-DMPEA. This application note provides a detailed protocol for the qualitative and quantitative analysis of N,N-DMPEA using GC-MS.
Principle
The analytical method involves the separation of N,N-DMPEA from the sample matrix using gas chromatography, followed by detection and identification using mass spectrometry. The gas chromatograph separates compounds based on their volatility and interaction with the stationary phase of the GC column. The mass spectrometer then ionizes the eluted compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum that serves as a molecular fingerprint for identification. For quantitative analysis, the instrument is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
Experimental Protocols
1. Sample Preparation (General Protocol)
A clean sample extract is crucial for reliable GC-MS analysis. The following is a general liquid-liquid extraction (LLE) protocol suitable for many sample matrices.
-
Materials:
-
Sample containing N,N-DMPEA
-
Internal Standard (IS) solution (e.g., this compound-d5)
-
Deionized water
-
Sodium hydroxide (B78521) solution (1 M)
-
Organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Protocol:
-
To 1 mL of the sample, add a known amount of internal standard.
-
Add 1 mL of deionized water and vortex briefly.
-
Adjust the pH of the sample to >10 by adding 1 M sodium hydroxide solution to ensure N,N-DMPEA is in its free base form.
-
Add 5 mL of the organic extraction solvent.
-
Vortex for 2 minutes to facilitate the extraction of N,N-DMPEA into the organic layer.
-
Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., ethyl acetate (B1210297) or methanol) for GC-MS analysis.
-
2. Derivatization (Optional)
For phenethylamines with polar functional groups (e.g., primary or secondary amines, hydroxyl groups), derivatization is often necessary to improve volatility and chromatographic peak shape. As N,N-DMPEA is a tertiary amine without hydroxyl groups, derivatization may not be required. However, if poor peak shape or low sensitivity is observed, derivatization with an agent like trifluoroacetic anhydride (B1165640) (TFAA) can be considered.
3. GC-MS Instrumentation and Parameters
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument in use.
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode:
-
Qualitative Analysis: Full Scan (m/z range 40-400).
-
Quantitative Analysis: Selected Ion Monitoring (SIM).
-
-
Data Presentation
Qualitative Identification The identification of N,N-DMPEA is based on a comparison of its retention time and mass spectrum with that of a certified reference standard. The electron ionization mass spectrum of N,N-DMPEA is characterized by a prominent base peak at m/z 58, which corresponds to the [C4H10N]+ fragment resulting from beta-cleavage of the ethylamine (B1201723) side chain.[2]
Quantitative Analysis For quantitative analysis, a calibration curve should be constructed by analyzing a series of standard solutions of known concentrations. The use of an internal standard is recommended to correct for variations in extraction efficiency and instrument response. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
Table 1: Quantitative Data for N,N-DMPEA Analysis
| Parameter | Value | Notes |
| Molecular Formula | C₁₀H₁₅N | [2] |
| Molecular Weight | 149.23 g/mol | [2] |
| Retention Time (Approx.) | 8 - 12 min | Highly dependent on the specific GC column and conditions. |
| Quantifier Ion (m/z) | 58 | The most abundant fragment ion, used for quantification.[2] |
| Qualifier Ions (m/z) | 91, 149 (M+) | Used for confirmation of identity.[2] |
| Limit of Detection (LOD) | 1 - 10 ng/mL | Illustrative range; must be determined for each specific method. |
| Limit of Quantitation (LOQ) | 5 - 25 ng/mL | Illustrative range; must be determined for each specific method. |
Note: LOD and LOQ values are highly method-dependent and should be experimentally determined during method validation.
Diagrams
Caption: Experimental workflow for the GC-MS analysis of N,N-DMPEA.
References
Application Notes and Protocols for N,N-Dimethylphenethylamine in Neurochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N,N-Dimethylphenethylamine (N,N-DMPEA) in neurochemical research. This document details its mechanism of action, receptor binding profile, and effects on neurotransmitter systems, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Introduction
This compound (N,N-DMPEA) is a substituted phenethylamine (B48288) alkaloid, first isolated from the orchid Pinalia jarensis, and is also available as a synthetic compound[1]. Structurally, it is a positional isomer of methamphetamine[1]. In neurochemical research, N,N-DMPEA is primarily investigated for its role as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor known to modulate monoaminergic systems[2]. Its interactions with other receptors, such as serotonin (B10506) and adrenergic receptors, are also of interest.
Physicochemical Properties and Synthesis
| Property | Value |
| IUPAC Name | N,N-Dimethyl-2-phenylethan-1-amine |
| Synonyms | N,N-DMPEA, N,N-Dimethyl-β-phenylethylamine |
| CAS Number | 1126-71-2 |
| Molecular Formula | C₁₀H₁₅N |
| Molar Mass | 149.237 g·mol⁻¹[1] |
A common laboratory synthesis of N,N-DMPEA involves the reaction of 2-phenylethyl bromide with dimethylamine (B145610) hydrochloride in the presence of a base[3].
Mechanism of Action and Receptor Interactions
N,N-DMPEA's primary mechanism of action is as an agonist at the human Trace Amine-Associated Receptor 1 (TAAR1)[2]. TAAR1 activation is known to influence dopaminergic, serotonergic, and noradrenergic systems. Additionally, N,N-DMPEA exhibits activity at certain adrenergic receptor subtypes and has been suggested to act as a ligand at 5-HT1A receptors in rats[1]. There is also evidence to suggest it may be a substrate for Monoamine Oxidase B (MAO-B)[1].
Quantitative Receptor Activation Data
The following table summarizes the known quantitative data for N,N-DMPEA's activity at various human receptors.
| Receptor | Assay Type | Parameter | Value (µM) | Emax (%) | Reference |
| TAAR1 | cAMP Accumulation | EC₅₀ | 21 | 64 | [2] |
| ADRA1B | Ca²⁺ Mobilization | EC₅₀ | 34 | 19 | [4] |
| ADRA1D | Ca²⁺ Mobilization | EC₅₀ | 8.4 | 7.9 | [4] |
No specific Ki values for N,N-DMPEA at 5-HT1A receptors or monoamine transporters (SERT, DAT, NET) were identified in the literature search.
Experimental Protocols
The following are detailed protocols adapted from established methodologies for the neurochemical characterization of N,N-DMPEA.
Protocol 1: TAAR1 Activation via cAMP Accumulation Assay
This protocol is designed to quantify the agonist activity of N,N-DMPEA at the human TAAR1 receptor by measuring intracellular cyclic AMP (cAMP) levels.
Materials:
-
HEK293T cells stably expressing human TAAR1
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Earle's Balanced Salt Solution (EBSS)
-
HEPES
-
IBMX (3-isobutyl-1-methylxanthine)
-
Ascorbic acid
-
This compound (N,N-DMPEA)
-
Phenethylamine (as a reference agonist)
-
cAMP ELISA kit
Procedure:
-
Cell Culture: Culture HEK293T cells expressing human TAAR1 in DMEM supplemented with 10% FBS and 2 µg/mL puromycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Plating: Seed the cells in a 48-well plate at a density of 90,000–250,000 cells/well two days prior to the assay.
-
Assay Preparation: Two hours before the assay, replace the culture medium with medium containing 10% charcoal-stripped FBS.
-
Pre-incubation: Wash the cells with EBSS and pre-incubate for 20 minutes in EBSS supplemented with 15 mM HEPES, 1 mM IBMX, and 0.02% ascorbic acid.
-
Compound Addition: Expose the cells to varying concentrations of N,N-DMPEA (e.g., from 1 nM to 100 µM) and a reference agonist like phenethylamine for 1 hour at 37°C.
-
Cell Lysis: Discard the buffer and lyse the cells with 3% trichloroacetic acid. Incubate at room temperature on a plate shaker for 2 hours.
-
cAMP Measurement: Dilute the cell lysates and measure the cAMP concentration using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the N,N-DMPEA concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
Protocol 2: In Vivo Microdialysis for Dopamine (B1211576) and Serotonin Release
This protocol describes the use of in vivo microdialysis to measure N,N-DMPEA-induced changes in extracellular dopamine and serotonin levels in the rat brain.
Materials:
-
Male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane)
-
Guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound (N,N-DMPEA)
-
HPLC system with electrochemical detection (ECD)
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.
-
Probe Insertion and Habituation: On the day of the experiment, insert the microdialysis probe through the guide cannula. Place the rat in a microdialysis bowl and allow it to habituate for at least 1-2 hours while perfusing the probe with aCSF at a flow rate of 1-2 µL/min.
-
Baseline Collection: Collect at least three baseline dialysate samples at 20-minute intervals to establish stable neurotransmitter levels.
-
Drug Administration: Administer N,N-DMPEA via intraperitoneal (i.p.) injection at the desired dose.
-
Post-injection Sampling: Continue to collect dialysate samples every 20 minutes for at least 2-3 hours.
-
Sample Analysis: Analyze the dialysate samples for dopamine and serotonin content using HPLC-ECD.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot the time course of the drug's effect.
Signaling Pathways
TAAR1 Signaling Cascade
Activation of TAAR1 by an agonist like N,N-DMPEA primarily leads to the stimulation of adenylyl cyclase through a Gαs protein, resulting in an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and ion channels. TAAR1 activation can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK).
References
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of N,N-Dimethylphenethylamine (N,N-DMPEA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylphenethylamine (N,N-DMPEA) is a substituted phenethylamine (B48288) found in various plants and used as a flavoring agent in the food industry. It is also gaining attention in the dietary supplement market for its purported stimulant effects. As a bioactive compound, N,N-DMPEA is known to act as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1) and the 5-HT1A serotonin (B10506) receptor. The increasing prevalence of N,N-DMPEA in consumer products necessitates robust and reliable analytical methods for its quantification to ensure product quality, safety, and regulatory compliance.
This document provides a detailed application note and a proposed protocol for the analysis of N,N-DMPEA using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies are based on established principles for the analysis of structurally similar phenethylamines.
Signaling Pathways of N,N-DMPEA
N,N-DMPEA's biological effects are primarily mediated through its interaction with the TAAR1 and 5-HT1A receptors. Understanding these signaling cascades is crucial for elucidating its mechanism of action.
Proposed HPLC Method for N,N-DMPEA Analysis
This section outlines a proposed reversed-phase HPLC (RP-HPLC) method suitable for the quantification of N,N-DMPEA in dietary supplements. This method is based on protocols used for similar phenethylamine compounds and should be validated for its intended use.
Experimental Workflow
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 215 nm or 254 nm |
| Run Time | 15 minutes |
Reagents and Materials
-
This compound (N,N-DMPEA) reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Syringe filters (0.45 µm)
Sample Preparation Protocol
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of N,N-DMPEA reference standard.
-
Dissolve in a 10 mL volumetric flask with a 50:50 mixture of methanol and water to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (from a powdered supplement):
-
Accurately weigh a representative portion of the homogenized supplement powder (e.g., 100 mg).
-
Transfer to a 50 mL centrifuge tube and add 20 mL of a 50:50 methanol/water solution.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Sonicate for 15 minutes to facilitate extraction.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter into an HPLC vial.
-
Expected Method Performance
The following table summarizes the expected performance characteristics of the proposed HPLC method, based on data from the analysis of similar phenethylamine derivatives. These values should be confirmed during method validation.
| Performance Parameter | Expected Value |
| Retention Time | 4 - 8 minutes |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Data Analysis and Quantification
The concentration of N,N-DMPEA in the supplement sample can be calculated using the calibration curve generated from the standard solutions. The peak area of N,N-DMPEA in the sample chromatogram is compared to the calibration curve to determine its concentration.
Conclusion
The proposed HPLC method provides a robust starting point for the reliable quantification of N,N-DMPEA in dietary supplements. The method is based on common and accessible instrumentation and reagents. It is essential that this method is fully validated in the user's laboratory to ensure its accuracy, precision, and suitability for the specific sample matrix being analyzed. The provided information on the signaling pathways of N,N-DMPEA offers valuable context for researchers in the fields of pharmacology and drug development.
Troubleshooting & Optimization
Technical Support Center: N,N-Dimethylphenethylamine (N,N-DMPEA) Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N,N-Dimethylphenethylamine (N,N-DMPEA) in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: For optimal stability, this compound solutions should be stored in a cool, dry, and dark environment.[1][2] The hydrochloride salt of N,N-DMPEA is reported to be stable for at least five years when stored at -20°C. For solutions, refrigeration (2-8°C) is recommended for short-term storage, while long-term storage should be at -20°C or below. Protect solutions from light to prevent photodegradation.
Q2: What solvents are compatible with this compound?
A2: N,N-DMPEA hydrochloride shows good solubility in a variety of common laboratory solvents. Published data indicates solubility in Dimethylformamide (DMF) at 30 mg/mL, Dimethyl sulfoxide (B87167) (DMSO) at 30 mg/mL, Ethanol at 25 mg/mL, and Phosphate-Buffered Saline (PBS, pH 7.2) at 10 mg/mL. It is sparingly soluble in Methanol (B129727) (1 mg/mL). The free base form is soluble in water and ethanol.
Q3: What are the potential signs of this compound degradation in solution?
A3: Visual signs of degradation can include a change in color (e.g., development of a yellow or brown tint), the formation of precipitates, or a noticeable change in odor. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to assess the purity and concentration of your N,N-DMPEA solution over time.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the chemical structure of N,N-DMPEA as a tertiary phenethylamine (B48288), the primary degradation pathways are expected to be oxidation, hydrolysis, and photolysis.
-
Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide. The ethylamine (B1201723) side chain can also be a site of oxidation.
-
Hydrolysis: While generally stable, under strong acidic or basic conditions and elevated temperatures, hydrolysis of the amine group could potentially occur, though this is less common for simple amines.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of phenethylamine compounds.
Below is a diagram illustrating the potential degradation pathways.
Troubleshooting Guides
Issue 1: Unexpected Loss of Compound Potency or Concentration
If you observe a decrease in the expected biological activity or a lower than expected concentration of N,N-DMPEA in your experiments, it may be due to chemical instability.
Troubleshooting Workflow:
Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)
| Stress Condition | Parameter | Value | Expected Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C, 24h | 5 - 15 | Unknown polar degradants |
| Base Hydrolysis | 0.1 M NaOH | 60°C, 24h | 10 - 25 | Unknown polar degradants |
| Oxidation | 3% H₂O₂ | Room Temp, 8h | 15 - 40 | N-oxide, N-demethylated products |
| Thermal | 80°C in Solution | 48h | 5 - 20 | Unknown degradants |
| Photostability | ICH Q1B Option II | Ambient Temp | 10 - 30 | Unknown photolytic products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of N,N-DMPEA in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 8 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, dilute with mobile phase to a suitable concentration, and analyze by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating and quantifying N,N-DMPEA in the presence of its degradation products.
1. Initial Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 4.5 with acetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Injection Volume: 10 µL.
2. Method Development and Validation:
-
Inject the stressed samples from the forced degradation study.
-
Optimize the mobile phase gradient to achieve adequate separation between the parent N,N-DMPEA peak and all degradation product peaks.
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
HPLC Troubleshooting Diagram:
References
Technical Support Center: Synthesis of N,N-Dimethylphenethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of N,N-Dimethylphenethylamine, particularly focusing on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are the Eschweiler-Clarke reaction, reductive amination of phenethylamine (B48288) with formaldehyde (B43269), and direct alkylation of phenethylamine using a methylating agent like methyl iodide. Each method offers distinct advantages and disadvantages in terms of yield, purity, and reaction conditions.
Q2: Which synthesis method typically provides the highest yield?
A2: The Eschweiler-Clarke reaction is renowned for providing high yields of tertiary amines, often in the range of 70-95%.[1][2] Reductive amination can also be very effective, with yields greater than 90% achievable under optimized conditions.[3] Direct alkylation with methyl iodide is generally less favored due to the potential for over-alkylation to form a quaternary ammonium (B1175870) salt, which can significantly lower the yield of the desired tertiary amine.[4]
Q3: What are the primary safety concerns when synthesizing this compound?
A3: Key safety concerns include the handling of hazardous reagents such as formaldehyde (a suspected carcinogen), formic acid (corrosive), and methyl iodide (toxic and a suspected carcinogen). Reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Additionally, some reactions may be exothermic and require careful temperature control.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through distillation under reduced pressure. An initial workup involving an acid-base extraction is crucial to separate the basic amine product from non-basic impurities and unreacted starting materials. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the amine into the aqueous layer. The aqueous layer is then basified, and the amine is re-extracted into an organic solvent. The solvent is then removed, and the residue is distilled.
Troubleshooting Guides
Method 1: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a one-pot methylation of a primary or secondary amine using excess formic acid and formaldehyde.[5][6][7] It is a reliable method that prevents the formation of quaternary ammonium salts.[6]
Common Issues and Solutions:
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Ensure a sufficient excess of both formaldehyde and formic acid is used. - Increase the reaction temperature to reflux (near boiling).[6] - Extend the reaction time. |
| Side reactions. | - While the Eschweiler-Clarke reaction generally avoids quaternary salt formation, prolonged heating at very high temperatures with insufficient formic acid could potentially lead to side products. Ensure proper stoichiometry. | |
| Loss during workup. | - Ensure the aqueous layer is sufficiently basic (pH > 11) before extracting the final product. - Use an appropriate organic solvent for extraction (e.g., diethyl ether, dichloromethane). - Perform multiple extractions to ensure complete recovery of the product. | |
| Product Contamination | Unreacted phenethylamine or monomethylated intermediate. | - Ensure an adequate excess of formaldehyde and formic acid was used to drive the reaction to completion. - Purify the product via fractional distillation. |
| High molecular weight condensation products. | - This is more common with anilines but can occur if reaction conditions are not optimal.[2] Ensure the reaction mixture is homogenous and stirring is efficient. |
Data Presentation: Reported Yields for Eschweiler-Clarke and Similar Reactions
| Starting Amine | Reducing Agent | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
| Primary/Secondary Amines | Formic Acid | Aqueous | ~100 | High (General) | [6] |
| N-Methylaniline | Formaldehyde/K₂CO₃ | Toluene | 130 | 74 | [1] |
| Aniline | Paraformaldehyde/H₂ | CuAlOx/THF | 120 | 89 (N-methylaniline) | [1] |
| Various Amines | N-methylpiperidine borohydride | Formaldehyde | Room Temp | 80-95 | [1] |
Experimental Protocol: Eschweiler-Clarke Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser, add phenethylamine (1.0 eq).
-
Add an excess of formic acid (e.g., 3.0 eq).
-
Add an excess of aqueous formaldehyde (37% solution, e.g., 3.0 eq).
-
Heat the reaction mixture to reflux (approximately 100°C) and maintain for 12-18 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully add a concentrated solution of sodium hydroxide (B78521) until the pH is strongly basic (pH > 11).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to obtain this compound.
Logical Relationship: Troubleshooting Low Yield in Eschweiler-Clarke Synthesis
Caption: Troubleshooting workflow for low yield in Eschweiler-Clarke synthesis.
Method 2: Reductive Amination
This two-step, one-pot reaction involves the formation of an imine or enamine from phenethylamine and formaldehyde, followed by reduction with a suitable reducing agent.
Common Issues and Solutions:
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Inefficient imine formation. | - The reaction is pH-sensitive. Maintain a weakly acidic to neutral pH to favor imine formation.[8] - Ensure the quality of the formaldehyde used. |
| Reduction of the aldehyde before imine formation. | - Use a reducing agent that is selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). | |
| Formation of byproducts. | - Over-alkylation can occur if the initially formed secondary amine reacts further. Using a large excess of the primary amine can favor mono-alkylation if that is the desired product, but for dimethylation, stoichiometry is key. - The use of a large excess of ammonia (B1221849) can favor the formation of primary amines when starting from an aldehyde.[8] | |
| Product Contamination | Unreacted phenethylamine. | - Ensure sufficient formaldehyde and reducing agent are used. - Allow for adequate reaction time for both imine formation and reduction. |
| N-methylphenethylamine (monomethylated product). | - Adjust the stoichiometry of formaldehyde and the reducing agent to favor dimethylation. |
Data Presentation: Reported Yields for Reductive Amination
| Amine Source | Aldehyde/Ketone | Reducing Agent | Solvent | Yield (%) | Reference |
| Various Amines | Paraformaldehyde | Fe₂O₃/NGr@C | DMSO-water | Isolated yields | [9] |
| Aldehydes | Ammonia | NaCNBH₃ | Ethanol | >90 (primary amine) | [3] |
| Primary Amines | Aldehydes/Ketones | N-methyl piperidine (B6355638) zinc borohydride | Methanol (B129727) | High (general) | [10] |
Experimental Protocol: Reductive Amination Synthesis of this compound
-
In a round-bottom flask, dissolve phenethylamine (1.0 eq) in a suitable solvent (e.g., methanol or acetonitrile).
-
Add aqueous formaldehyde (37% solution, 2.2 eq).
-
Adjust the pH to ~6-7 using acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify by vacuum distillation.
Experimental Workflow: Reductive Amination
Caption: Step-by-step workflow for the reductive amination synthesis.
Method 3: Direct Alkylation with Methyl Iodide
This method involves the direct reaction of phenethylamine with a methylating agent, such as methyl iodide. While seemingly straightforward, it is prone to over-alkylation.
Common Issues and Solutions:
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Tertiary Amine | Formation of quaternary ammonium salt. | - Use a precise stoichiometry of methyl iodide (2.0 equivalents). An excess will favor quaternization.[4] - Control the reaction temperature; lower temperatures can sometimes improve selectivity. - Add the methyl iodide slowly to the reaction mixture. |
| Incomplete reaction. | - Ensure a suitable base (e.g., potassium carbonate) is present to neutralize the HI formed during the reaction. - Use a polar aprotic solvent like DMF or acetonitrile (B52724) to facilitate the reaction. | |
| Product Contamination | Mixture of primary, secondary, tertiary, and quaternary amines. | - This is a common outcome. Careful purification by fractional distillation is essential. - The quaternary ammonium salt is typically water-soluble and can be removed during an aqueous workup. |
Data Presentation: Reported Yields for Alkylation Reactions
| Starting Amine | Alkylating Agent | Base/Solvent | Yield (%) | Notes | Reference |
| m-Trifluoromethylaniline | Methyl Iodide | - | 29 | Low yield highlights issues with direct alkylation. | [2] |
| N,N-dimethylbenzylamine | Methyl Iodide | Ethanol | 94-99 | Preparation of the quaternary salt. | [11] |
| Primary Amines | Methyl Iodide | Basic conditions | High | Requires trifluoroacetyl protection for selective methylation. | [12] |
Experimental Protocol: Direct Alkylation of Phenethylamine
-
In a round-bottom flask, dissolve phenethylamine (1.0 eq) and a suitable base, such as potassium carbonate (2.2 eq), in a polar aprotic solvent (e.g., DMF).
-
Cool the mixture in an ice bath.
-
Slowly add methyl iodide (2.1 eq) dropwise while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Filter the reaction mixture to remove the inorganic salts.
-
Dilute the filtrate with water and extract the product with an organic solvent.
-
Wash the organic layer with water to remove any remaining DMF and water-soluble byproducts.
-
Dry the organic layer, remove the solvent, and purify by vacuum distillation.
Signaling Pathway: Competing Reactions in Direct Alkylation
Caption: Pathway of sequential methylation leading to potential byproduct formation.
References
- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Methylenedioxydimethylamphetamine - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Preventing degradation of N,N-Dimethylphenethylamine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of N,N-Dimethylphenethylamine (DMPEA) to prevent its degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of DMPEA.
| Issue | Possible Cause | Recommended Action |
| Discoloration (Yellowing/Browning) | Oxidation of the phenethylamine (B48288) structure due to exposure to air and/or light. | 1. Discontinue use of the discolored reagent for critical applications as its purity is compromised. 2. If the extent of degradation is unknown, re-purify the sample using appropriate techniques (e.g., distillation or chromatography). 3. For future prevention, store DMPEA under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect from light. |
| Precipitation or Cloudiness | Absorption of atmospheric moisture (hygroscopic nature) or temperature fluctuations causing the compound to fall out of solution (if in a solvent). | 1. If the product is neat, the cloudiness may be due to water absorption. Dry the material using a suitable drying agent. 2. If in solution, gently warm the solution to see if the precipitate redissolves. If it does not, it may be a degradation product. 3. Always store DMPEA in a tightly sealed container in a dry environment.[1][2] |
| Change in Odor | Degradation can lead to the formation of volatile byproducts with different smells. DMPEA itself has a "sweet, fishy" aroma.[3] A significant change could indicate decomposition. | 1. Compare the odor to a fresh, unopened sample if available. 2. A strong, pungent, or ammonia-like smell may indicate significant degradation. 3. It is recommended to verify the purity of the sample via analytical methods before further use. |
| Loss of Potency/Anomalous Experimental Results | Chemical degradation leading to a lower concentration of the active compound. | 1. Verify the purity of the stored DMPEA using an appropriate analytical method, such as HPLC or GC-MS. 2. If degradation is confirmed, procure a new batch of the compound. 3. Review storage procedures to ensure they align with recommended guidelines (refrigeration, inert atmosphere, protection from light). |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term storage, this compound should be stored in a refrigerator, under an inert atmosphere (such as argon or nitrogen), and protected from light.[1][2] It is also recommended to store it in a cool, dry environment away from direct sunlight.[4] The compound is hygroscopic, meaning it can absorb moisture from the air, so tightly sealed containers are crucial.[1][2]
Q2: My laboratory does not have inert gas capabilities. Can I still store DMPEA?
A2: While an inert atmosphere is ideal to prevent oxidation, if unavailable, you can minimize degradation by ensuring the container is well-sealed and stored in a refrigerator. To displace some of the air, you can flush the container with a dry, inert gas from a disposable canister before sealing. However, for long-term storage, investing in a system for storage under inert gas is recommended.
Q3: What type of container is best for storing DMPEA?
A3: An amber glass vial or bottle with a tight-fitting cap is recommended. The amber color protects the compound from light-induced degradation, and the glass is inert. Ensure the cap provides a good seal to prevent moisture and air from entering.
Q4: Are there any chemicals that DMPEA should not be stored with?
A4: DMPEA should be stored away from strong oxidizing agents, as they can accelerate its degradation. As a general laboratory practice, it is always best to store chemicals separately and not in close proximity to incompatible materials.
Q5: How can I tell if my this compound has degraded?
A5: Visual inspection for color change (yellowing or browning), the presence of precipitates, or a noticeable change in odor can be initial indicators of degradation. For a definitive assessment of purity, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) should be employed.
Experimental Protocols
Protocol: Purity Assessment of this compound by HPLC-UV
This protocol provides a general method for assessing the purity of DMPEA and detecting potential degradation products.
1. Materials and Reagents:
-
This compound (DMPEA) sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer component)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)
2. Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
3. Sample Preparation:
-
Prepare a stock solution of the DMPEA sample in the mobile phase (e.g., 1 mg/mL).
-
Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no system peaks.
-
Inject the prepared DMPEA sample.
-
Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak. The presence of additional peaks may indicate impurities or degradation products.
Visualizations
Caption: Troubleshooting workflow for observed DMPEA degradation.
Caption: Plausible oxidative degradation pathways for DMPEA.
References
Technical Support Center: N,N-Dimethylphenethylamine Receptor Binding Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N,N-Dimethylphenethylamine (N,N-DMPEA) in receptor binding assays. The information is tailored for scientists and professionals in drug development and neuroscience research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary receptor targets?
This compound (N,N-DMPEA) is a substituted phenethylamine (B48288) compound. Its primary pharmacological target is the Trace Amine-Associated Receptor 1 (TAAR1), where it acts as an agonist.[1][2][3][4][5] N,N-DMPEA also exhibits activity at other receptors, including certain adrenergic and serotonin (B10506) receptors, though its affinity for these is generally lower than for TAAR1.[6][7]
Q2: What is a receptor binding assay and why is it important for studying N,N-DMPEA?
A receptor binding assay is a technique used to measure the interaction between a ligand (like N,N-DMPEA) and a receptor. These assays are crucial for determining the binding affinity (typically expressed as Kd or Ki) of a compound for its target receptor. This information helps to understand the compound's potency and selectivity, which are critical parameters in drug discovery and pharmacological research.
Q3: What is the difference between Kd, Ki, and EC50 values?
-
Kd (Equilibrium Dissociation Constant): This represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. It is a measure of the radioligand's affinity for the receptor. A lower Kd value indicates a higher binding affinity.
-
Ki (Inhibition Constant): This is the concentration of a competing ligand (the compound being tested, e.g., N,N-DMPEA) that would occupy 50% of the receptors if no radioligand were present. It is a measure of the unlabeled compound's binding affinity. Like Kd, a lower Ki value signifies higher affinity.
-
EC50 (Half-maximal Effective Concentration): This is the concentration of an agonist that produces 50% of the maximal possible effect in a functional assay (e.g., cAMP accumulation). While related to potency, it is a measure of functional response, not direct binding affinity.
Q4: How do I calculate the Ki value from my competition binding assay data?
The Ki value can be calculated from the IC50 (the concentration of the competing ligand that displaces 50% of the specific radioligand binding) using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration of N,N-DMPEA.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Data Presentation
The following table summarizes the functional potency (EC50) of this compound at various human receptors. Note that these are not direct binding affinities (Ki or Kd) but are indicative of the concentration required to elicit a functional response.
| Receptor | Agonist/Antagonist Activity | EC50 (µM) | Emax (% of control) | Reference |
| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist | 21 | 64 | [6][8] |
| α1B-Adrenergic Receptor | Weak Agonist | 5.7 | 37 | [8] |
| α1D-Adrenergic Receptor | Weak Agonist | 6.1 | 19 | [8] |
Experimental Protocols
Protocol 1: Membrane Preparation from Cultured Cells Expressing TAAR1
-
Cell Culture: Grow cells stably or transiently expressing human TAAR1 in appropriate culture medium (e.g., DMEM with 10% FBS and antibiotics) to confluency.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells into an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a sonicator on ice.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold lysis buffer. Repeat the high-speed centrifugation.
-
Final Preparation: Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Radioligand Competition Binding Assay for TAAR1
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
A fixed concentration of a suitable TAAR1 radioligand (e.g., [³H]-epinephrine or a specific synthetic TAAR1 radioligand) at a concentration close to its Kd.
-
Serial dilutions of N,N-DMPEA or vehicle for total binding wells.
-
A high concentration of a known TAAR1 agonist or antagonist (e.g., 10 µM of unlabeled agonist) for non-specific binding (NSB) wells.
-
-
Initiate Reaction: Add the TAAR1 membrane preparation to each well to start the binding reaction. The final assay volume is typically 100-250 µL.
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
Termination of Binding: Rapidly terminate the assay by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C) pre-soaked in a solution to reduce non-specific binding (e.g., 0.5% polyethyleneimine).
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Radioactivity Measurement: Place the filter discs into scintillation vials, add a scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of N,N-DMPEA.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Troubleshooting Guides
Issue 1: High Non-Specific Binding (NSB)
| Potential Cause | Troubleshooting Steps |
| Radioligand concentration is too high. | Decrease the radioligand concentration. Ideally, it should be at or below the Kd value. |
| Radioligand is "sticky" and binds to non-receptor components. | - Add a blocking agent like Bovine Serum Albumin (BSA) (0.1-1%) to the assay buffer. - Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer. - Pre-soak the filter mats in a solution like 0.5% polyethyleneimine before filtration. |
| Insufficient washing. | Increase the number of wash steps (3-5 washes) and/or the volume of the ice-cold wash buffer. |
| Too much membrane protein. | Reduce the amount of membrane protein per well. Titrate the protein concentration to find the optimal balance between specific binding signal and NSB. |
| Contaminated reagents. | Prepare fresh buffers and solutions using high-purity water and reagents. |
Issue 2: Low or No Specific Binding Signal
| Potential Cause | Troubleshooting Steps |
| Inactive or degraded receptor preparation. | - Prepare fresh membrane fractions. - Ensure proper storage of membranes at -80°C in appropriate cryoprotectant-containing buffers. - Verify the presence and integrity of the receptor using Western blotting. |
| Degraded or low-quality radioligand. | - Use a fresh batch of radioligand. - Store the radioligand according to the manufacturer's instructions to prevent degradation. |
| Suboptimal assay conditions. | - Optimize the incubation time and temperature to ensure the binding reaction reaches equilibrium. - Verify the pH and ionic strength of the assay buffer. |
| Insufficient receptor concentration. | Increase the amount of membrane protein per well. |
| Inefficient separation of bound and free ligand. | - Ensure the vacuum filtration is rapid and efficient. - If using a centrifugation-based assay, ensure complete pelleting of membranes and careful removal of the supernatant. |
Issue 3: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inaccurate or inconsistent pipetting. | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure proper mixing of all solutions before pipetting.[9] |
| Inconsistent washing technique. | - Use an automated plate washer if available. - If washing manually, ensure consistent volume, pressure, and duration for all wells. |
| Temperature gradients across the incubation plate. | - Avoid stacking plates during incubation. - Ensure the incubator provides uniform temperature distribution. |
| Edge effects in the 96-well plate. | - Avoid using the outer wells of the plate for critical samples. - Ensure proper sealing of the plate during incubation to prevent evaporation. |
Visualizations
Caption: Experimental workflow for a radioligand competition binding assay.
Caption: Troubleshooting decision tree for common binding assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TAAR1 - Wikipedia [en.wikipedia.org]
- 4. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of TAAR1 within the Subregions of the Mesocorticolimbic Dopaminergic System in Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
Technical Support Center: N,N-Dimethylphenethylamine Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during the quantitative analysis of N,N-Dimethylphenethylamine (N,N-DMPEA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] In the analysis of N,N-DMPEA, particularly with sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), these effects can significantly compromise the accuracy, precision, and reproducibility of quantitative results.[1][2] They manifest in two primary ways:
-
Ion Suppression: This is the most common effect, where matrix components reduce the ionization efficiency of N,N-DMPEA, leading to a decreased signal, underestimation of its concentration, and reduced method sensitivity.[1]
-
Ion Enhancement: A less common effect where matrix components increase the analyte signal, causing an overestimation of the N,N-DMPEA concentration.[1]
Q2: What are the most common sources of matrix effects in biological samples like plasma or urine?
A2: Biological matrices are complex and contain high concentrations of endogenous substances that can cause significant matrix effects.[1] The primary culprits include phospholipids (B1166683) (especially in plasma), proteins, salts, and endogenous metabolites.[1][3] Exogenous substances like anticoagulants or dosing vehicles can also contribute to these effects.[3] Phospholipids are particularly problematic as they are known to co-extract with analytes and cause ion suppression.[1][4]
Q3: Are matrix effects also a problem in Gas Chromatography-Mass Spectrometry (GC-MS) analysis?
A3: Yes, GC-MS is also susceptible to matrix effects, though the mechanism often differs from LC-MS. In GC-MS, the most common phenomenon is matrix-induced signal enhancement.[5] This occurs when non-volatile matrix components coat active sites in the GC injector liner, preventing the thermal degradation of the analyte (like derivatized N,N-DMPEA) and leading to a stronger signal than would be seen from a pure standard.[5][6] Signal suppression can also occur.[7][8]
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Diluting the sample can be a simple and effective strategy to reduce the concentration of interfering matrix components.[9][10] However, this approach is only feasible if the concentration of N,N-DMPEA in the sample is high enough that it remains well above the method's limit of quantitation after dilution.[10] For trace-level analysis, dilution may compromise the required sensitivity.[11]
Troubleshooting Guides
Problem: I am observing low, variable, or inconsistent results for my N,N-DMPEA samples.
This is a classic sign of ion suppression.
Solution:
-
Assess the Matrix Effect: First, you must confirm and quantify the matrix effect. Use a quantitative method like the post-extraction spike analysis to calculate the Matrix Factor (MF). This will tell you the extent of the suppression.[1][12]
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[1][11] Consider switching to a more rigorous sample preparation technique. While Protein Precipitation (PPT) is fast, it is non-selective and often results in significant matrix effects.[2] Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) provide much cleaner extracts.[11][13]
-
Optimize Chromatography: Modify your LC method to achieve chromatographic separation between N,N-DMPEA and the region of ion suppression. A post-column infusion experiment can identify at what retention times suppression occurs.[1][3] Adjusting the gradient or changing the stationary phase can move the N,N-DMPEA peak to a "cleaner" region of the chromatogram.[1][10]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard (e.g., d3-N,N-DMPEA) is the best tool to compensate for matrix effects.[3][14] Because it has nearly identical chemical and physical properties, it will co-elute and experience the same degree of ion suppression or enhancement as the analyte, providing reliable correction.[14]
Problem: How do I quantitatively measure the matrix effect for my N,N-DMPEA assay?
The most common and accepted method is the post-extraction spike, which is used to calculate the Matrix Factor (MF).[1][3]
Solution: Follow the detailed protocol for the "Quantitative Assessment of Matrix Effects." The Matrix Factor is calculated by comparing the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat (clean) solvent.[1]
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
Ideally, the absolute MF should be between 0.75 and 1.25 for a robust method.[3]
Problem: My internal standard (IS) is not adequately compensating for the matrix effect.
This suggests that the IS and N,N-DMPEA are being affected differently by the matrix.
Solution:
-
Verify Co-elution: Ensure the analyte and the IS have identical retention times. Even with SIL internal standards, small differences can occur (an "isotope effect"), causing them to experience different degrees of suppression if they elute on the shoulder of an interference zone.[12]
-
Evaluate the IS Independently: Calculate the Matrix Factor for your IS just as you do for the analyte. If the IS shows significantly different or more variable suppression, it may not be suitable.
-
Switch to a SIL IS: If you are using an analog IS (a different but structurally similar molecule), it is very likely that it will not experience the same matrix effect as N,N-DMPEA. The best practice is to use a stable isotope-labeled version of the analyte.[3][14]
Data Presentation
Table 1: Comparison of Common Sample Preparation Techniques for Biological Samples
| Technique | Principle | Effectiveness at Removing Phospholipids | Throughput | Potential for Matrix Effects |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | Low to Moderate | High | High [2][11] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Moderate to High | Moderate | Moderate [11] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, interferences are washed away. | High to Very High | Low to Moderate | Low [11][13] |
| Phospholipid Removal Plates | Specific removal of phospholipids via specialized media. | Very High | High | Very Low [1] |
Table 2: Calculation and Interpretation of Matrix Factor (MF)
| Parameter | Calculation Formula | Interpretation | Ideal Value |
| Matrix Factor (MF) | (Peak Response in Post-Spiked Matrix) / (Peak Response in Neat Solution)[12] | Measures the absolute matrix effect. <1 = Suppression, >1 = Enhancement. | 0.75 - 1.25[3] |
| IS-Normalized MF | (MF of Analyte) / (MF of IS)[12] | Measures the relative matrix effect when corrected by an internal standard. | Close to 1.0 |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
Objective: To quantitatively determine the degree of ion suppression or enhancement for N,N-DMPEA.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): In a clean solvent (e.g., mobile phase), prepare solutions of N,N-DMPEA and its IS at low and high concentration levels relevant to your assay.
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix (e.g., plasma) through your entire sample preparation procedure. In the final, clean extract, spike N,N-DMPEA and its IS to the same final concentrations as prepared in Set A.[12]
-
Set C (Recovery Spiked Matrix): Spike N,N-DMPEA and its IS into the blank biological matrix before the sample preparation procedure begins.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.
-
Calculate Matrix Factor (MF):
-
MF = [Mean Peak Area from Set B] / [Mean Peak Area from Set A]
-
-
Calculate Recovery (RE):
-
RE = [Mean Peak Area from Set C] / [Mean Peak Area from Set B]
-
-
Calculate Overall Process Efficiency (PE):
-
PE = [Mean Peak Area from Set C] / [Mean Peak Area from Set A] or PE = MF * RE
-
Protocol 2: General Liquid-Liquid Extraction (LLE) for N,N-DMPEA from Plasma
Objective: To extract N,N-DMPEA from plasma while leaving behind polar interferences.
Methodology:
-
Sample Alkalinization: To a 500 µL plasma sample, add a small volume (e.g., 50 µL) of a basic solution (e.g., 1M NaOH) to adjust the pH > 10. This ensures the basic N,N-DMPEA is in its neutral, uncharged form, which is more soluble in organic solvents.
-
Addition of Extraction Solvent: Add 2 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[11]
-
Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.
-
Centrifugation: Centrifuge at >3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Isolation: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
Protocol 3: General Solid-Phase Extraction (SPE) for N,N-DMPEA from Urine
Objective: To clean up and concentrate N,N-DMPEA from a urine matrix using a mixed-mode cation exchange cartridge.
Methodology:
-
Sample Pre-treatment: Dilute a 1 mL urine sample with 1 mL of an acidic buffer (e.g., 2% formic acid in water). This ensures the N,N-DMPEA is protonated (positively charged) for retention on the cation exchange sorbent.
-
Sorbent Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol (B129727) followed by 2 mL of the acidic buffer. Do not let the sorbent go dry.[15]
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing:
-
Wash 1: Pass 2 mL of the acidic buffer to remove polar interferences.
-
Wash 2: Pass 2 mL of methanol to remove non-polar, non-basic interferences. Dry the cartridge thoroughly under vacuum after this step.
-
-
Elution: Elute the N,N-DMPEA by passing 2 mL of a basic elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol). The basic conditions neutralize the charge on the analyte, releasing it from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Mechanism of ion suppression in the ESI source.
Caption: Workflow for Solid-Phase Extraction (SPE) of N,N-DMPEA.
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Matrix Effects in GC-MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing N,N-Dimethylphenethylamine (N,N-DMPEA) Dosage for In Vivo Studies
For researchers, scientists, and drug development professionals utilizing N,N-Dimethylphenethylamine (N,N-DMPEA) in in vivo studies, establishing an optimal and safe dosage is a critical first step. This technical guide provides a centralized resource for troubleshooting and frequently asked questions to facilitate experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for N,N-DMPEA in rodents?
A1: Due to a lack of extensive public data on the in vivo efficacy of N,N-DMPEA, determining a precise starting dose can be challenging. However, acute toxicity data can provide a basis for dose-range finding studies. The oral LD50 (the dose lethal to 50% of a test population) of N,N-DMPEA in rats has been reported to be between 500 mg/kg and 2,000 mg/kg[1]. A common practice in pharmacology is to start with a dose that is a fraction of the LD50, often 1/10th or lower, and escalate from there. For related phenethylamine (B48288) analogs, in vivo studies in rats have utilized doses in the range of 1-10 mg/kg administered subcutaneously (s.c.) to observe cardiovascular and locomotor effects. This information can serve as a preliminary reference point for initial dose-finding experiments with N,N-DMPEA.
Q2: What are the common routes of administration for N,N-DMPEA in animal studies?
A2: While specific in vivo studies detailing the administration of N,N-DMPEA are limited, common routes for administering pharmacologically active agents in rodents include oral gavage, intraperitoneal (i.p.) injection, and subcutaneous (s.c.) injection. The choice of administration route will depend on the experimental goals, such as desired speed of onset and duration of action. For systemic effects, i.p. and s.c. injections are frequently used for their reliability and relative ease of administration. Oral gavage is suitable for studies investigating the effects of oral ingestion.
Q3: What are the known pharmacological targets of N,N-DMPEA?
A3: N,N-DMPEA is known to act as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[2] TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems, including dopamine, norepinephrine, and serotonin. Its activation can influence various physiological and neurological processes. There is also some evidence to suggest that N,N-DMPEA may interact with monoamine oxidase B (MAO-B), potentially as a substrate.[2]
Q4: Are there any known behavioral effects of N,N-DMPEA in animal models?
A4: There is a lack of specific published studies detailing the behavioral effects of N,N-DMPEA in animal models. However, based on its action as a TAAR1 agonist, it could potentially modulate behaviors regulated by monoaminergic systems, such as locomotor activity, mood, and cognition. For instance, other TAAR1 agonists have been shown to influence dopamine-dependent behaviors. Researchers should consider designing behavioral assays that are sensitive to changes in these domains when investigating the effects of N,N-DMPEA.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable effect at the initial dose | - Dose is too low.- Poor bioavailability via the chosen administration route.- Rapid metabolism of the compound. | - Perform a dose-escalation study, carefully increasing the dose while monitoring for any signs of toxicity.- Consider a different route of administration that may offer better systemic exposure (e.g., from oral gavage to intraperitoneal injection).- Investigate the pharmacokinetic profile of N,N-DMPEA to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. |
| High variability in experimental results | - Inconsistent dosing technique.- Animal-to-animal differences in metabolism.- Stress-induced physiological changes in the animals. | - Ensure all personnel are thoroughly trained in the chosen administration technique to minimize variability.- Increase the number of animals per group to improve statistical power.- Acclimate animals to the experimental procedures and environment to reduce stress. |
| Adverse events or toxicity observed | - Dose is too high.- Sensitivity of the chosen animal strain or species. | - Immediately reduce the dose or cease administration.- Consult the reported LD50 values and ensure the administered dose is well below the toxic range.- Consider using a different, less sensitive animal strain if appropriate for the research question. |
Data Summary
Acute Toxicity of this compound
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat | Oral | >500 mg/kg to <2,000 mg/kg | [1] |
Experimental Protocols
General Protocol for Intraperitoneal (i.p.) Injection in Rodents
-
Preparation of Dosing Solution:
-
Dissolve N,N-DMPEA in a suitable vehicle (e.g., sterile saline, phosphate-buffered saline, or a solution containing a small amount of a solubilizing agent like Tween 80 or DMSO, ensuring the final concentration of the vehicle is non-toxic and non-irritating).
-
The concentration of the dosing solution should be calculated to deliver the desired dose in a volume that is appropriate for the size of the animal (typically 5-10 mL/kg for rats and mice).
-
Ensure the final solution is sterile-filtered.
-
-
Animal Restraint and Injection:
-
Properly restrain the animal to expose the abdomen. For rats, this may involve one-handed restraint; for mice, scruffing is common.
-
The injection site is typically in the lower abdominal quadrant, off the midline to avoid the bladder and cecum.
-
Insert a sterile needle (e.g., 23-25 gauge) at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn, indicating incorrect placement.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
General Protocol for Oral Gavage in Rodents
-
Preparation of Dosing Solution:
-
Prepare the N,N-DMPEA solution in a suitable, non-irritating vehicle (e.g., water, saline, or a suspension in a vehicle like 0.5% methylcellulose).
-
The volume should be appropriate for the animal's size (typically up to 10 mL/kg for rats).
-
-
Animal Restraint and Gavage:
-
Gently but firmly restrain the animal.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth to reach the stomach.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced.
-
If any resistance is met, do not force the needle. Withdraw and attempt again.
-
Once the needle is in the stomach, administer the solution slowly.
-
Gently remove the needle and return the animal to its cage.
-
Observe the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
-
Visualizations
References
Technical Support Center: N,N-Dimethylphenethylamine (N,N-DMPEA) Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethylphenethylamine (N,N-DMPEA).
Frequently Asked Questions (FAQs)
1. What is this compound (N,N-DMPEA) and what are its primary research applications?
This compound is a substituted phenethylamine (B48288) and an alkaloid first isolated from the orchid Pinalia jarensis.[1] In research, it is primarily used as a reference standard for analytical methods and as a tool to investigate the trace amine-associated receptor 1 (TAAR1) and serotonin (B10506) 5-HT1A receptors.[1] It is known to act as a TAAR1 agonist in humans and a 5-HT1A ligand in rats.[1]
2. What are the key safety considerations when handling N,N-DMPEA?
While N,N-DMPEA is used as a flavoring agent in small amounts, in medicinal amounts, it is possibly unsafe when taken by mouth.[2] Researchers should handle N,N-DMPEA in a laboratory setting with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All research should be conducted in compliance with local, state, and federal regulations. This product is intended for laboratory research use only and not for human consumption.
3. How should N,N-DMPEA be stored to ensure its stability?
There is limited specific stability data for N,N-DMPEA in the provided search results. However, for similar amine compounds, storage in a cool, dry, and dark place is recommended to prevent degradation. For long-term storage, refrigeration at 5 ± 3 °C or freezing at -20 ± 3 °C in a tightly sealed container is advisable to minimize degradation from air, light, and humidity.[3][4][] Stability may be affected by pH, with neutral to slightly basic conditions generally being more favorable for amines.[4]
Troubleshooting Guides
Synthesis
Problem: Low yield or incomplete reaction during N,N-DMPEA synthesis.
-
Possible Cause: Impure starting materials, incorrect stoichiometry, or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure that the 2-phenylethyl bromide and dimethylamine (B145610) hydrochloride are of high purity.
-
Check Stoichiometry: Use a molar excess of dimethylamine hydrochloride and potassium carbonate to drive the reaction to completion.[6]
-
Optimize Reaction Time and Temperature: The reaction involves stirring at room temperature for 24 hours followed by refluxing for 1 hour.[6] Ensure these times and temperatures are accurately maintained.
-
Ensure Anhydrous Conditions: Moisture can interfere with the reaction. Use dry solvents and glassware.
-
Problem: Presence of significant impurities in the synthesized N,N-DMPEA.
-
Possible Cause: Side reactions or incomplete purification. Common impurities in amine synthesis can include unreacted starting materials, mono-methylated byproduct (N-methylphenethylamine), or products of side reactions.
-
Troubleshooting Steps:
-
Purification: Distillation is a crucial step to purify the final product.[6] Ensure the distillation is performed carefully to separate N,N-DMPEA from lower and higher boiling point impurities.
-
Recrystallization of the Salt: Formation of the hydrochloride salt and subsequent recrystallization from a suitable solvent like ethanol (B145695) can significantly improve purity.[6]
-
Analytical Confirmation: Use GC-MS or NMR to identify the impurities and adjust the purification strategy accordingly.
-
Analytical Chromatography (GC-MS / HPLC)
Problem: Peak tailing in HPLC analysis of N,N-DMPEA.
-
Possible Cause: N,N-DMPEA is a basic compound, and peak tailing is a common issue in reversed-phase HPLC due to interactions with residual silanol (B1196071) groups on the silica-based column.[7]
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Operate at a lower pH (e.g., 2.5-3.5) by adding an acidifier like formic acid or trifluoroacetic acid to the mobile phase. This protonates the silanol groups, reducing their interaction with the protonated amine.[8][9]
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to minimize the number of available silanol groups.[7]
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (B128534) to the mobile phase can improve peak shape.
-
Optimize Sample Solvent: Dissolve the sample in the mobile phase to avoid solvent mismatch effects that can cause peak distortion.[8]
-
Problem: Poor resolution or co-elution with matrix components in GC-MS analysis.
-
Possible Cause: Inappropriate GC column or temperature program.
-
Troubleshooting Steps:
-
Column Selection: A non-polar or medium-polarity column is generally suitable for phenethylamines.
-
Temperature Program Optimization: Adjust the initial temperature, ramp rate, and final temperature to improve separation from any interfering peaks.
-
Derivatization: While N,N-DMPEA is amenable to direct GC-MS analysis, derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can improve peak shape and chromatographic performance, especially at low concentrations.[2]
-
Inlet Maintenance: Ensure the GC inlet liner is clean and deactivated to prevent analyte adsorption.
-
Pharmacological Assays
Problem: High background or low specific binding in receptor binding assays.
-
Possible Cause: Issues with membrane preparation, inappropriate buffer composition, or problems with the radioligand.
-
Troubleshooting Steps:
-
Optimize Protein Concentration: Using too much membrane protein can lead to high non-specific binding.[10] Titrate the amount of membrane preparation to find the optimal signal-to-noise ratio.
-
Check Buffer Components: Ensure the assay buffer composition (pH, ionic strength) is optimal for the receptor-ligand interaction.
-
Ligand Quality: Verify the purity and specific activity of the radioligand.
-
Washing Steps: In filtration assays, ensure adequate and rapid washing to remove unbound ligand without causing significant dissociation of the bound ligand. Soaking the filter paper with a polymer can help reduce non-specific binding.[10]
-
Problem: Inconsistent or non-reproducible results in functional assays (e.g., cAMP measurement for TAAR1 activation).
-
Possible Cause: Cell health variability, inconsistent agonist concentration, or issues with the detection method.
-
Troubleshooting Steps:
-
Cell Culture Consistency: Maintain consistent cell passage numbers and ensure cells are healthy and in the logarithmic growth phase before the assay.
-
Accurate Agonist Preparation: Prepare fresh dilutions of N,N-DMPEA for each experiment from a well-characterized stock solution.
-
Assay Controls: Include appropriate positive and negative controls in every experiment to monitor assay performance. For TAAR1, a known agonist like β-phenethylamine or tyramine (B21549) can be used as a positive control.[11]
-
Instrument Calibration: Ensure that the plate reader or other detection instruments are properly calibrated and maintained.
-
Data Presentation
Table 1: Physicochemical and Analytical Data for N,N-DMPEA
| Parameter | Value | Reference |
| IUPAC Name | N,N-Dimethyl-2-phenylethan-1-amine | [1] |
| CAS Number | 1126-71-2 | [1] |
| Molecular Formula | C₁₀H₁₅N | [1] |
| Molar Mass | 149.237 g/mol | [1] |
| GC-MS Base Peak (Predicted) | m/z 58 ([C₃H₈N]⁺) | Based on typical amine fragmentation[12] |
| Other Major Fragments (Predicted) | m/z 91 ([C₇H₇]⁺, tropylium (B1234903) ion) | Based on phenethylamine structure |
Table 2: Pharmacological Data for N,N-DMPEA
| Target | Assay Type | Species | EC₅₀ / Kᵢ | Eₘₐₓ | Reference |
| TAAR1 | Functional (cAMP) | Human | 21 µM (EC₅₀) | 64% | [13] |
| 5-HT1A | Ligand Binding | Rat | - | - | [1] |
EC₅₀: Half-maximal effective concentration; Kᵢ: Inhibitory constant; Eₘₐₓ: Maximal efficacy relative to a reference full agonist.
Experimental Protocols
Protocol 1: Synthesis of this compound HCl
This protocol is adapted from established methods for the synthesis of tertiary amines.[6]
-
Reaction Setup: In a round-bottom flask, combine 2-phenylethyl bromide (0.01 mol) and dimethylamine hydrochloride (0.02 mol).
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Base Addition and Reflux: Add potassium carbonate (0.06 mol) and methanol. Reflux the mixture for 1 hour.
-
Workup: Cool the reaction mixture and filter to remove insoluble materials. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the resulting crude N,N-DMPEA by distillation.
-
Salt Formation: Dissolve the purified free base in a suitable solvent and bubble dry HCl gas through the solution, or add a solution of HCl in a non-polar solvent, to precipitate N,N-DMPEA hydrochloride.
-
Recrystallization: Recrystallize the hydrochloride salt from ethanol to obtain the final, purified product.
-
Confirmation: Confirm the structure and purity using NMR, GC-MS, and elemental analysis.
Protocol 2: Quantitative Analysis of N,N-DMPEA by LC-MS/MS
This is a general protocol for the quantitative analysis of N,N-DMPEA in a sample matrix, such as a dietary supplement.
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol/water mixture).
-
Vortex and sonicate to ensure complete dissolution.
-
Centrifuge to pellet any insoluble excipients.
-
Dilute the supernatant to a concentration within the calibration curve range.
-
Add an appropriate internal standard (e.g., a deuterated analog).
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor for at least two transitions for N,N-DMPEA (e.g., Q1: 150.1 -> Q3: 58.1 for quantification and Q1: 150.1 -> Q3: 91.1 for qualification).
-
Optimization: Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
Quantification:
-
Prepare a calibration curve using certified reference standards of N,N-DMPEA.
-
Analyze the samples and quantify using the peak area ratio of the analyte to the internal standard.
-
Visualizations
Caption: General experimental workflow for N,N-DMPEA research.
Caption: Troubleshooting logic for HPLC peak tailing of N,N-DMPEA.
Caption: Simplified TAAR1 signaling pathway upon N,N-DMPEA binding.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurofins.nl [eurofins.nl]
- 4. Effects of pH and temperature on the stability and decomposition of N,N'N"-triethylenethiophosphoramide in urine and buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. uhplcs.com [uhplcs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing N,N-Dimethylphenethylamine Resolution in HPLC
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to improve the chromatographic resolution of N,N-Dimethylphenethylamine (N,N-DMPEA).
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape, specifically peak tailing, for this compound?
A1: Peak tailing for basic compounds like N,N-DMPEA is a common issue in reversed-phase HPLC.[1][2] It is primarily caused by secondary interactions between the positively charged amine group of the analyte and negatively charged residual silanol (B1196071) groups on the silica-based stationary phase.[2][3][4] These interactions create more than one retention mechanism, leading to an asymmetrical peak shape where the latter half of the peak is broader than the first.[2][4]
Q2: How does the mobile phase pH influence the resolution and peak shape of N,N-DMPEA?
A2: Mobile phase pH is a critical factor for controlling the retention and peak shape of ionizable compounds.[3][5] For N,N-DMPEA, a basic compound with a pKa of approximately 9.9, pH adjustment is crucial:
-
Low pH (e.g., < 3): At a low pH, residual silanol groups on the column are protonated and thus neutral. This minimizes their ionic interaction with the protonated (positively charged) N,N-DMPEA molecule, leading to improved peak symmetry.[3][4]
-
Mid-range pH (e.g., 4-7): In this range, silanols can become ionized (negatively charged), while N,N-DMPEA remains protonated, leading to strong secondary ionic interactions and significant peak tailing.[3][4]
-
High pH (e.g., > 8): At a high pH, N,N-DMPEA is in its neutral (free base) form, which reduces ionic interactions with the stationary phase.[3] However, this requires a column that is stable at high pH to prevent degradation of the silica (B1680970) backbone.[3][6]
Q3: What type of HPLC column is recommended for the analysis of N,N-DMPEA?
A3: A modern, high-purity, end-capped C18 or a hybrid organic/inorganic silica column is generally recommended.
-
End-capped C18 Columns: End-capping is a process that blocks many of the residual silanol groups, reducing their availability for secondary interactions and thus minimizing peak tailing for basic compounds.[2][4]
-
Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, offering improved stability over a wider pH range (e.g., 1-12), which provides greater flexibility for method development, especially when working at high pH is necessary to achieve the desired selectivity.[6][7]
Q4: Can mobile phase additives help reduce peak tailing?
A4: Yes, mobile phase additives, often called competing bases, can significantly improve peak shape.[3] Triethylamine (B128534) (TEA) is a common additive used at a low concentration (e.g., 0.1-0.2%).[3][8] TEA is a small basic molecule that competes with N,N-DMPEA for the active silanol sites on the stationary phase, effectively masking them and reducing the secondary interactions that cause tailing.[3]
Q5: My retention times for N,N-DMPEA are inconsistent. What are the likely causes?
A5: Inconsistent retention times can stem from several issues. Common causes include an improperly equilibrated column, fluctuations in mobile phase composition (especially if prepared online), temperature variations, or problems with the HPLC pump delivering a consistent flow rate.[9][10] Ensuring the mobile phase is well-mixed and degassed, the column is fully equilibrated, and the system temperature is stable can help resolve this issue.[9]
Troubleshooting Guide
Problem: Poor Resolution and Significant Peak Tailing
This is the most frequent challenge encountered when analyzing basic amines like N,N-DMPEA. The following diagram outlines potential causes and the subsequent sections provide solutions.
Caption: Logical diagram of causes and solutions for poor peak resolution.
Solutions & Methodologies
-
Optimize Mobile Phase pH:
-
Low pH Approach: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an acid like phosphoric acid or formic acid. This protonates the silanol groups, minimizing interactions.[3]
-
High pH Approach: If using a pH-stable column, adjust the mobile phase to pH 10-11.5 with an additive like pyrrolidine.[11] At this pH, N,N-DMPEA is neutral, eliminating ionic interactions.
-
-
Incorporate a Mobile Phase Additive:
-
Add 0.1% (v/v) triethylamine (TEA) to the mobile phase.[3] The competing base will mask the active silanol sites, leading to a more symmetrical peak.
-
-
Select an Appropriate Column:
-
Check for Column Overload:
-
Injecting too much sample can saturate the stationary phase and cause peak fronting or tailing.[12] Dilute your sample and reinject to see if the peak shape improves.
-
Experimental Protocols & Data
The following workflow and tables provide a systematic approach to method optimization.
Caption: Systematic workflow for HPLC method optimization.
Data Presentation
Table 1: Example HPLC Method Parameters for N,N-DMPEA Analysis
| Parameter | Condition 1 (High pH) | Condition 2 (Low pH) |
| Column | XTerra RP18 (150 x 4.6 mm, 5 µm)[11] | C18 (Generic, e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | 50:50 (v/v) Acetonitrile / 50 mM Pyrrolidine[11] | 50:50 (v/v) Acetonitrile / Water with 0.1% Phosphoric Acid |
| pH | 11.5[11] | ~2.8 |
| Flow Rate | 1.0 mL/min[11] | 1.0 mL/min |
| Detection | UV at 214 nm[11] | UV at 215 nm |
| Expected Outcome | Good peak shape due to neutral analyte form.[3] | Good peak shape due to neutral silanol groups.[3] |
Table 2: Effect of Column Chemistry and Mobile Phase on Performance
| Column Type | Mobile Phase pH | Additive | Expected Peak Asymmetry (Tailing Factor) | Notes |
| Standard C18 | 7.0 | None | > 2.0 | Significant tailing due to silanol interactions.[4] |
| Standard C18 | 3.0 | None | 1.2 - 1.5 | Improved symmetry from protonating silanols.[4] |
| End-capped C18 | 7.0 | None | 1.3 - 1.6 | Reduced tailing due to fewer available silanols.[2][4] |
| Hybrid C18 | 11.0 | None | 1.0 - 1.2 | Excellent symmetry; requires pH-stable column.[6][7] |
| Standard C18 | 7.0 | 0.1% TEA | 1.1 - 1.4 | TEA acts as a competing base to mask silanols.[3] |
References
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. agilent.com [agilent.com]
- 6. ymcamerica.com [ymcamerica.com]
- 7. Characterization and evaluation of C18 HPLC stationary phases based on ethyl-bridged hybrid organic/inorganic particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC故障排除指南 [sigmaaldrich.com]
- 11. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Technical Support Center: N,N-Dimethylphenethylamine (N,N-DMPEA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of N,N-Dimethylphenethylamine (N,N-DMPEA) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of N,N-DMPEA?
A1: Understanding the fundamental properties of N,N-DMPEA is the first step in addressing solubility issues. It is a tertiary amine with a phenethylamine (B48288) backbone.[1] Key properties are summarized in the table below.
Q2: Is N,N-DMPEA soluble in water?
A2: While some sources describe N,N-DMPEA as soluble in water, this is a general statement.[2] As a weak base, its aqueous solubility is highly dependent on pH. In its free base form, it is an oil and may exhibit limited solubility in neutral water. To achieve higher aqueous concentrations, pH adjustment is typically required.
Q3: In which organic solvents is N,N-DMPEA soluble?
A3: N,N-DMPEA is reported to be slightly soluble in chloroform (B151607) and methanol.[3][4][5] The hydrochloride salt form of N,N-DMPEA shows good solubility in solvents like DMF, DMSO, and ethanol (B145695).[6]
Q4: Why am I observing an oily film or phase separation when dissolving N,N-DMPEA in my aqueous buffer?
A4: This is a common issue when trying to dissolve the free base form of N,N-DMPEA in a neutral or alkaline aqueous solution. N,N-DMPEA is a weak base with a predicted pKa of around 9.75.[3] At a pH above its pKa, it will be predominantly in its uncharged, less water-soluble free base form, which can appear as an oil.
Q5: What is the difference between N,N-DMPEA free base and N,N-DMPEA hydrochloride (HCl)?
A5: N,N-DMPEA free base is the uncharged form of the molecule. N,N-DMPEA hydrochloride is the salt form, created by reacting the basic free base with hydrochloric acid. This salt form is generally a crystalline solid and exhibits significantly higher aqueous solubility because it is fully ionized.[6][7]
Troubleshooting Guide
Issue 1: Difficulty Dissolving N,N-DMPEA Free Base in Aqueous Buffers
-
Cause: The pH of the buffer is too high (neutral or alkaline), leaving the compound in its poorly soluble, uncharged form.
-
Solution 1: pH Adjustment. Acidify your buffer. By lowering the pH to at least 2 units below the pKa (e.g., pH < 7.7), you can protonate the tertiary amine, forming the highly soluble cationic salt in situ.
-
Solution 2: Use a Co-solvent. If altering the pH is not possible for your experiment, consider preparing a concentrated stock solution in an organic solvent like ethanol or DMSO and then diluting it into your aqueous buffer.[8] Be mindful of the final solvent concentration in your experiment.
-
Solution 3: Use the Hydrochloride Salt. The most direct solution is to use the commercially available N,N-DMPEA hydrochloride salt, which is readily soluble in aqueous solutions like PBS.[6]
Issue 2: Precipitation Occurs After Diluting an Organic Stock Solution into an Aqueous Buffer
-
Cause: The concentration of N,N-DMPEA in the final aqueous solution exceeds its solubility limit at that specific pH and co-solvent percentage.
-
Solution 1: Decrease the Final Concentration. The simplest approach is to lower the final working concentration of the compound.
-
Solution 2: Increase the Co-solvent Percentage. A higher percentage of the organic co-solvent (e.g., increasing final DMSO from 0.1% to 1%) may keep the compound in solution. However, you must verify the tolerance of your experimental system (e.g., cells, enzymes) to the higher solvent concentration.
-
Solution 3: Gentle Warming and Sonication. Gently warming the solution (e.g., to 37°C) or using a bath sonicator can help dissolve the precipitate.[9] However, ensure the compound is stable at the elevated temperature. Always cool the solution to the experimental temperature to check for re-precipitation.
Data & Protocols
Physicochemical & Solubility Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₅N | [2][3] |
| Molecular Weight | 149.23 g/mol | [2][3] |
| Physical Form | Colorless to yellow liquid (Free Base) | [2] |
| Density | ~0.89 g/mL at 25°C | [3] |
| pKa (Predicted) | 9.75 ± 0.28 | [3] |
| XLogP3 | 2.4 |[5] |
Table 2: Solubility Data for N,N-DMPEA and its Hydrochloride Salt
| Form | Solvent | Solubility | Source |
|---|---|---|---|
| Free Base | Water | Soluble (pH-dependent) | [2] |
| Free Base | Ethanol | Soluble | [2] |
| Free Base | Chloroform | Slightly Soluble | [3][5] |
| Free Base | Methanol | Slightly Soluble | [3][5] |
| Hydrochloride Salt | DMF | 30 mg/mL | [6] |
| Hydrochloride Salt | DMSO | 30 mg/mL | [6] |
| Hydrochloride Salt | Ethanol | 25 mg/mL | [6] |
| Hydrochloride Salt | PBS (pH 7.2) | 10 mg/mL |[6] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution using pH Adjustment
-
Objective: To prepare a 10 mM aqueous stock solution of N,N-DMPEA free base.
-
Materials: N,N-DMPEA (free base), 1 M Hydrochloric Acid (HCl), Deionized Water, pH meter.
-
Procedure:
-
Weigh out 14.92 mg of N,N-DMPEA free base (for a final volume of 10 mL).
-
Add it to a vial containing ~8 mL of deionized water. The compound may not dissolve and may appear as an oily layer.
-
While stirring, add 1 M HCl dropwise. Monitor the pH continuously.
-
Continue adding HCl until the solution clears completely and the pH is stable at ~6.0-6.5. This indicates the formation of the soluble hydrochloride salt.
-
Adjust the final volume to 10 mL with deionized water.
-
Sterile filter if required for cell-based assays.
-
Protocol 2: General Method for Solubility Enhancement using Co-solvents
-
Objective: To prepare a working solution of N,N-DMPEA for an in vitro assay when pH modification is not desired.
-
Materials: N,N-DMPEA (free base or HCl salt), Dimethyl Sulfoxide (DMSO), Assay Buffer (e.g., PBS, pH 7.4).
-
Procedure:
-
Prepare a high-concentration primary stock solution (e.g., 100 mM) of N,N-DMPEA in 100% DMSO. Ensure it is fully dissolved.
-
Create an intermediate dilution of the primary stock in the assay buffer. For example, dilute the 100 mM stock 1:10 in assay buffer to get a 10 mM solution in 10% DMSO.
-
Perform the final "spike" into the assay system. For instance, add 1 µL of the 10 mM intermediate stock to 999 µL of the assay medium to achieve a final concentration of 10 µM N,N-DMPEA with 0.01% DMSO.
-
Crucial Control: Always prepare a vehicle control containing the same final concentration of the co-solvent (e.g., 0.01% DMSO) to account for any effects of the solvent itself.
-
Visual Diagrams
Caption: Troubleshooting workflow for dissolving N,N-DMPEA.
Caption: Effect of pH on the solubility of N,N-DMPEA.
Caption: Simplified TAAR1 signaling pathway activated by N,N-DMPEA.
References
- 1. grokipedia.com [grokipedia.com]
- 2. N,N-Dimethylphenylethylamine | C10H15N | CID 25125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1126-71-2 [chemicalbook.com]
- 4. 1126-71-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. GSRS [precision.fda.gov]
- 8. wjbphs.com [wjbphs.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: N,N-Dimethylphenethylamine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Dimethylphenethylamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Analytical Investigation | Solution |
| Incomplete Reaction | Monitor reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Look for the presence of starting materials (e.g., phenethylamine (B48288), N-methylphenethylamine). | - Eschweiler-Clarke Reaction: Ensure an excess of formaldehyde (B43269) and formic acid are used. Prolong the reaction time or increase the reaction temperature as per established protocols.[1][2][3] - Reductive Amination: Check the activity of the reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride). Ensure the pH of the reaction mixture is optimal for imine formation and reduction. - Alkylation with 2-Phenylethyl bromide: Verify the quality of the alkylating agent and the base. Consider using a more polar solvent to improve reaction rates.[4] |
| Side Reactions | Analyze the crude product by GC-MS and Nuclear Magnetic Resonance (NMR) to identify byproducts. In the Eschweiler-Clarke reaction, look for N-formylphenethylamine. In reductive amination, check for products of phenylacetaldehyde (B1677652) self-condensation. | - Eschweiler-Clarke Reaction: Maintain a controlled temperature to minimize the formation of N-formyl intermediates. - Reductive Amination: Add the reducing agent portion-wise to control the reaction rate and minimize side reactions of the aldehyde. |
| Product Loss During Workup | Analyze aqueous layers from extractions by TLC or GC-MS to check for the presence of the product. | - Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during extraction to keep the amine product in its free base form, which is more soluble in organic solvents. - Use a suitable organic solvent for extraction (e.g., diethyl ether, dichloromethane, ethyl acetate). Perform multiple extractions to maximize recovery. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification Method | Potential Source | Purification Protocol |
| Phenethylamine (Starting Material) | GC-MS: Shorter retention time than this compound. ¹H NMR: Presence of a broad singlet corresponding to the -NH₂ protons. | Incomplete reaction. | Liquid-Liquid Extraction: Perform an acid-base extraction. The tertiary amine can be separated from the primary amine based on differences in their basicity. Fractional Distillation: Separate based on boiling point differences. |
| N-Methylphenethylamine (Intermediate) | GC-MS: Retention time between phenethylamine and this compound. ¹H NMR: Presence of a single N-methyl singlet and a broad N-H singlet. | Incomplete second methylation in the Eschweiler-Clarke reaction or reductive amination. | Fractional Distillation: Carefully separate the product from the slightly lower boiling point N-methylphenethylamine. Chromatography: Use column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) with a small amount of triethylamine). |
| N-Formylphenethylamine | GC-MS: Look for a characteristic mass spectrum. ¹H NMR: Presence of a formyl proton signal. | Side reaction in the Eschweiler-Clarke synthesis, especially if the temperature is not well-controlled. | Hydrolysis: The formyl group can be hydrolyzed under acidic or basic conditions, followed by extraction to remove the resulting phenethylamine. |
| Phenylacetic Acid | ¹H NMR: Presence of a carboxylic acid proton signal. | Oxidation of phenylacetaldehyde used as a starting material in reductive amination.[5] | Liquid-Liquid Extraction: Wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) to remove the acidic impurity. |
| Self-Condensation Products of Phenylacetaldehyde | GC-MS and ¹H NMR: Complex signals in the aromatic and aliphatic regions. | Phenylacetaldehyde can undergo aldol (B89426) condensation in the presence of acid or base.[6][7] | Fractional Distillation: These products are typically higher boiling and can be separated from the desired product. |
Analytical Data for Key Compounds
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | Typical Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~ 4.3 | 58 (base peak), 91, 149 (M+) |
| N-Methylphenethylamine | ~ 3.2 | 44 (base peak), 91, 135 (M+) |
| Phenethylamine | ~ 2.8 | 30 (base peak), 91, 121 (M+) |
| N-Formylphenethylamine | Variable | 149 (M+), 120, 91 |
| Phenylacetaldehyde | Variable | 91, 120 (M+), 92 |
Note: Retention times are approximate and can vary significantly based on the GC column, temperature program, and other chromatographic conditions.[8]
Table 2: ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Assignment | This compound (δ, ppm) | N-Methylphenethylamine (δ, ppm) | Phenethylamine (δ, ppm) |
| -CH₂-Ar | 2.75-2.85 (m, 2H) | 2.80-2.90 (m, 2H) | 2.90-3.00 (t, 2H) |
| -CH₂-N | 2.50-2.60 (m, 2H) | 2.70-2.80 (m, 2H) | 2.70-2.80 (t, 2H) |
| -N(CH₃)₂ | 2.30 (s, 6H) | - | - |
| -NH-CH₃ | - | 2.45 (s, 3H) | - |
| -NH₂ / -NH- | - | 1.20 (br s, 1H) | 1.35 (br s, 2H) |
| Aromatic-H | 7.15-7.35 (m, 5H) | 7.15-7.35 (m, 5H) | 7.15-7.35 (m, 5H) |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Experimental Protocols
Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction [9]
-
In a round-bottom flask, combine phenethylamine with an excess of 90% formic acid while cooling in an ice bath.
-
To this solution, add an excess of aqueous formaldehyde (37%).
-
Heat the reaction mixture to 90-100 °C for several hours, until the evolution of carbon dioxide ceases.
-
Cool the mixture and acidify with hydrochloric acid.
-
Evaporate the solution to dryness under reduced pressure.
-
Dissolve the residue in water and make it strongly basic with sodium hydroxide (B78521) solution.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
Protocol 2: Purification of this compound by Liquid-Liquid Extraction
This protocol is designed to separate the tertiary amine product from primary and secondary amine impurities.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether).
-
Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl). This will protonate all amines and transfer them to the aqueous layer.
-
Separate the aqueous layer containing the amine hydrochlorides.
-
Carefully adjust the pH of the aqueous solution to approximately 8-9 with a suitable base (e.g., sodium bicarbonate). At this pH, the tertiary amine will be predominantly in its free base form, while the primary and secondary amines will remain mostly as their protonated salts.
-
Extract the aqueous solution with an organic solvent. This will selectively extract the this compound.
-
To recover any remaining primary and secondary amines for analysis, further basify the aqueous layer to pH > 12 with a stronger base (e.g., NaOH) and extract with an organic solvent.
-
Dry the organic extract containing the purified this compound over a drying agent, filter, and remove the solvent.
Visual Guides
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the Eschweiler-Clarke synthesis of this compound?
A1: The most common impurities are unreacted phenethylamine (the starting material) and N-methylphenethylamine (the mono-methylated intermediate).[2] Another potential impurity is N-formylphenethylamine, which can form as a side product.
Q2: How can I avoid the formation of the mono-methylated impurity, N-methylphenethylamine?
A2: To favor the formation of the di-methylated product, use a sufficient excess of both formaldehyde and formic acid.[2] Ensuring the reaction goes to completion by allowing for adequate reaction time and maintaining the appropriate temperature is also crucial.
Q3: My NMR spectrum shows unexpected peaks. What could they be?
A3: Besides the common impurities mentioned above, unexpected peaks could arise from impurities in your starting materials or from side reactions. For instance, if you are using phenylacetaldehyde in a reductive amination, it can undergo self-condensation.[6][7] It is also possible for impurities to be introduced from solvents or other reagents used in the workup. Refer to the analytical data tables and consider all reagents and starting materials used in your synthesis.
Q4: What is the best way to remove unreacted phenethylamine from my product?
A4: A liquid-liquid extraction based on the differing basicity of primary and tertiary amines is an effective method. By carefully controlling the pH, you can selectively extract the tertiary amine into an organic solvent, leaving the protonated primary amine in the aqueous phase. Fractional distillation is also a viable option due to the difference in boiling points.
Q5: Can I use other reducing agents for the reductive amination synthesis?
A5: Yes, besides sodium cyanoborohydride and sodium triacetoxyborohydride, other reducing agents like hydrogen gas with a catalyst (e.g., Pd/C) can be used for reductive amination. The choice of reducing agent may depend on the scale of your reaction and the other functional groups present in your molecule.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. Phenylacetaldehyde|High-Purity Research Chemical [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 8. Quantitation of methamphetamine and amphetamine in urine by capillary GC/MS. Part I. Advantages of trichloroacetyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Neuroactivity of N,N-Dimethylphenethylamine and Phenethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuropharmacological properties of N,N-Dimethylphenethylamine (N,N-DMPEA) and its parent compound, Phenethylamine (B48288) (PEA). The information presented is collated from preclinical research and is intended to inform further investigation and drug development efforts.
Introduction
Phenethylamine (PEA) is an endogenous trace amine that functions as a neuromodulator and central nervous system stimulant.[1] Its N,N-dimethylated analog, this compound (N,N-DMPEA), is a substituted phenethylamine also found in certain plant species.[2] Both compounds interact with the trace amine-associated receptor 1 (TAAR1), a key regulator of monoaminergic neurotransmission.[1][2][3] This guide delves into the comparative neuroactivity of these two molecules, presenting quantitative data on their receptor interactions and discussing their effects on neurotransmitter systems.
Quantitative Data Summary
The following table summarizes the in vitro functional activity of N,N-DMPEA and PEA at the human Trace Amine-Associated Receptor 1 (TAAR1). This data is critical for understanding their relative potency and efficacy at this primary molecular target.
| Compound | Receptor | Assay Type | EC50 (µM) | Emax (%) | Species | Reference |
| This compound (N,N-DMPEA) | hTAAR1 | cAMP Accumulation | 21 | 64 | Human | [1][4] |
| Phenethylamine (PEA) | hTAAR1 | cAMP Accumulation | 8.8 | 97 | Human | [1] |
EC50: Half-maximal effective concentration. A lower EC50 value indicates higher potency. Emax: Maximum efficacy. Represents the maximal response a compound can elicit compared to a reference full agonist.
Comparative Neuroactivity
Receptor Interactions:
Both N,N-DMPEA and PEA are agonists at the Trace Amine-Associated Receptor 1 (TAAR1) .[1][2][3] Activation of TAAR1 can modulate the activity of the dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) systems.[1] The available data indicates that PEA is a more potent and efficacious agonist at human TAAR1 compared to N,N-DMPEA, exhibiting a lower EC50 and a higher Emax.[1][4]
PEA is also known to interact with the Vesicular Monoamine Transporter 2 (VMAT2) , inhibiting the packaging of monoamines into synaptic vesicles.[1] This action contributes to its overall effect on monoaminergic neurotransmission. While N,N-DMPEA is structurally related, its specific binding affinity for VMAT2 has not been as extensively characterized in a comparative context.
Regarding other receptors, N,N-DMPEA has been shown to act as a ligand at the 5-HT1A receptor in rats, an interaction not as prominently documented for PEA.[2] An older study also noted that N,N-dimethylation of phenethylamines generally decreases affinity for serotonin receptors.
Neurotransmitter Release:
Phenethylamine is a well-established monoamine releasing agent , acting on the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) to induce their efflux.[1] This mechanism is similar to that of amphetamine.[1] The stimulant properties of PEA are largely attributed to this release of catecholamines.
The monoamine releasing capabilities of N,N-DMPEA are less clearly defined in the scientific literature. However, its structural similarity to PEA and other releasing agents suggests it may share this property, albeit with potentially different potency and selectivity.
Metabolism and Duration of Action:
A significant factor differentiating the in vivo activity of PEA and N,N-DMPEA is their metabolism by Monoamine Oxidase (MAO) , particularly MAO-B.[1][2] PEA is rapidly metabolized by MAO-B, which significantly limits its duration of action when administered peripherally.[5] In contrast, the N,N-dimethyl substitution in N,N-DMPEA is thought to confer greater resistance to MAO-B degradation, potentially leading to a more sustained pharmacological effect.[5][6]
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided.
References
- 1. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 3. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
Efficacy of N,N-Dimethylphenethylamine (N,N-DMPEA) and Other TAAR1 Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of N,N-Dimethylphenethylamine (N,N-DMPEA) and other agonists of the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that modulates monoaminergic systems and is a promising therapeutic target for various neuropsychiatric disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate informed research and development decisions.
Quantitative Comparison of TAAR1 Agonist Efficacy
The efficacy of various TAAR1 agonists is typically quantified by their half-maximal effective concentration (EC50) and maximum effect (Emax) in functional assays, such as cAMP accumulation assays. The following table summarizes the in vitro efficacy of N,N-DMPEA and a selection of other phenethylamine-based TAAR1 agonists at the human TAAR1 (hTAAR1).
| Compound | EC50 (µM) | Emax (%) |
| This compound (N,N-DMPEA) | 21 | 64 |
| β-Phenylethylamine (β-PEA) | 8.8 | 97 |
| Higenamine | 0.98 | 93 |
| Tyramine | 9.5 | 77 |
| β-Methylphenethylamine | 2.1 | 77 |
| Methyltyramine | 23 | 83 |
| p-Octopamine | 46 | 85 |
| Hordenine | 47 | 82 |
| Halostachine | 74 | 104 |
| p-Synephrine | 92 | 85 |
| Isopropyloctopamine | 1.8 | 40 |
Data sourced from a study investigating the in vitro activation of human TAAR1 by phenethylamine (B48288) analogues.
Experimental Protocols
The following are detailed methodologies for key experiments utilized in the characterization of TAAR1 agonists.
Radioligand Binding Assay (for determining binding affinity, Ki)
This assay measures the affinity of a test compound for TAAR1 by quantifying its ability to displace a radiolabeled ligand.
a) Materials:
-
Cell Line: HEK293 cells stably expressing human TAAR1.
-
Radioligand: [3H]-labeled selective TAAR1 antagonist (e.g., [3H]-EPPTB).
-
Non-specific binding control: A high concentration of a non-labeled selective TAAR1 ligand (e.g., 10 µM EPPTB).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl2 (5 mM).
-
Scintillation fluid.
-
Glass fiber filters.
b) Procedure:
-
Membrane Preparation: Culture HEK293-hTAAR1 cells and harvest them. Homogenize the cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the competitor compound (e.g., N,N-DMPEA). For total binding wells, no competitor is added. For non-specific binding wells, a high concentration of a non-labeled ligand is added.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay (for determining functional potency, EC50, and efficacy, Emax)
This functional assay measures the ability of an agonist to stimulate TAAR1, which is primarily coupled to the Gs protein, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
a) Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human TAAR1.
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test Compounds: N,N-DMPEA and other TAAR1 agonists at various concentrations.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or luminescence-based).
b) Procedure:
-
Cell Seeding: Seed the TAAR1-expressing cells into 96-well or 384-well plates and allow them to attach overnight.
-
Compound Addition: Replace the culture medium with assay medium containing varying concentrations of the test agonists. Include a vehicle control (for basal cAMP level) and a positive control (e.g., a known potent TAAR1 agonist or forskolin, a direct activator of adenylyl cyclase).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration as a function of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each compound.
Signaling Pathways and Experimental Workflow
TAAR1 Signaling Pathway
Activation of TAAR1 by an agonist like N,N-DMPEA primarily initiates a Gs-protein-mediated signaling cascade. This involves the activation of adenylyl cyclase, leading to the production of cAMP. Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor cAMP response element-binding protein (CREB). TAAR1 activation can also influence other signaling pathways, such as those involving protein kinase C (PKC) and extracellular signal-regulated kinase (ERK).
Caption: Canonical TAAR1 Gαs-cAMP signaling pathway.
Experimental Workflow for TAAR1 Agonist Evaluation
The evaluation of a potential TAAR1 agonist typically follows a standardized workflow, beginning with binding affinity assessment, followed by functional characterization, and culminating in selectivity profiling.
Caption: Workflow for TAAR1 agonist identification.
N,N-Dimethylphenethylamine (N,N-DMPEA) Cross-Reactivity in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of N,N-Dimethylphenethylamine (N,N-DMPEA) in common immunoassays designed for the detection of amphetamines. Due to the structural similarity of N,N-DMPEA to amphetamine, understanding its potential for cross-reactivity is critical for accurate interpretation of screening results in research and clinical settings. This document summarizes available quantitative data on structurally related compounds, details relevant experimental protocols, and provides visual representations of the underlying principles of immunoassays and molecular similarity.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of phenylethylamine and other relevant compounds in a commercially available enzyme-linked immunosorbent assay (ELISA) kit for amphetamine. This data is presented to offer a comparative perspective.
| Immunoassay Kit | Compound | Concentration Tested (ng/mL) | % Cross-Reactivity | Reference |
| Bio-Quant Direct ELISA for Amphetamine | d-Amphetamine | 50 | 100 | [1][2] |
| Phenylethylamine | 50 | <1 | [1][2] | |
| MDA (3,4-Methylenedioxyamphetamine) | 50 | 282 | [1][2] | |
| PMA (4-Methoxyamphetamine) | 50 | 265 | [1][2] | |
| Phentermine | 50 | 61 | [1][2] |
Note: The low cross-reactivity of the parent compound, phenylethylamine, suggests that N,N-DMPEA may also exhibit limited, but non-zero, cross-reactivity. The degree of this cross-reactivity would need to be determined empirically for each specific immunoassay. The significant cross-reactivity of other phenethylamine (B48288) derivatives like MDA and PMA highlights the importance of structural modifications in antibody recognition.[1][2]
Experimental Protocols
The determination of cross-reactivity is a critical component of immunoassay validation. The following is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a common format for drug screening immunoassays.
Principle of Competitive ELISA for Cross-Reactivity Assessment
Competitive immunoassays are based on the principle of a competitive binding reaction between the target analyte in a sample and a labeled drug conjugate for a limited number of specific antibody binding sites. In the context of assessing cross-reactivity, the potential cross-reactant is added to the assay instead of the target analyte.
Generalized Experimental Workflow:
-
Coating: Microplate wells are coated with antibodies specific to the target analyte (e.g., amphetamine).
-
Blocking: Any remaining non-specific binding sites on the microplate are blocked using a blocking buffer (e.g., a solution of bovine serum albumin or casein).
-
Competition: A known concentration of the potential cross-reacting compound (e.g., N,N-DMPEA) is added to the wells along with a fixed amount of enzyme-conjugated target analyte (e.g., amphetamine-horseradish peroxidase conjugate). The free compound and the enzyme-labeled compound compete for binding to the immobilized antibodies.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: The wells are washed to remove any unbound compounds and enzyme conjugate.
-
Substrate Addition: A chromogenic substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.
-
Signal Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the cross-reacting compound in the sample.
-
Calculation of Cross-Reactivity: The concentration of the cross-reacting compound that causes a 50% reduction in the maximum signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100%
Visualizations
Immunoassay Workflow
The following diagram illustrates the principle of a competitive immunoassay, which is a common method used in drug screening and for determining cross-reactivity.
Caption: Workflow of a competitive immunoassay for detecting cross-reactivity.
Molecular Similarity
The potential for cross-reactivity of N,N-DMPEA in amphetamine immunoassays stems from its structural similarity to amphetamine. Both molecules share a core phenethylamine backbone.
Caption: Structural comparison of Amphetamine and N,N-DMPEA.
References
Validating Novel Analytical Methods for N,N-Dimethylphenethylamine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of N,N-Dimethylphenethylamine (DMPEA), a trace amine with potential neuromodulatory effects, is critical. This guide provides a comparative overview of validated analytical methods, offering objective performance data and detailed experimental protocols to aid in the selection of the most appropriate technique for specific research needs.
The primary analytical techniques for the detection and quantification of this compound and related phenethylamines include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. Each method presents distinct advantages in terms of sensitivity, selectivity, and applicability to different sample matrices.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance. The following tables summarize key validation parameters for GC-MS, LC-MS/MS, and HPLC methods, based on published data for phenethylamine (B48288) derivatives. These parameters are crucial for assessing a method's suitability for applications ranging from forensic toxicology to pharmaceutical quality control.
| Parameter | GC-MS | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | Method Dependent | 2.5 ng/mL[1][2] | 0.05 - 0.12 ng[3] |
| Limit of Quantification (LOQ) | Method Dependent | 5 ng/mL[1][2] | 1-20 pg/mg[4] |
| Linearity (R²) | >0.99[5] | >0.99 | >0.98[6] |
| Precision (%RSD) | < 15%[7] | < 10%[1] | < 2.9%[8] |
| Accuracy (% Recovery) | 80 - 98%[5] | 88 - 125%[[“]] | 98.2 - 102.0%[8] |
Note: Data for LC-MS/MS and HPLC are based on studies of related phenethylamines and may serve as a reference for this compound method development.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of phenethylamines by GC-MS, LC-MS/MS, and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like phenethylamines. Derivatization is often employed to improve chromatographic performance.
Sample Preparation (Acid-Base Extraction & Derivatization):
-
Acidify the sample solution.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) to remove interferences.
-
Make the aqueous layer basic (pH > 10).
-
Extract the analyte with an organic solvent.
-
Evaporate the organic solvent and reconstitute the residue.
-
Add a derivatizing agent (e.g., trifluoroacetic anhydride) and heat to facilitate the reaction.
-
Evaporate the excess derivatizing agent and reconstitute the sample in a suitable solvent for injection.[10]
Instrumentation and Conditions:
-
Gas Chromatograph: Standard GC system with a capillary column.
-
Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically used.[11]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is often preferred for trace analysis.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of compounds in complex biological matrices due to its high sensitivity and selectivity.[[“]][11]
Sample Preparation (Protein Precipitation):
-
To a small volume of sample (e.g., plasma), add a multiple volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for direct injection or further purification if necessary.
Instrumentation and Conditions:
-
Chromatography System: An Ultra-High Performance Liquid Chromatography (UHPLC) system is recommended for better resolution and faster analysis times.
-
Column: A C18 or phenyl-hexyl column is commonly used for the separation of phenethylamines.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., methanol (B129727) or acetonitrile with formic acid) is typical.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its quantitative capabilities.
-
Ionization: Electrospray Ionization (ESI) in positive mode is generally employed.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode is used to monitor specific precursor-to-product ion transitions for the target analyte, enhancing selectivity.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)
For primary and secondary amines like some phenethylamine derivatives, pre-column derivatization with a fluorescent tag can significantly enhance sensitivity and selectivity when using an HPLC system equipped with a fluorescence detector.
Sample Preparation (SPE and Derivatization):
-
Perform solid-phase extraction (SPE) with a C18 cartridge for sample clean-up and concentration.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a suitable buffer.
-
Add the derivatizing agent (e.g., 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl)) and incubate to allow the reaction to complete.
-
Inject the derivatized sample into the HPLC system.
Instrumentation and Conditions:
-
Chromatography System: A standard HPLC system.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient elution with a buffered aqueous phase and an organic modifier (e.g., methanol or acetonitrile).
-
Detector: A fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent. For NBD-Cl derivatives, excitation is typically around 450 nm and emission around 540 nm.[8]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for GC-MS and LC-MS/MS analysis.
References
- 1. LC-MS-MS analysis of dietary supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and phenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of six nitrosamines in different pharmaceutical dosage forms by GC-MS/MS with headspace module vs. autosampler solvent vent mode: Development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
N,N-Dimethylphenethylamine vs. Amphetamine: A Comparative Pharmacological and Toxicological Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N,N-Dimethylphenethylamine (N,N-DMPEA) and amphetamine, focusing on their pharmacological, toxicological, and pharmacokinetic profiles. The information is compiled from peer-reviewed scientific literature to support research and drug development activities.
Introduction
This compound (N,N-DMPEA) and amphetamine are both substituted phenethylamines with distinct pharmacological properties. Amphetamine is a well-characterized central nervous system (CNS) stimulant, widely known for its therapeutic use in Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy, as well as its high potential for abuse.[1] Its mechanism of action primarily involves the release and reuptake inhibition of dopamine (B1211576) and norepinephrine (B1679862).[2] N,N-DMPEA, on the other hand, is a less studied compound found in some workout and bodybuilding supplements.[3] It is reported to act as an agonist at the trace amine-associated receptor 1 (TAAR1) and as a substrate for monoamine oxidase B (MAO-B).[3][4] This guide presents a comparative analysis of these two compounds based on available experimental data.
Pharmacodynamics: Receptor and Transporter Interactions
The primary pharmacological effects of N,N-DMPEA and amphetamine are dictated by their interactions with various receptors and transporters in the CNS.
Receptor and Transporter Binding and Functional Activity
N,N-DMPEA has been identified as an agonist at the human trace amine-associated receptor 1 (TAAR1) and several adrenergic receptors.[4][6] Amphetamine is also known to be a TAAR1 agonist.[7]
Table 1: In Vitro Receptor and Transporter Activity of N,N-DMPEA and Amphetamine
| Compound | Target | Species | Assay Type | Value | Unit | Reference |
| N,N-DMPEA | hTAAR1 | Human | Agonist Activity (EC50) | 21 | µM | [4][6] |
| hADRα1B | Human | Agonist Activity (EC50) | 5.7 | µM | [6] | |
| hADRα1D | Human | Agonist Activity (EC50) | 8.4 | µM | [6] | |
| Amphetamine | hDAT | Human | Inhibition (Ki) | ~0.6 | µM | [5] |
| hNET | Human | Inhibition (Ki) | 0.07 - 0.1 | µM | [5] | |
| hSERT | Human | Inhibition (Ki) | 20 - 40 | µM | [5] | |
| rTAAR1 | Rat | Agonist Activity (EC50) | Micromolar range | µM | [7] |
Note: "h" denotes human and "r" denotes rat.
Signaling Pathways
The distinct mechanisms of action of N,N-DMPEA and amphetamine result in different downstream signaling cascades. Amphetamine's primary action of increasing synaptic dopamine and norepinephrine leads to the activation of their respective signaling pathways. N,N-DMPEA's agonism at TAAR1 suggests a modulatory role on monoaminergic systems.
In Vivo Effects: A Comparative Overview
Direct comparative in vivo studies of N,N-DMPEA and amphetamine are limited. However, data on the cardiovascular and locomotor effects of amphetamine in animal models are well-documented.
Cardiovascular Effects
Amphetamine is known to cause dose-dependent increases in blood pressure and heart rate.[8]
Table 2: In Vivo Cardiovascular Effects of Amphetamine in Rats
| Compound | Effect | Dose | Value (ED50) | Unit | Reference |
| Amphetamine | Increase in Blood Pressure | 0.1 - 3.0 mg/kg, s.c. | 0.31 | mg/kg | [8] |
Note: Data for N,N-DMPEA is not currently available in the peer-reviewed literature.
Locomotor Activity
Amphetamine typically produces a dose-dependent increase in locomotor activity in rodents.[8]
Table 3: In Vivo Locomotor Effects of Amphetamine in Rats
| Compound | Effect | Dose | Observation | Reference |
| Amphetamine | Increased Locomotor Activity | 0.1 - 3.0 mg/kg, s.c. | Dose-dependent increase | [8] |
Note: Quantitative data such as ED50 for locomotor activity and comparative data for N,N-DMPEA are not currently available in the peer-reviewed literature.
Pharmacokinetics
The pharmacokinetic profiles of amphetamine and related stimulants have been extensively studied. Information on N,N-DMPEA is less comprehensive.
Table 4: Comparative Pharmacokinetic Parameters
| Parameter | N,N-DMPEA | Amphetamine | Reference |
| Oral Bioavailability | Data not available | Good | [9] |
| Volume of Distribution | Data not available | ~4 L/kg | [9] |
| Plasma Protein Binding | Data not available | < 20% | [9] |
| Elimination Half-life | Data not available | 6 - 12 hours | [9] |
| Metabolism | MAO-B, CYP2D6 | Hepatic (extensive) | [3][9] |
Experimental Protocols
In Vitro Receptor Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Preparation of Materials:
-
Receptor source: Cell membranes from cell lines expressing the target receptor or tissue homogenates.
-
Radioligand: A specific radiolabeled ligand for the target receptor.
-
Test compound (unlabeled).
-
Incubation buffer.
-
Wash buffer.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Assay Procedure:
-
A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor preparation in the incubation buffer.
-
Incubation is carried out at a specific temperature for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
References
- 1. Amphetamine-induced locomotion and gene expression are altered in BDNF heterozygous mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetic and pharmacodynamic analysis of d-amphetamine in an attention task in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of N,N-Dimethylphenethylamine (N,N-DMPEA) Analogs: A Guide to Structural Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural activity relationships (SAR) of N,N-dimethylphenethylamine (N,N-DMPEA) analogs. N,N-DMPEA, a substituted phenethylamine (B48288), and its derivatives are known to interact with various receptors in the central nervous system, including trace amine-associated receptor 1 (TAAR1), serotonin (B10506) (5-HT) receptors, adrenergic receptors, and monoamine transporters. Understanding the relationship between the chemical structure of these analogs and their biological activity is crucial for the design of novel therapeutics with improved potency and selectivity.
Quantitative Data Summary
The following tables summarize the available quantitative data for N,N-DMPEA and its analogs, focusing on their activity at key pharmacological targets. The data highlights how modifications to the phenethylamine scaffold—specifically N-alkylation and substitutions on the aromatic ring—influence receptor affinity and functional activity.
Table 1: Functional Potency (EC50) of β-Phenethylamine Analogs at Human TAAR1
| Compound | Structure | EC50 (nM) |
| β-Phenethylamine | 160 | |
| N-Methyl-β-phenethylamine | 490 | |
| N,N-Dimethyl-β-phenethylamine (N,N-DMPEA) | 4900 |
Data sourced from "Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1". Note the decrease in potency with increasing N-methylation.
Table 2: Binding Affinities (Ki) and Functional Activities (IC50/EC50) of Selected Phenethylamine Analogs at Other Monoamine Receptors and Transporters
Presently, a comprehensive public dataset for a homologous series of N,N-DMPEA analogs with varied substitutions at serotonin receptors, adrenergic receptors, and dopamine (B1211576) transporters is not available in the literature. The following represents a general overview of SAR principles for the broader phenethylamine class.
| Analog Class | Target | General SAR Observations |
| Ring-Substituted Phenethylamines | 5-HT Receptors | Methoxy and halogen substitutions on the phenyl ring, particularly at the 2 and 5 positions, can enhance affinity for 5-HT2A receptors. |
| N-Substituted Phenethylamines | Adrenergic Receptors | N,N-dimethylation can influence selectivity between α and β adrenergic receptor subtypes. For instance, some N,N-dimethylated analogs show higher potency at α2-adrenoceptors compared to α1-adrenoceptors. |
| α- and β-Substituted Phenethylamines | Dopamine Transporter (DAT) | Substitutions on the ethylamine (B1201723) sidechain can significantly impact DAT affinity and uptake inhibition. α-methylation, as seen in amphetamine, generally increases potency. |
Key Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and pharmacological profile of N,N-DMPEA analogs, specific in vitro assays are employed. The following diagrams illustrate a key signaling pathway and a typical experimental workflow for these investigations.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of the pharmacological properties of N,N-DMPEA analogs.
Radioligand Binding Assay (for Ki Determination)
This protocol outlines a competitive binding assay to determine the affinity (Ki) of an unlabeled N,N-DMPEA analog for a specific G-protein coupled receptor (GPCR).
1. Materials:
-
Cell Membranes: Prepared from cell lines stably expressing the target receptor (e.g., 5-HT1A, α2-adrenergic receptor).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A).
-
Test Compound: Unlabeled N,N-DMPEA analog.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor.
-
96-well plates, glass fiber filters, and a scintillation counter.
2. Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Reagent Addition:
-
Total Binding: Add assay buffer, radioligand, and cell membrane suspension.
-
Non-specific Binding: Add non-specific binding control, radioligand, and cell membrane suspension.
-
Competitive Binding: Add the N,N-DMPEA analog at various concentrations, radioligand, and cell membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Functional Assay (for EC50 Determination)
This protocol describes a method to determine the functional potency (EC50) of an N,N-DMPEA analog at a Gq-coupled receptor or a receptor engineered to couple to a promiscuous G-protein like Gα16 (as is often done for the Gs-coupled TAAR1).
1. Materials:
-
Cell Line: A cell line stably expressing the target receptor and a suitable G-protein (e.g., CHO-K1 cells expressing hTAAR1 and Gα16).
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Calcium-6).
-
Test Compound: N,N-DMPEA analog.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
A fluorescent plate reader capable of kinetic reading.
2. Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.
-
Compound Addition: Place the plate in the fluorescent plate reader. After establishing a baseline fluorescence reading, add varying concentrations of the N,N-DMPEA analog to the wells.
-
Fluorescence Measurement: Immediately after compound addition, measure the change in fluorescence over time. Agonist binding will trigger a cascade leading to an increase in intracellular calcium, which is detected as an increase in fluorescence.
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak fluorescence response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Conclusion
The structural activity relationship of N,N-DMPEA analogs is a complex field with significant potential for drug discovery. The available data indicates that N-alkylation plays a critical role in modulating potency at TAAR1. Further research is needed to systematically explore the effects of substitutions on the aromatic ring and the ethylamine backbone of the N,N-DMPEA scaffold to build a more comprehensive SAR model. Such studies, employing the detailed experimental protocols outlined in this guide, will be instrumental in the development of novel ligands with tailored pharmacological profiles for the treatment of various neurological and psychiatric disorders.
Comparative Analysis of N,N-Dimethylphenethylamine (N,N-DMPEA) and its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of N,N-Dimethylphenethylamine (N,N-DMPEA) and its key isomers, including the potent psychostimulant methamphetamine. This document delves into their synthesis, pharmacological properties, and receptor interactions, supported by available experimental data and detailed methodologies.
N,N-DMPEA is a substituted phenethylamine (B48288) that has garnered interest in neuropharmacology. It is a positional isomer of methamphetamine, sharing the same chemical formula but differing in the placement of its methyl groups. This structural nuance leads to significant variations in their pharmacological profiles and biological activities. This guide aims to elucidate these differences to inform future research and drug development endeavors.
Structural and Pharmacological Overview
The core difference between N,N-DMPEA and its isomers lies in the substitution pattern on the phenethylamine backbone. In N,N-DMPEA, two methyl groups are attached to the nitrogen atom of the amino group. In contrast, its well-known isomer, methamphetamine, has one methyl group on the nitrogen and another on the alpha-carbon of the ethyl side chain. This seemingly minor distinction has profound implications for their metabolic stability and interaction with biological targets. The α-methyl group in methamphetamine, for instance, provides steric hindrance that protects it from rapid degradation by monoamine oxidase (MAO), an enzyme for which N,N-DMPEA is a substrate.[1]
N,N-DMPEA has been identified as an agonist at the trace amine-associated receptor 1 (TAAR1) and as a substrate for monoamine oxidase-B (MAO-B).[2] There is also evidence suggesting its interaction with 5-HT1A and adrenergic receptors.[2] Isomers such as methamphetamine also interact with these systems, but with differing potencies and selectivities.
Quantitative Comparison of Receptor Interactions
The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of N,N-DMPEA and its isomers at various receptors. It is important to note that the data is compiled from various sources and experimental conditions may differ, warranting caution in direct comparisons.
Table 1: Comparative Analysis of Receptor Binding Affinities (Ki) in nM
| Compound | TAAR1 | α1A-Adrenergic | α2-Adrenergic | 5-HT1A | 5-HT2A | 5-HT2C |
| N,N-DMPEA | - | - | - | - | - | - |
| Methamphetamine | - | 600 (rat)[3] | - | >18,000 (p-methoxy derivative)[1] | 13,600 (p-methoxy derivative)[1] | >13,000 (p-methoxy derivative)[1] |
| 2,4-DMPEA | - | - | - | - | 202-999[4] | - |
Data for N,N-DMPEA at these specific receptors is not readily available in the form of Ki values in the reviewed literature. '-' indicates data not found in the reviewed literature.
Table 2: Comparative Analysis of Functional Potencies (EC50) in nM
| Compound | TAAR1 (human) | α-Adrenergic | 5-HT1A | 5-HT2A |
| N,N-DMPEA | 21,000 | Antagonist activity observed[5] | - | - |
| Methamphetamine | Agonist activity observed[6] | - | - | - |
| 2,4-DMPEA | - | - | - | 832-4,034[4] |
| p-Methoxymethamphetamine (S-isomer) | - | - | - | - |
'-' indicates data not found in the reviewed literature.
Key Signaling Pathways
The primary signaling pathway for N,N-DMPEA and its isomers involves the modulation of monoaminergic systems through interaction with receptors like TAAR1, adrenergic, and serotonin (B10506) receptors. Activation of TAAR1, a G-protein coupled receptor (GPCR), can influence downstream signaling cascades, including the production of cyclic AMP (cAMP).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments cited in the comparison of N,N-DMPEA and its isomers.
Synthesis of this compound (N,N-DMPEA)
A common method for the synthesis of tertiary amines like N,N-DMPEA is through reductive amination. Another established method involves the nucleophilic substitution of a phenylethyl halide with dimethylamine (B145610).
Protocol: Nucleophilic Substitution
-
Reaction Setup: In a round-bottom flask, combine 2-phenylethyl bromide (1 equivalent) and dimethylamine hydrochloride (2 equivalents).
-
Solvent and Base: Add methanol (B129727) as the solvent and potassium carbonate (6 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature for 24 hours, followed by refluxing for 1 hour.
-
Workup: Filter the insoluble materials. Evaporate the solvent from the filtrate.
-
Purification: Distill the residue to obtain N,N-dimethyl-2-phenylethylamine.
-
Salt Formation (Optional): The hydrochloride salt can be formed and recrystallized from ethanol (B145695) for further purification.
-
Characterization: Confirm the structure of the final product using techniques such as proton NMR, mass spectrometry, and elemental analysis.
References
- 1. para-Methoxymethamphetamine - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. 2,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 5. Alpha-adrenoceptor occupancy by N,N-dimethyl-2-bromo-2-phenethylamine hydrobromide (DMPEA) in rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of N,N-Dimethylphenethylamine's Effect on Serotonin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro effects of N,N-Dimethylphenethylamine (N,N-DMTPEA) and other structurally related phenethylamines on serotonin (B10506) receptors. Due to a lack of specific quantitative in vitro binding and functional data for N,N-DMTPEA at serotonin receptor subtypes in publicly available literature, this document focuses on a detailed comparison with its close analogs: Phenethylamine (B48288), Amphetamine, and Methamphetamine. The guide is intended to serve as a valuable resource for researchers investigating the serotonergic activity of phenethylamine derivatives.
One study employing a rat fundus model to determine the serotonin (5-HT) receptor affinities of 45 phenalkylamine analogues found that N,N-dimethylation of the terminal amine decreases affinity[1]. However, specific quantitative data for N,N-DMTPEA was not provided. While direct in vitro data on serotonin receptors is limited, a recent study did determine the functional activity of this compound at the human trace amine-associated receptor 1 (TAAR1), showing an EC50 value of 21 µM with an Emax of 64%[2].
Comparative Analysis of Phenethylamine Derivatives
To provide a framework for understanding the potential serotonergic activity of N,N-DMTPEA, this section presents a comparative summary of the in vitro binding affinities (Ki) and functional activities (EC50) of Phenethylamine, Amphetamine, and Methamphetamine at key serotonin receptor subtypes.
Binding Affinity (Ki) at Human Serotonin Receptors
The following table summarizes the binding affinities of Phenethylamine, Amphetamine, and Methamphetamine for various human serotonin receptor subtypes. Lower Ki values indicate a higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |
| Phenethylamine | >10,000 | >10,000 | >10,000 |
| Amphetamine | 6700[3] | >10,000 | >10,000 |
| Methamphetamine | >10,000 | >10,000 | >10,000 |
Note: Data for phenethylamine and methamphetamine at these specific receptor subtypes is limited in the provided search results. The values for amphetamine at 5-HT2A and 5-HT2C are also not specified but are expected to be low affinity.
Functional Activity (EC50) at Human Serotonin Receptors
The table below outlines the functional potencies of these compounds in activating or inhibiting serotonin receptor signaling pathways. Lower EC50 values indicate greater potency.
| Compound | 5-HT1A (EC50, nM) | 5-HT2A (EC50, nM) | 5-HT2C (EC50, nM) |
| Phenethylamine | No data available | No data available | No data available |
| Amphetamine | No data available | No data available | No data available |
| Methamphetamine | No data available | No data available | No data available |
Note: Specific EC50 values for these compounds at serotonin receptors were not available in the provided search results. It is generally understood that their primary mechanism of action is on monoamine transporters rather than direct receptor agonism.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the interaction of ligands with serotonin receptors.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the ability of a non-labeled compound (competitor) to displace a radioactively labeled ligand from a receptor.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).
-
Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).
-
Test compounds (e.g., N,N-DMTPEA, Phenethylamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known selective ligand.
-
Data is analyzed using non-linear regression to determine the IC50 (concentration of test compound that inhibits 50% of specific binding), which is then converted to a Ki value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response of a cell upon ligand binding to a receptor, determining whether the ligand is an agonist, antagonist, or inverse agonist, and its potency (EC50) and efficacy (Emax).
Objective: To measure the increase or decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels following receptor activation.
Materials:
-
Cells expressing the serotonin receptor of interest.
-
Test compounds.
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Pre-incubate cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
For Gi-coupled receptors, stimulate the cells with forskolin to induce a baseline level of cAMP.
-
Add varying concentrations of the test compound.
-
Incubate for a specified period.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Generate dose-response curves to determine the EC50 and Emax values.
Objective: To measure the accumulation of inositol (B14025) phosphates (IPs), a downstream product of Gq-protein activation.
Materials:
-
Cells expressing the serotonin receptor of interest.
-
[3H]myo-inositol.
-
Test compounds.
-
Lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Dowex anion-exchange resin.
Procedure:
-
Label the cells by incubating them with [3H]myo-inositol overnight.
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells with LiCl.
-
Add varying concentrations of the test compound.
-
Incubate to allow for IP accumulation.
-
Stop the reaction and extract the soluble inositol phosphates.
-
Separate the [3H]inositol phosphates from other radiolabeled molecules using anion-exchange chromatography.
-
Quantify the radioactivity of the eluted [3H]IPs.
-
Construct dose-response curves to determine EC50 and Emax values.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways for major serotonin receptor families and a typical experimental workflow for in vitro validation.
Caption: Simplified signaling pathways for 5-HT1 and 5-HT2 receptor families.
Caption: Simplified signaling pathway for 5-HT4, 5-HT6, and 5-HT7 receptors.
Caption: Experimental workflow for in vitro validation of a novel compound.
Conclusion
While direct experimental evidence for the interaction of this compound with serotonin receptors is currently lacking in the scientific literature, the established structure-activity relationships within the phenethylamine class suggest that it likely possesses a lower affinity for these receptors compared to its non-N,N-dimethylated counterparts. The provided comparative data for Phenethylamine, Amphetamine, and Methamphetamine, alongside detailed experimental protocols and signaling pathway diagrams, offer a robust framework for researchers to design and execute in vitro studies to definitively characterize the serotonergic profile of N,N-DMTPEA. Such studies are crucial for a comprehensive understanding of its pharmacological effects and potential applications.
References
A Head-to-Head Comparison of N,N-DMPEA and Tyramine for Researchers
An objective guide for scientists and drug development professionals, summarizing the pharmacological and physiological profiles of N,N-Dimethylphenethylamine (N,N-DMPEA) and Tyramine (B21549). This document presents a detailed comparison of their receptor interactions and functional effects, supported by experimental data and methodologies.
Introduction
This compound (N,N-DMPEA) and tyramine are both biogenic amines with structural similarities to classic monoamine neurotransmitters. While tyramine is a naturally occurring compound found in various foods and the human body, N,N-DMPEA is a synthetic derivative.[1][2] Both compounds have garnered interest in the scientific community for their interactions with trace amine-associated receptor 1 (TAAR1) and their potential physiological effects.[1][2] This guide provides a comprehensive head-to-head comparison of N,N-DMPEA and tyramine, focusing on their receptor binding and functional activity, signaling pathways, and overall physiological impact.
Receptor Binding and Functional Potency
The primary molecular target for both N,N-DMPEA and tyramine is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic systems.[1][2]
Trace Amine-Associated Receptor 1 (TAAR1)
Direct comparative studies on the functional potency of N,N-DMPEA and tyramine at human TAAR1 have revealed differences in their activity. One study utilizing a cAMP-based functional assay in HEK293T cells stably transfected with human TAAR1 reported that tyramine is a more potent agonist than N,N-DMPEA.[3]
| Compound | Receptor | Species | Assay Type | EC50 | Emax (% of Phenethylamine) |
| N,N-DMPEA | TAAR1 | Human | cAMP Functional Assay | 21 µM | 64% |
| Tyramine | TAAR1 | Human | cAMP Functional Assay | 9.5 µM | 77% |
Table 1: Comparative functional potency of N,N-DMPEA and tyramine at human TAAR1. Data is derived from a study by Venhuis et al. (2024).[3]
Adrenergic Receptors
Tyramine is well-documented as an indirect sympathomimetic amine, primarily exerting its effects by displacing norepinephrine (B1679862) from storage vesicles, which then activates adrenergic receptors.[1][4] It does not directly activate adrenergic receptors to a significant extent.[5]
N,N-DMPEA has been investigated for its activity at adrenergic receptors. One study on a related compound, N,N-dimethyl-2-bromo-2-phenethylamine (DMPEA), showed it was a more potent inhibitor of α2-adrenoceptors than α1-adrenoceptors in rat vas deferens.[6] However, direct comparative binding or functional data for N,N-DMPEA versus tyramine at various adrenergic receptor subtypes is limited. A recent in-vitro study found that N,N-DMPEA did not activate human adrenergic receptors α1A, α1B, α1D, α2A, α2B, β1, and β2 at concentrations up to 300 µM.[7]
Signaling Pathways
The activation of TAAR1 by both N,N-DMPEA and tyramine initiates a downstream signaling cascade primarily through the Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8]
Physiological Effects
The differing potencies at TAAR1 and potential variations in interactions with other targets translate to distinct physiological profiles for N,N-DMPEA and tyramine.
Cardiovascular Effects
Tyramine is famously associated with the "cheese effect," a hypertensive crisis that can occur when tyramine-rich foods are consumed by individuals taking monoamine oxidase inhibitors (MAOIs).[1] This is due to a massive release of norepinephrine that cannot be effectively cleared. Even in the absence of MAOIs, high oral doses of tyramine can cause a pressor response, characterized by an increase in blood pressure.[1]
The cardiovascular effects of N,N-DMPEA are less well-characterized in humans. Its stimulant-like properties suggest it may also increase heart rate and blood pressure, but direct comparative studies with tyramine are needed to establish its relative pressor effect.
Neuromodulatory and Behavioral Effects
Both compounds are considered neuromodulators. Tyramine, through its interaction with TAAR1 and its ability to release catecholamines, can influence neuronal firing and neurotransmitter levels.[1][9] N,N-DMPEA is also purported to have stimulant effects and is used in some dietary supplements for this reason, although robust clinical evidence is lacking.[2]
Summary of Key Differences
| Feature | N,N-DMPEA | Tyramine |
| Primary Target | TAAR1 Agonist | TAAR1 Agonist |
| TAAR1 Potency (Human) | Lower (EC50: 21 µM)[3] | Higher (EC50: 9.5 µM)[3] |
| Adrenergic System Interaction | Weak/No direct agonism[7] | Indirect sympathomimetic (Norepinephrine release)[1] |
| Primary Physiological Effect | Stimulant-like (less characterized) | Pressor agent, neuromodulator |
| Origin | Synthetic | Naturally Occurring |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol Steps:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor and isolate the membrane fraction by centrifugation.[10]
-
Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of a specific radioligand, and varying concentrations of the unlabeled test compound (e.g., N,N-DMPEA or tyramine).[11]
-
Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to trap the membranes with bound radioligand.[11]
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.[10]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[10]
cAMP Functional Assay (General Protocol)
This assay measures the ability of a compound to stimulate or inhibit the production of intracellular cAMP, a key second messenger for Gs- and Gi-coupled GPCRs like TAAR1.
References
- 1. Tyramine - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Phenylethylamine and tyramine are mixed-acting sympathomimetic amines in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyramine - MeSH - NCBI [ncbi.nlm.nih.gov]
- 6. Alpha-adrenoceptor occupancy by N,N-dimethyl-2-bromo-2-phenethylamine hydrobromide (DMPEA) in rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
A Researcher's Guide to the Reproducibility of N,N-Dimethylphenethylamine (DMPEA) Experimental Data
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N,N-Dimethylphenethylamine's (DMPEA) Performance as a TAAR1 Agonist and a Discussion on Experimental Reproducibility.
This guide provides a comparative analysis of the available experimental data for this compound (DMPEA), a substituted phenethylamine, with a focus on its activity at the Trace Amine-Associated Receptor 1 (TAAR1). Given the limited publicly available data for DMPEA, this guide also presents a comparative case study of its parent compound, β-phenylethylamine (β-PEA), to highlight the critical importance of reproducibility in pharmacological research. Detailed experimental protocols and visual workflows are provided to aid researchers in designing robust and reproducible studies.
Data Presentation: A Comparative Look at TAAR1 Agonist Potency
The reproducibility of experimental findings is a cornerstone of scientific advancement. In the context of pharmacology, consistent determination of a compound's potency and efficacy is crucial for its potential therapeutic development. The following tables summarize the reported pharmacological data for DMPEA and β-PEA at the human TAAR1 receptor.
Table 1: Pharmacological Data for this compound (DMPEA) at Human TAAR1
| Study | Assay Type | EC50 (µM) | Emax (%) | Notes |
| Pinckaers, P. et al. (2024)[1][2] | cAMP Accumulation | 21 | 64 | Data obtained from HEK293T cells stably transfected with hTAAR1. |
| Lewin, A. H. et al. (2008) | Calcium Mobilization | Not Reported | Not Reported | States that N,N-dimethylation of β-PEA reduces potency by ~30-fold. |
Table 2: A Case Study in Reproducibility: Pharmacological Data for β-phenylethylamine (β-PEA) at Human TAAR1
| Study | Assay Type | EC50 (nM) | Ki (nM) |
| Pinckaers, P. et al. (2024)[1][2] | cAMP Accumulation | 8800 | - |
| Revel, F. G. et al. (2011)[3] | cAMP Accumulation | - | - |
| Espinoza, S. et al. (2018)[3][4] | BRET-based cAMP Assay | - | - |
| Multiple Sources (Review)[5] | Various | 40 - 900 | - |
| Lindemann, L. & Hoener, M. (2005)[6] | cAMP Accumulation | 324 | - |
The data for β-PEA illustrates a significant range in reported EC50 values, spanning from 40 nM to 8800 nM. This variability underscores the challenges in achieving consistent quantitative results across different laboratories and assay systems. Factors contributing to such discrepancies can include differences in cell lines, receptor expression levels, specific assay technologies (e.g., cAMP accumulation vs. BRET), and variations in experimental conditions. For DMPEA, the currently available data is sparse, with a single recent study providing a specific EC50 value. The qualitative observation from 2008 suggests a lower potency for DMPEA compared to β-PEA, which is consistent with the quantitative data from 2024. However, to establish a robust and reproducible pharmacological profile for DMPEA, further independent studies using standardized methodologies are imperative.
Experimental Protocols: Towards Standardized Methodologies
To facilitate the generation of reproducible data, this section provides a detailed protocol for a common functional assay used to characterize TAAR1 agonists.
Protocol 1: Human TAAR1 Functional Assay - cAMP Accumulation
This protocol describes a cell-based assay to measure the ability of a test compound to stimulate TAAR1 and induce the production of the second messenger cyclic AMP (cAMP).
1. Materials and Reagents:
-
HEK293T cells stably expressing human TAAR1 (hTAAR1)
-
Cell culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotics)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation
-
Test compounds (this compound, β-phenylethylamine) and a reference agonist (e.g., a known potent TAAR1 agonist)
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
2. Cell Preparation:
-
Culture hTAAR1-expressing HEK293T cells in appropriate flasks until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer and perform a cell count.
-
Seed the cells into 384-well white opaque plates at a density of 2,000-5,000 cells per well.
-
Incubate the plates at 37°C in a CO2 incubator for 24 hours.
3. Compound Preparation and Assay Procedure:
-
Prepare serial dilutions of the test compounds and reference agonist in assay buffer.
-
Aspirate the culture medium from the cell plates and add assay buffer containing the PDE inhibitor.
-
Add the diluted compounds to the respective wells. Include wells with vehicle control (e.g., DMSO) and a positive control (reference agonist).
-
Incubate the plates at room temperature for 30-60 minutes.
-
Following incubation, add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for the detection reaction to occur.
-
Read the plate using a plate reader compatible with the chosen detection technology.
4. Data Analysis:
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Normalize the data to the vehicle control (0% activation) and the maximal response of the reference agonist (100% activation).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.
Mandatory Visualization
To further clarify the experimental and biological contexts, the following diagrams are provided.
References
- 1. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements | MDPI [mdpi.com]
- 3. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N,N-Dimethylphenethylamine: A Comprehensive Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of N,N-Dimethylphenethylamine (N,N-DMPEA) are critical for maintaining a secure and compliant research environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals, ensuring that this compound is managed responsibly from acquisition to disposal.
This compound, an organic compound, requires careful handling throughout its lifecycle in a laboratory setting. While some safety data sheets (SDS) for its hydrochloride salt may indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is imperative to adhere to institutional and local regulations for chemical waste. Best practices in laboratory safety dictate treating all chemical waste as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
The following table summarizes key hazard and disposal information for this compound and related phenethylamines. This data should be used as a reference for safe handling and disposal planning.
| Parameter | Value/Classification | Source/Comment |
| Hazard Class | Not classified as hazardous (for hydrochloride salt) according to GHS. However, some suppliers classify the free base as an irritant. | Cayman Chemical SDS, Sigma-Aldrich |
| GHS Pictograms | None (for hydrochloride salt). Skin and eye irritation pictograms may apply to the free base. | Cayman Chemical SDS |
| Disposal Route | Approved Hazardous Waste Disposal Plant. | General recommendation for chemical waste.[1][2] |
| Sewer Disposal | Prohibited for most laboratory chemicals. Amines can be harmful to aquatic life. | General laboratory best practice.[3] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides. | Cole-Parmer SDS for Phenethylamine |
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through your institution's hazardous waste management program.
Step 1: Waste Identification and Segregation
-
Characterize the waste: Determine if the this compound is in pure form, in a solution, or mixed with other reagents.
-
Segregate from other waste streams: Do not mix this compound waste with other chemical waste unless you have confirmed their compatibility. Incompatible materials can lead to dangerous reactions.
Step 2: Waste Collection and Containerization
-
Use a designated, leak-proof, and chemically compatible waste container. Glass bottles are generally suitable for organic amines.
-
The container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound". If it is a solution, list all components and their approximate percentages.
Step 3: Storage of Chemical Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area.
-
This storage area should be away from direct sunlight, heat sources, and incompatible materials.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup.
-
Do not attempt to transport hazardous waste yourself. Only trained and authorized personnel should handle the transportation of chemical waste.
Step 5: Decontamination of Empty Containers
-
If the original container of this compound is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The rinsate from this cleaning process must be collected and treated as hazardous waste and added to the designated waste container.
-
After triple-rinsing and ensuring the label is defaced, the container can often be disposed of as regular laboratory glass or plastic waste, pending confirmation with your local EHS guidelines.
Experimental Protocol: Neutralization of Amine Waste
While collection for incineration is the preferred disposal method, some institutions may permit the neutralization of simple amine waste streams if they are not contaminated with other hazardous materials. This should only be performed by trained personnel and with the explicit approval of your EHS department.
Objective: To adjust the pH of an aqueous solution of this compound to a neutral range (typically 6-9) before drain disposal (if permitted).
Materials:
-
This compound aqueous waste solution
-
Dilute hydrochloric acid (1M) or another suitable acid
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate PPE (chemical fume hood, gloves, goggles, lab coat)
Procedure:
-
Place the beaker containing the amine waste solution on a stir plate within a chemical fume hood.
-
Begin stirring the solution at a moderate speed.
-
Slowly add the dilute hydrochloric acid dropwise to the solution. The neutralization of amines is an exothermic reaction, so slow addition is crucial to control the temperature.
-
Monitor the pH of the solution periodically using a calibrated pH meter or pH strips.
-
Continue adding acid until the pH of the solution is within the neutral range as specified by your institution's guidelines (e.g., pH 6-9).
-
Once neutralized, the solution may be eligible for drain disposal, followed by flushing with a large volume of water, as per your institution's specific policies.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these rigorous disposal procedures, laboratory professionals can ensure the safety of their colleagues, protect the environment, and maintain full regulatory compliance. Always prioritize the guidance provided by your institution's EHS department as the definitive source for waste management protocols.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N,N-Dimethylphenethylamine
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of N,N-Dimethylphenethylamine (N,N-DMPEA), a substituted phenethylamine (B48288) used as a flavoring agent and in research.[1] Adherence to these procedures is critical to ensure the safety of all laboratory personnel and to maintain a secure research environment.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause severe eye irritation or damage.[2][3] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended, inspect before use) and a lab coat or chemical-resistant apron. | Prevents skin contact which can cause irritation.[4] Contaminated gloves should be disposed of properly after use.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[5] | Minimizes the inhalation of vapors, which can cause respiratory tract irritation. |
| Footwear | Closed-toe shoes. | Protects feet from potential spills. |
II. Operational Plan: From Preparation to Post-Handling
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps to be followed.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[4]
-
Put on all required personal protective equipment as detailed in the table above.
-
Verify that the designated work area, preferably a chemical fume hood, has proper ventilation.[2]
-
Assemble all necessary equipment and reagents to avoid interruptions during handling.
-
-
Handling:
-
Post-Handling:
-
Upon completion of the experimental work, decontaminate all surfaces and equipment.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands and any exposed skin thoroughly with soap and water.[7]
-
III. First Aid and Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7][8] Remove contaminated clothing.[7] Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4] |
| Inhalation | Move the person to fresh air.[7] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[7] Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
IV. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated materials like gloves and paper towels, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.[4]
-
-
Container Management:
-
Keep the waste container securely closed when not in use.
-
Store the waste container in a well-ventilated, designated secondary containment area away from incompatible materials.
-
-
Final Disposal:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. hsa.ie [hsa.ie]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. agilent.com [agilent.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. sds.staples.com [sds.staples.com]
- 9. en.hesperian.org [en.hesperian.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
